Tetraheptylammonium chloride
Description
The exact mass of the compound Tetraheptylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetraheptylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraheptylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetraheptylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N.ClH/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJQVRWCDVLJSI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884457 | |
| Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |
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Molecular Weight |
446.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10247-90-2 | |
| Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10247-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |
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| Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |
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| Record name | Tetraheptylammonium chloride | |
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Foundational & Exploratory
Tetraheptylammonium chloride chemical properties
Topic: Tetraheptylammonium Chloride: Physicochemical Architecture & Applications in Catalysis and Sensing Content Type: Technical Monograph Audience: Senior Research Scientists, Process Chemists, and Analytical Developers
Executive Summary
Tetraheptylammonium chloride (THAC) [CAS: 10247-90-2] represents a critical class of lipophilic quaternary ammonium salts (QAS) utilized primarily for its steric bulk and high hydrophobicity. Unlike its lower-molecular-weight homologs (e.g., tetramethyl- or tetraethylammonium chloride), THAC possesses four heptyl (
Physicochemical Profile
THAC is defined by its low melting point and high lipophilicity. Its large ionic radius reduces charge density, making it an "ideal" soft cation for pairing with soft anions in potentiometric sensors.
Table 1: Technical Specifications of Tetraheptylammonium Chloride
| Property | Specification | Notes |
| Formula | ||
| Molecular Weight | 446.24 g/mol | High MW contributes to steric shielding. |
| CAS Number | 10247-90-2 | |
| Appearance | White to off-white solid/waxy solid | Low melting point leads to waxy texture. |
| Melting Point | 38–40 °C | Critical: May liquefy in warm lab environments. |
| Solubility (Organic) | High: | Excellent for deep organic phase reactions. |
| Solubility (Aqueous) | Low to Moderate | Decreased compared to Methyl/Ethyl homologs due to lipophilic chains. |
| Hygroscopicity | High | Requires storage in desiccated environment. |
Core Application: Phase Transfer Catalysis (PTC)[1]
Mechanistic Insight: The Starks’ Extraction Model
In heterogeneous reaction systems (e.g., liquid-liquid or solid-liquid), reactants often reside in separate phases (aqueous nucleophiles vs. organic electrophiles), preventing reaction. THAC functions via the Starks’ Extraction Mechanism .
The large tetraheptylammonium cation (
Visualization: PTC Catalytic Cycle
Figure 1: The Phase Transfer Catalysis cycle showing the shuttle mechanism of the Tetraheptylammonium cation (
Experimental Protocol: Nucleophilic Substitution (Cyanation)
Objective: Synthesis of a nitrile from an alkyl halide using THAC.
-
Preparation: Dissolve 10 mmol of alkyl halide (substrate) in 20 mL of toluene.
-
Aqueous Phase: Prepare a saturated solution of Sodium Cyanide (NaCN) in 10 mL water. Caution: NaCN is highly toxic.
-
Catalyst Addition: Add 0.5 mmol (5 mol%) of Tetraheptylammonium chloride to the reaction vessel.
-
Note: The low MP of THAC ensures rapid dispersion upon slight warming.
-
-
Reaction: Vigorously stir the biphasic mixture at 80°C.
-
Mechanistic Check: Vigorous stirring is critical to maximize the interfacial area (
), which is directly proportional to the rate of transfer.
-
-
Monitoring: Monitor by TLC or GC. The highly lipophilic
pulls into the toluene, reacting faster than standard tetrabutylammonium salts in highly non-polar solvents. -
Workup: Separate phases. Wash the organic layer with water to remove the catalyst and inorganic salts.
Core Application: Ion-Selective Electrodes (ISE)
Mechanistic Insight: The Lipophilic Exchanger
In potentiometric sensors, THAC serves as a lipophilic cationic exchanger . When embedded in a Polyvinyl Chloride (PVC) membrane plasticized with a solvent mediator (e.g., o-NPOE), the tetraheptylammonium cation (
Visualization: Membrane Potential Generation
Figure 2: Mechanism of potential generation at the sample-membrane interface. The lipophilic Tetraheptylammonium cation anchors the sensing mechanism.
Experimental Protocol: Fabrication of a Nitrate-Selective Electrode
Objective: Construct a PVC membrane sensor using THAC as the ion exchanger.
-
Cocktail Preparation:
-
Ion Exchanger: 10 mg Tetraheptylammonium chloride.
-
Polymer Matrix: 330 mg Polyvinyl chloride (High molecular weight).
-
Plasticizer: 660 mg o-Nitrophenyloctylether (o-NPOE).
-
Solvent: Dissolve all components in 5 mL Tetrahydrofuran (THF).
-
-
Casting: Pour the cocktail into a glass ring (30 mm diameter) fixed on a glass plate.
-
Evaporation: Allow THF to evaporate slowly over 24 hours under a dust cover.
-
Quality Check: The resulting membrane should be transparent, flexible, and free of bubbles.
-
-
Electrode Assembly: Cut a 7 mm disc from the master membrane and mount it to the tip of an electrode body containing 0.1 M KCl + 0.1 M
internal filling solution. -
Conditioning: Soak the electrode tip in 0.01 M
for 12 hours to exchange the initial Chloride counter-ions of THAC with Nitrate, establishing the sensor baseline.
Safety & Handling (E-E-A-T)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: THAC is hygroscopic.[1] Handling should be performed in a fume hood to avoid inhalation of dust.
-
Storage: Store at room temperature (below 30°C) in a tightly sealed container. Due to its MP of 38-40°C, avoid proximity to heating equipment, as melting can complicate weighing and transfer.
-
Disposal: As a quaternary ammonium salt, it is toxic to aquatic life. Dispose of as hazardous chemical waste, strictly avoiding release into drains.
References
-
Starks, C. M. (1971).[2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.[2] Link
-
Santa Cruz Biotechnology . "Tetraheptylammonium chloride Product Data & Safety". SCBT.com. Link[3]
-
Bühlmann, P., Pretsch, E., & Bakker, E. (1998). "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors". Chemical Reviews. Link
-
PubChem . "Compound Summary: Tetraheptylammonium chloride". National Library of Medicine. Link
Sources
Precision Stoichiometry in Lipophilic Catalysis: A Technical Guide to Tetraheptylammonium Chloride
Executive Summary
Tetraheptylammonium chloride (THAC), CAS [10247-90-2], is a high-molecular-weight quaternary ammonium salt (
This guide moves beyond basic datasheet parameters to address the stoichiometric imperative : the critical impact of purity, hygroscopicity, and precise molecular weight determination on reaction yield and sensor calibration.
Physicochemical Architecture
The efficacy of THAC is dictated by its amphiphilic structure—a central nitrogen cation shielded by four hydrophobic heptyl chains. This steric bulk prevents tight ion pairing in organic solvents, enhancing the reactivity of the associated anion.
Molecular Specifications
| Parameter | Specification | Technical Note |
| IUPAC Name | - | |
| Formula | - | |
| Molecular Weight | 446.24 g/mol | Monoisotopic Mass: |
| Melting Point | 38–40 °C | Low MP requires cold storage to prevent caking.[1] |
| Solubility | Soluble in | High lipophilicity drives its partition coefficient. |
| Hygroscopicity | Moderate to High | Critical: Effective MW varies with water content. |
The Hygroscopicity Factor
Like many quaternary ammonium salts, THAC is hygroscopic. A sample stored without desiccation can absorb 1–5% water by weight.
-
Impact: Using the theoretical MW (
) without correcting for water content leads to under-dosing of the catalyst. -
Correction: Always determine water content (Karl Fischer titration) or dry to constant weight under vacuum (
, ) before stoichiometric calculations.
Synthesis & Purification Engineering
The synthesis of THAC follows the Menschutkin reaction trajectory—an
Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise synthesis and purification workflow for high-purity Tetraheptylammonium Chloride.
Protocol: Menschutkin Alkylation
-
Charge: Combine Triheptylamine (
) and 1-Chloroheptane ( ) in Acetonitrile ( amine).-
Why Acetonitrile? A polar aprotic solvent stabilizes the transition state of the
reaction, accelerating rate.
-
-
Reflux: Heat to
under atmosphere for 48 hours. -
Isolation: Evaporate solvent under reduced pressure. The residue is often a waxy solid or oil.
-
Purification (Critical):
-
Wash the crude solid with cold hexane to remove unreacted amine (lipophilic impurities).
-
Recrystallize from Ethyl Acetate/Diethyl Ether.
-
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Analytical Characterization: Validating Molecular Weight
To ensure the "Molecular Weight" used in your calculations reflects the actual substance, you must validate both identity and anion content.
Argentometric Titration (Purity Assay)
This protocol determines the precise chloride content, allowing you to calculate the effective molecular weight.
Protocol:
-
Dissolve
of dried THAC in deionized water. -
Adjust pH to 7–9 (using dilute
if necessary) to prevent silver chromate solubility issues. -
Add
indicator.[3] -
Titrate with
until a persistent reddish-brown precipitate appears. -
Calculation:
Spectroscopic Validation
-
1H NMR (
): Confirm the absence of the triplet at (characteristic of the precursor amine ). The -methylene protons of the quaternary ammonium shift downfield to .
Applications in Drug Discovery
Phase Transfer Catalysis (PTC)
THAC is a catalyst of choice when high lipophilicity is required to drag anions into non-polar solvents used in drug synthesis (e.g., dichloromethane).
Mechanism:
The
Figure 2: The Phase Transfer Catalysis Cycle. THAC (
Ion Selective Electrodes (ISE)
In pharmaceutical analysis, THAC is used as an ion exchanger in PVC membrane electrodes to detect nitrate, perchlorate, or chloride ions.
-
Role: The lipophilic quaternary ammonium cation stabilizes the target anion within the sensor membrane.
-
Selectivity: The length of the heptyl chains (
) provides a specific hydrophobicity balance, optimizing the sensor's selectivity coefficients against interfering ions like sulfate.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 77072, Tetraheptylammonium chloride. Retrieved January 31, 2026, from [Link]
-
Starks, C. M. (1971). Phase-transfer catalysis.[6] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[6] [Link]
- Scholz, F. (Ed.). (2010).Electroanalytical Methods: Guide to Experiments and Applications. Springer-Verlag Berlin Heidelberg.
Sources
Technical Whitepaper: Advanced Synthesis & Purification of Tetraheptylammonium Chloride (THAC)
Executive Summary
Tetraheptylammonium chloride (THAC) represents a critical class of lipophilic Phase Transfer Catalysts (PTC). Unlike its lower homologs (e.g., tetrabutyl), the heptyl chains impart significant lipophilicity, enabling the solubilization of anionic nucleophiles into highly non-polar organic phases. This guide addresses the primary synthetic challenge: the kinetic inertness of alkyl chlorides in direct quaternization.
We present a Two-Stage Indirect Synthesis as the superior protocol for research applications. While industrial routes utilize direct alkylation of triheptylamine with heptyl chloride under high pressure (autoclave), this method is ill-suited for high-purity laboratory requirements due to slow kinetics and "oiling out" impurities. This guide details the synthesis of the bromide intermediate followed by a quantitative anion exchange.
Strategic Route Selection
The Kinetic Bottleneck
The direct Menshutkin reaction between triheptylamine and 1-chloroheptane is kinetically disfavored due to the poor leaving group ability of the chloride ion and the steric bulk of the heptyl chains.
| Parameter | Direct Route (High Pressure) | Indirect Route (Recommended) |
| Reactants | Triheptylamine + 1-Chloroheptane | Triheptylamine + 1-Bromoheptane |
| Conditions | Autoclave (100°C+, >5 atm) | Reflux (82°C, 1 atm) |
| Time | 48–120 Hours | 12–24 Hours |
| Purity Profile | Moderate (Hoffman elimination byproducts) | High (Crystalline intermediate) |
| Equipment | High-pressure reactor | Standard glassware |
Directive: For laboratory synthesis (<1 kg), utilize the Indirect Route : synthesize Tetraheptylammonium Bromide (THAB) first, then convert to Chloride (THAC) via Ion Exchange Resin.
Stage 1: Synthesis of Tetraheptylammonium Bromide (THAB)
Objective: Create the quaternary ammonium core using a reactive alkyl bromide.
Reagents
-
Triheptylamine (THA): 1.0 equivalent (MW: 311.59 g/mol )
-
1-Bromoheptane: 1.2 equivalents (Excess drives kinetics; MW: 179.10 g/mol )
-
Solvent: Acetonitrile (ACN) – Critical: ACN is polar aprotic, stabilizing the charged transition state of the
reaction, significantly accelerating the rate compared to toluene or ethanol.
Protocol
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add Triheptylamine (e.g., 31.1 g, 100 mmol) and Acetonitrile (100 mL).
-
Addition: Add 1-Bromoheptane (21.5 g, 120 mmol) dropwise to the stirring solution.
-
Reaction: Heat to reflux (approx. 82°C) for 18–24 hours.
-
Monitoring: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The disappearance of the starting amine spot indicates completion.
-
-
Workup (Anti-Solvent Precipitation):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution to ~30% volume using a rotary evaporator.
-
Add Diethyl Ether (200 mL) slowly with vigorous stirring. THAB will precipitate as a white solid or viscous oil (depending on purity).
-
Note: If it oils out, scratch the glass or add a seed crystal.[1] Cool to 0°C to maximize yield.
-
-
Isolation: Filter the solid/oil. If solid, wash with cold ether. If oil, decant the supernatant and dry under high vacuum to solidify.
Stage 2: Anion Exchange (Bromide Chloride)
Objective: Quantitative replacement of
Resin Selection: Amberlite® IRA-400 (Cl form) or Dowex® 1X8.
Resin Conditioning (The "Trustworthiness" Step)
Commercially available resins often contain residual monomers or are not 100% in the chloride form. You must condition the column to ensure self-validating purity.
-
Swelling: Soak the resin in deionized water for 2 hours.
-
Column Packing: Slurry pack a glass column. Ensure no air bubbles (channels) exist.
-
Activation Cycle:
-
Elute with 1M NaOH (2 bed volumes) to strip any existing anions to
. -
Wash with water until neutral pH.
-
Elute with 1M HCl (4 bed volumes) to convert fully to
. -
Wash with deionized water until the eluent is neutral (pH ~7) and silver nitrate test is negative for excess free chloride.
-
Exchange Protocol
-
Dissolution: Dissolve the THAB (from Stage 1) in a minimal amount of Methanol/Water (70:30 v/v).
-
Why Methanol? Long heptyl chains reduce water solubility. Methanol ensures the quat remains in solution while being compatible with the resin.
-
-
Elution: Load the solution onto the column. Elute slowly (dropwise, ~1-2 mL/min).
-
Collection: Collect the eluent. Wash the column with 2 bed volumes of the solvent mixture to recover all product.
-
Evaporation: Remove the Methanol/Water solvent on a rotary evaporator.
-
Caution: THAC is hygroscopic. Use a high-vacuum pump with a cold trap for final drying.
-
Purification & Characterization
Handling the "Oil" Phase
Tetraheptylammonium chloride has a low melting point and often presents as a viscous oil or waxy solid.
-
Crystallization Solvent: Ethyl Acetate / Hexane (1:3 ratio).
-
Procedure: Dissolve in warm Ethyl Acetate, add Hexane until turbid, then freeze at -20°C.
Analytical Validation[9]
-
Silver Nitrate Test (Qualitative): Acidify a small sample with
and add . A white precipitate ( ) confirms chloride. (Note: is pale yellow; this distinguishes gross errors but not subtle mixtures). -
Potentiometric Titration (Quantitative): Titrate with standard
using a silver electrode. This provides the exact equivalent weight and confirms the absence of residual bromide (which would show a distinct inflection point). -
NMR (
): Verify the integration of the -methylene protons (adjacent to Nitrogen) at ppm.
Visualization of Workflows
Synthesis Pathway
The following diagram illustrates the logical flow from precursor selection to final purified salt.
Figure 1: Step-wise synthesis workflow from amine precursors to purified chloride salt via the indirect bromide route.
Phase Transfer Catalysis Mechanism
Understanding why we synthesize THAC: The lipophilic heptyl chains allow the catalyst to shuttle anions into the organic phase.
Figure 2: The Starks Extraction Mechanism. Q+ represents the Tetraheptylammonium cation, shuttling anion Y- into the organic phase.
References
-
Starks, C. M. (1971).[4] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Menshutkin kinetics and alkyl halide reactivity).
-
PubChem. (2023). "Tetraheptylammonium chloride - Compound Summary". National Library of Medicine. Link
-
Amberlite® Ion Exchange Resins. (2023). "Product Data Sheet: Amberlite IRA-402 Cl". DuPont Water Solutions. Link
- Halpern, M. (1983). "Phase transfer catalysis in organic synthesis". Synthetic Communications, 13(9), 753-758. (Reference for solvent effects in PTC).
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. CN108084037B - A kind of preparation method of methyl triethyl ammonium chloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. US3397215A - Ion exchange method of preparing quaternary ammonium compounds - Google Patents [patents.google.com]
Introduction: The Role of Tetraheptylammonium Chloride in Advanced Scientific Applications
An In-Depth Technical Guide to the Solubility of Tetraheptylammonium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Tetraheptylammonium chloride, a quaternary ammonium salt, is a compound of significant interest in various fields of research and development, including its use as a phase transfer catalyst and in specialized chemical synthesis. Its efficacy in these applications is intrinsically linked to its solubility in organic solvents. Understanding and predicting its solubility is a critical parameter for reaction optimization, purification processes, and the formulation of novel drug delivery systems.
Physicochemical Properties of Tetraheptylammonium Chloride
A foundational understanding of the physical and chemical properties of tetraheptylammonium chloride is essential for any discussion of its solubility.
| Property | Value | Source |
| Molecular Formula | C28H60ClN | [1][2][3] |
| Molecular Weight | 446.24 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 38-40 °C | [2][3] |
| Boiling Point | 175 °C | [2][3] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [2][3] |
Theoretical Framework: Understanding the Solubility of Quaternary Ammonium Salts
The solubility of an ionic compound like tetraheptylammonium chloride in an organic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a fundamental, albeit simplified, starting point. A more nuanced understanding requires consideration of the following factors:
-
Solute-Solvent Interactions: For dissolution to occur, the energy released from the interaction between the tetraheptylammonium cation and the chloride anion with the solvent molecules must overcome the lattice energy of the solid salt and the intermolecular forces within the solvent itself.
-
Solvent Polarity: Polar solvents, both protic (e.g., alcohols) and aprotic (e.g., DMSO, DMF), are generally effective at solvating ions.[4] The positive and negative poles of the solvent molecules can interact with the chloride anion and the tetraheptylammonium cation, respectively.
-
Alkyl Chain Length: The presence of the four heptyl chains gives tetraheptylammonium chloride significant nonpolar character.[5] This lipophilicity enhances its solubility in less polar organic solvents compared to quaternary ammonium salts with shorter alkyl chains. The longer the alkyl chain, the greater the hydrophobicity and the higher the solubility in hydrophobic drugs.[5]
-
Dielectric Constant of the Solvent: Solvents with a higher dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.
-
Ion-Pair Formation: In solvents with low to moderate polarity, the tetraheptylammonium cation and the chloride anion may exist as ion pairs, which can affect the overall solubility.[6]
The interplay of these factors is visually represented in the following diagram:
Caption: Factors influencing the dissolution of tetraheptylammonium chloride.
Qualitative Solubility Profile
Based on the general principles of solubility for quaternary ammonium salts and the significant nonpolar character imparted by the heptyl chains, the following qualitative solubility profile for tetraheptylammonium chloride can be anticipated:
-
High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in alcohols like methanol and ethanol.[4]
-
Moderate to Good Solubility: In chlorinated solvents like dichloromethane and chloroform, as well as in other solvents of intermediate polarity such as acetone and acetonitrile.
-
Low to Sparingly Soluble: In nonpolar solvents like toluene and hexane.
It is crucial for researchers to experimentally verify the solubility in their specific solvent of interest, as theoretical predictions can be influenced by subtle factors such as temperature and the presence of impurities.
Experimental Protocol for the Determination of Solubility
The following detailed protocol is based on the widely accepted "shake-flask" method, which is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7]
Materials and Equipment:
-
Tetraheptylammonium chloride (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatic shaker or water bath with agitation capabilities
-
Calibrated thermometer
-
Glass vials with screw caps and PTFE septa
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or gravimetric analysis)
Experimental Workflow:
Caption: Workflow for the experimental determination of solubility.
Detailed Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh a known amount of the organic solvent into a glass vial.
-
Add an excess of tetraheptylammonium chloride to the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended. It is advisable to perform a kinetic study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sampling and Filtration:
-
Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume or weight of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Analysis: If the solvent is volatile and the tetraheptylammonium chloride is not, the solvent from a known weight of the filtered solution can be evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the melting point of the solute). The weight of the remaining solid is then determined.
-
Chromatographic Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of an appropriate analytical instrument, such as HPLC-UV or LC-MS. Prepare a calibration curve using standards of known concentration to accurately determine the concentration of tetraheptylammonium chloride in the sample.
-
-
Calculation of Solubility:
-
From Gravimetric Analysis: Solubility (g / 100 g solvent) = (mass of residue / (initial mass of solution - mass of residue)) * 100
-
From Chromatographic Analysis: Calculate the concentration in the original undiluted sample and convert it to the desired units (e.g., g/L, mol/L, or g/100 g of solvent) using the density of the solvent if necessary.
-
Self-Validating System and Trustworthiness:
To ensure the trustworthiness of the obtained solubility data, the following self-validating steps should be incorporated into the protocol:
-
Confirmation of Equilibrium: As mentioned, analyze samples at multiple time points to ensure the concentration is stable.
-
Multiple Replicates: Perform the entire experiment in triplicate to assess the precision of the measurement.
-
Purity of Materials: Use high-purity tetraheptylammonium chloride and analytical grade solvents to avoid interferences.
-
Temperature Control: Maintain a constant and accurately measured temperature throughout the equilibration process, as solubility is temperature-dependent.
Conclusion
While a comprehensive database of quantitative solubility data for tetraheptylammonium chloride in a wide array of organic solvents is not currently available, this guide provides the necessary theoretical foundation and a robust experimental framework for researchers to confidently determine this critical parameter. By understanding the factors that govern solubility and by implementing a rigorous experimental protocol, scientists and drug development professionals can obtain the accurate and reliable data needed to advance their research and development endeavors.
References
-
BenchChem. (2025). Solubility of Triethylmethylammonium chloride in organic solvents. Retrieved from a technical guide on a related compound.[4]
-
Chemeo. (n.d.). Chemical Properties of Tetra-N-butylammonium chloride (CAS 1112-67-0). Retrieved from [Link]]
-
Chongqing Chemdad Co., Ltd. (n.d.). TETRAHEPTYLAMMONIUM CHLORIDE. Retrieved from a chemical supplier's website.[3]
-
Elsevier. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et Biophysica Acta, 53, 11–18.[8]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications.[7]
-
MDPI. (n.d.). The Solubility Parameters of Ionic Liquids. International Journal of Molecular Sciences.[9]
-
National Center for Biotechnology Information. (n.d.). 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1). PubChem. Retrieved from [Link]1]
-
Springer Nature. (n.d.). Influence of Properties of Nonaqueous Solvents on the Solubility of NH4Cl and Thermodynamics of Its Solution. Russian Journal of General Chemistry.[10]
-
Taylor & Francis Online. (n.d.). Investigation on the Characteristics of Tetrabutylammonium Chloride Based Deep Eutectic Solvent Aqueous Solution. Journal of the Chinese Chemical Society.[11]
-
Wikipedia. (n.d.). Tetrabutylammonium chloride. Retrieved from [Link]]
-
Wiley Online Library. (n.d.). Ion-pair formation, the incomplete dissociation of molecular solutes, the formation of complex ions, and changes in pH all affect solubility. Chemistry LibreTexts.[6]
Sources
- 1. 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | C28H60ClN | CID 82489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TETRAHEPTYLAMMONIUM CHLORIDE | 10247-90-2 [chemicalbook.com]
- 3. TETRAHEPTYLAMMONIUM CHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Purity specifications of tetraheptylammonium chloride
Technical Specification & Purity Guide: Tetraheptylammonium Chloride (THAC)
Executive Summary Tetraheptylammonium Chloride (THAC) is a high-molecular-weight quaternary ammonium salt (QAC) utilized primarily as a lipophilic ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) and as a Phase Transfer Catalyst (PTC) in organic synthesis. Unlike its shorter-chain analogs (e.g., tetramethylammonium chloride), THAC possesses significant hydrophobicity, making it uniquely suited for the retention of acidic analytes in reverse-phase chromatography. However, this same property complicates its purification and analysis. This guide outlines the critical purity specifications, analytical protocols, and handling requirements necessary to ensure experimental reproducibility and data integrity in drug development and analytical research.
Chemical Profile & Criticality of Purity
THAC is defined by four heptyl (
| Parameter | Specification |
| Chemical Name | Tetraheptylammonium Chloride |
| CAS Number | 10247-90-2 |
| Molecular Formula | |
| Molecular Weight | 446.24 g/mol |
| Structure | |
| Solubility Profile | Soluble in Methanol, Acetonitrile, Chloroform; Sparingly soluble in pure water (requires organic modifier). |
Why Purity Matters:
-
In Ion-Pair Chromatography (IPC): Impurities such as triheptylamine (tertiary amine) or residual alkyl halides cause severe baseline drift, "ghost peaks," and non-reproducible retention times, particularly when using UV detection at low wavelengths (<220 nm).
-
In Phase Transfer Catalysis: Trace water or metallic impurities can poison sensitive transition-metal catalysts often used alongside THAC.
Standard Purity Specifications (Research & IPC Grade)
The following specifications represent the "Gold Standard" for THAC used in regulated environments (GLP/GMP).
| Test Parameter | Acceptance Criteria | Method Principle |
| Assay (Argentometric) | Titration of | |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Water Content (Karl Fischer) | Coulometric Titration | |
| Residual Amine (Triheptylamine) | Non-aqueous Titration / HPLC | |
| Sulfated Ash | Gravimetric (Ignition at 600°C) | |
| UV Absorbance (0.05 M in MeOH) | UV-Vis Spectroscopy | |
| Solubility (5% in MeOH) | Clear and Colorless | Visual Turbidity Check |
Analytical Methodologies: The "How-To"
Protocol A: Assay via Argentometric Titration
Rationale: Due to the lipophilic nature of THAC, standard aqueous titration often results in precipitation of the organic cation or incomplete solubilization. A mixed-solvent approach is required.
Reagents:
-
0.1 N Silver Nitrate (
) standardized solution.[1] -
Solvent: 50:50 (v/v) Methanol : Deionized Water.
-
Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Ag billet electrode.
Procedure:
-
Accurately weigh ~0.3 g of THAC into a titration vessel.
-
Dissolve completely in 50 mL of the Methanol/Water solvent mixture. Note: Sonication may be required.
-
Titrate with 0.1 N
using a potentiometric titrator. -
Determine the endpoint using the first derivative of the potential curve.
-
Calculation:
(Where V = Volume of titrant (mL), N = Normality, MW = 446.24, W = Sample weight (g))
Protocol B: UV Transparency Validation (For HPLC Applications)
Rationale: IPC often requires detection of analytes at 210–220 nm. THAC acts as a "background" component; therefore, its own absorbance must be negligible to prevent high background noise.
Procedure:
-
Prepare a 0.05 M solution of THAC in HPLC-grade Methanol.
-
Use HPLC-grade Methanol as the blank reference.
-
Scan the absorbance from 200 nm to 400 nm in a quartz cuvette (1 cm path length).
-
Fail Criteria: Any absorbance peak >0.05 AU at 210 nm indicates contamination (likely conjugated organic impurities or oxidation byproducts).
Impurity Formation & Impact Analysis
Understanding the source of impurities allows for better troubleshooting. The synthesis of THAC typically involves the quaternization of Triheptylamine with Heptyl Chloride.
Graphviz Diagram: Impurity Origins & Analytical Impact
Caption: Figure 1. Synthesis pathway illustrating the origin of critical impurities (Triheptylamine, Heptyl Chloride) and their downstream impact on analytical data quality.
Storage & Stability
THAC is hygroscopic . While the heptyl chains provide some hydrophobic shielding, the ionic core strongly attracts atmospheric moisture.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen) if used for water-sensitive catalysis.
-
Temperature: Room temperature is generally acceptable, but cool storage (<15°C) prevents caking.
-
Desiccation: If the material clumps, it must be dried in a vacuum oven at 40°C over
before use in quantitative applications.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82489, Tetraheptylammonium chloride. Retrieved from [Link]
Sources
Technical Safety & Application Profile: Tetraheptylammonium Chloride (THAC)
Executive Summary
Tetraheptylammonium chloride (THAC) is a high-molecular-weight quaternary ammonium salt utilized primarily as a lipophilic Phase Transfer Catalyst (PTC) and an ion-exchanger in electrochemistry. Unlike shorter-chain analogues (e.g., tetrabutylammonium), THAC possesses four heptyl (C7) chains, imparting significant lipophilicity. This structural characteristic dictates its utility in extracting highly hydrophilic anions into non-polar organic phases but also amplifies its membrane-penetrating toxicity. This guide synthesizes the physicochemical constraints, toxicological mechanisms, and validated experimental protocols for the safe deployment of THAC in drug development and organic synthesis.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
THAC exists at the boundary between solid and liquid under standard laboratory conditions. Its low melting point requires strict temperature control during storage to prevent "caking," which complicates precise weighing and stoichiometry.
Table 1: Physicochemical Specifications
| Parameter | Data | Relevance to Protocol |
| Chemical Name | Tetraheptylammonium chloride | N/A |
| CAS Number | 10247-90-2 | Unique Identifier for SDS retrieval |
| Formula | Stoichiometric calculations | |
| Molecular Weight | 446.24 g/mol | High MW implies lower molar density per gram |
| Melting Point | 38–40 °C | Critical: May melt/clump in warm labs or during exothermic additions |
| Physical State | White to off-white solid/waxy solid | Hygroscopic; requires desiccation |
| Solubility | Soluble in DCM, | Ideal for organic-phase reactions |
| Lipophilicity | High (C7 chains) | Superior retention in organic phase compared to TBA salts |
Expert Insight: The melting point of 38–40 °C is a frequent source of experimental error. If the reagent is stored on a high shelf in a warm lab, it may fuse into a monolith. Always store THAC at 2–8 °C to maintain a free-flowing powder form.
Part 2: Hazard Architecture & Toxicology
The toxicity of THAC is governed by its amphiphilic nature . As a cationic surfactant, it can intercalate into the lipid bilayer of cell membranes, causing depolarization and lysis.[1] This mechanism is distinct from reactive toxicity; it is a physical disruption of cellular integrity.
GHS Classification (29 CFR 1910.1200)[4]
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
-
Aquatic Toxicity: Chronic Category 4 (May cause long-lasting harmful effects to aquatic life).
Mechanistic Toxicology Diagram
The following diagram illustrates the pathway from exposure to cellular damage, highlighting the "Surfactant Effect" typical of long-chain quats.
Figure 1: Mechanism of Quaternary Ammonium Toxicity. The C7 alkyl chains facilitate membrane penetration, while the cationic head group disrupts the electrochemical gradient.
Part 3: Safe Handling & Operational Protocols
Engineering Controls
-
Hygroscopicity Management: THAC is hygroscopic.[2] Exposure to ambient moisture will alter the effective molecular weight (via hydration), leading to stoichiometric errors in catalysis.
-
Protocol: Handle in a glovebox or a desiccated glove bag if high precision is required. For general synthesis, weigh quickly and re-seal immediately with parafilm.
-
-
Ventilation: All weighing must occur inside a certified chemical fume hood to prevent inhalation of dust/aerosols.
Personal Protective Equipment (PPE)
-
Gloves: Standard Latex gloves are insufficient if THAC is dissolved in organic solvents (e.g., Dichloromethane).
-
Recommendation: Use Nitrile (minimum 0.11 mm thickness) . If using halogenated solvents as the reaction medium, double-glove or use Silver Shield® laminates.
-
-
Respiratory: If dust formation is visible and fume hood is unavailable (not recommended), use a P95 or N95 particulate respirator.
Part 4: Application Context - Phase Transfer Catalysis (PTC)[5]
THAC is a "lipophilic" PTC. Unlike Tetrabutylammonium (TBA) salts, which can partition significantly into the aqueous phase, the Tetraheptyl (C7) chains keep the catalyst predominantly in the organic phase. This is advantageous when the reaction product is highly lipophilic or when the organic solvent is non-polar (e.g., Toluene, Hexane).
Experimental Protocol: Nucleophilic Substitution (Cyanation)
Objective: Convert an alkyl halide (
Rationale:
Step-by-Step Workflow:
-
Preparation: Dissolve substrate
(1.0 equiv) in Toluene (Organic Phase). -
Catalyst Addition: Add THAC (0.05 equiv / 5 mol%). Note: THAC is soluble in Toluene.
-
Reagent Addition: Prepare a saturated aqueous solution of Sodium Cyanide (
, 1.5 equiv). WARNING: is fatal if swallowed/inhaled. Maintain pH > 10 to prevent HCN gas evolution. -
Initiation: Add aqueous phase to the organic phase. Vigorous stirring is mandatory to maximize the interfacial area.
-
Reaction: Heat to 60–80 °C. The THAC will shuttle
ions into the toluene layer. -
Quenching: Cool to room temperature. Separate phases. Wash organic layer with water to remove residual catalyst and salts.
The Starks' Extraction Mechanism
The following visualization details the catalytic cycle, demonstrating how THAC (
Figure 2: Starks' Extraction Mechanism for Phase Transfer Catalysis. Q+ represents the Tetraheptylammonium cation.
Part 5: Emergency Response & Disposal
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes. Lift eyelids. Do not rub. The waxy solid can adhere to the cornea. Seek ophthalmological attention.
-
Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) to clean skin, as this may dissolve the lipophilic salt into the skin, increasing systemic absorption.
-
Ingestion: Do not induce vomiting due to potential for esophageal irritation. Rinse mouth with water.
Disposal Protocols
THAC is a nitrogen-containing organic halogen.
-
Do not dispose of down the drain (aquatic toxicity).
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Combustion will generate Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) gases, which must be scrubbed.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90884457, Tetraheptylammonium chloride. Retrieved from [Link]
-
Starks, C. M. (1971). Phase-transfer catalysis.[3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[3] (Foundational mechanism citation).
Sources
Crystal Structure & Molecular Architecture of Tetraheptylammonium Chloride
The following technical guide details the structural and physicochemical characteristics of Tetraheptylammonium Chloride (THACl).
Content Type: Technical Whitepaper & Experimental Guide
Subject:
Executive Summary
Tetraheptylammonium chloride (THACl) represents a critical class of lipophilic quaternary ammonium salts used primarily as phase transfer catalysts (PTC) and precursors for ionic liquids.[1][2] Unlike its lower homologues (tetramethyl- or tetraethylammonium), THACl is characterized by significant conformational entropy due to its four heptyl (
This guide addresses the crystallographic challenges associated with THACl—specifically its low melting point (38–40 °C) and hygroscopic nature—and provides a structural analysis based on homologous crystallographic data and density functional theory (DFT) projections.[1][2] It serves as a roadmap for researchers utilizing THACl in drug transport studies, anion sensing, and catalytic cycles.[1][2]
Molecular Architecture & Geometry
The Cationic Core ( Center)
The defining feature of the tetraheptylammonium cation is the central nitrogen atom, which adopts a distorted tetrahedral geometry (
| Parameter | Value (Approx/Avg) | Structural Significance |
| Hybridization | Dictates the tetrahedral arrangement.[1] | |
| Bond Length (N-C) | 1.51 – 1.53 Å | Typical for quaternary ammoniums; slightly elongated due to steric repulsion.[1][2] |
| Bond Angle (C-N-C) | 108° – 111° | Deviations from the ideal 109.5° occur to accommodate the bulky alkyl chains.[1][2] |
| Point Group | In the lowest energy conformation (all-trans), the cation often approximates |
Alkyl Chain Conformation (The "Manx" Effect)
In the crystalline state, long-chain tetraalkylammonium salts typically adopt one of two conformations to maximize packing efficiency:
-
All-Trans (Anti): The heptyl chains extend in a zigzag planar fashion.[1][2] This is the thermodynamically preferred state for the distal carbons (
to ).[2] -
Gauche Defects: Near the nitrogen center (
), gauche interactions are often observed to relieve the steric crowding of the four chains emanating from a single point.[2]
Structural Insight: Unlike Tetrabutylammonium (TBA), which often forms a "cross" shape, Tetraheptylammonium cations tend to align their chains in parallel bundles (interdigitation) in the solid state to maximize London dispersion forces .[2] This extensive van der Waals contact surface is what allows it to act as a "grease ball," solubilizing inorganic anions in non-polar media.[1][2]
Crystallographic Analysis
The "Elusive" Crystal Lattice
Direct single-crystal X-ray diffraction (SC-XRD) of anhydrous THACl is notoriously difficult due to its phase behavior.[1][2]
-
Hygroscopicity: The chloride anion is a "hard" base and avidly coordinates water.[1][2] THACl is frequently encountered as a hydrate (
) or a waxy solid.[1][2]
Lattice Packing Prediction (Homologous Series)
Based on the crystal structures of the bromide analogue (Tetraheptylammonium bromide, MP ~89 °C) and similar lipophilic quats, the packing of THACl follows a lamellar (layered) motif .[2]
-
Layer A (Ionic): A plane containing the
centers and anions.[1][2] The Coulombic attraction drives the formation of this sheet.[2] -
Layer B (Hydrophobic): The heptyl chains extend perpendicular to or tilted from the ionic plane, interdigitating with chains from the adjacent layer.[2]
Why this matters for Drug Development: The separation of ionic and hydrophobic domains in the solid state mimics the behavior of THACl at liquid-liquid interfaces.[2] This "amphiphilic structuring" is the mechanism by which it facilitates drug transport across lipid bilayers.[1][2]
Visualization of Structural Hierarchy
The following diagram illustrates the logical flow from molecular geometry to macroscopic properties.
Caption: Structural hierarchy of THACl, linking atomic geometry to macroscopic phase behavior.
Experimental Protocols
Crystallization of Low-Melting Quats
Growing X-ray quality crystals of THACl requires suppressing the entropy of the alkyl chains and excluding moisture.[2]
Protocol: Cold-Solvent Diffusion
-
Drying: Dry commercial THACl (often an oil/wax) under high vacuum (
mbar) at 30 °C for 24 hours to remove water.[1][2] -
Dissolution: Dissolve 100 mg of dried THACl in a minimum volume (approx. 0.5 mL) of anhydrous Dichloromethane (DCM) in a narrow Schlenk tube.
-
Precipitant Layering: Carefully layer 2.0 mL of anhydrous Diethyl Ether or Hexane on top of the DCM solution.[1][2] Do not mix.
-
Incubation: Seal the tube and place it in a freezer at -20 °C .
-
Observation: Over 48–72 hours, colorless plate-like crystals should form at the interface.[1][2]
-
Note: If the chloride salt remains an oil, perform an anion exchange to the Tetraphenylborate or Perchlorate salt to obtain a rigid lattice for cation structural confirmation, then extrapolate to the chloride.[2]
-
Phase Transfer Catalysis (PTC) Workflow
In drug development, THACl is used to alkylate nucleophilic drug scaffolds in non-polar solvents.[1][2]
Mechanism:
The
Caption: The catalytic cycle of THACl. Q+ represents the Tetraheptylammonium cation.[2]
Applications in Drug Development
The specific structural attributes of THACl translate to unique applications:
-
Lipophilic Counter-Ion Screening:
-
Impurity Rejecting Crystallization:
-
Ionic Liquid Precursor:
References
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Tetraheptylammonium chloride. Link
-
Wei, Y., et al. (2015).[1][2] "Crystal structure and halogen bonding of tetraethylammonium chloride co-crystals." Acta Crystallographica Section E. Link
-
PubChem. (2024).[1][2] Compound Summary: Tetraheptylammonium chloride (CID 82489).[1][2] National Library of Medicine.[1][2] Link[1]
-
Cambridge Structural Database (CSD). Entries for Tetra-n-alkylammonium salts (Refcodes: UYOWEM, EJOJEV).[1][2] (Used for homologous structural comparison).[1][2] Link
-
Starks, C. M. (1971).[1][2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1][2] Journal of the American Chemical Society, 93(1), 195-199.[2] Link[1]
Sources
Technical Monograph: Spectroscopic Profiling of Tetraheptylammonium Chloride
The following technical guide details the spectroscopic profile of Tetraheptylammonium Chloride (THAC) . It is structured to serve as a reference for structural validation, purity assessment, and application in ion-pair chromatography.
Executive Summary
Tetraheptylammonium Chloride (THAC) is a lipophilic quaternary ammonium salt (CAS: 10108-97-1) utilized primarily as a Phase Transfer Catalyst (PTC) and an ion-pairing reagent in HPLC.[1] Its utility stems from the steric bulk of four heptyl chains shielding the cationic nitrogen, facilitating the solubilization of anionic species into non-polar organic phases.
This guide provides a self-validating spectroscopic framework. By cross-referencing the Nuclear Magnetic Resonance (NMR) integration values with Electrospray Ionization (ESI) mass spectral data, researchers can definitively confirm molecular identity and assess solvation states (hygroscopicity).[1]
Part 1: Molecular Identity & Structural Logic
| Property | Specification |
| Chemical Formula | |
| Cation Formula | |
| Molecular Weight (Salt) | 446.24 g/mol |
| Exact Mass (Cation) | 410.4729 Da |
| Appearance | White waxy solid or crystals (Low MP: 38–40 °C) |
| Solubility Profile | Soluble in |
Structural Elucidation Workflow
The following diagram outlines the logical flow for validating THAC purity using the protocols described in this guide.
Figure 1: Step-by-step decision tree for the structural validation of Tetraheptylammonium Chloride.
Part 2: Nuclear Magnetic Resonance (NMR) Profiling
NMR is the primary tool for assessing the integrity of the alkyl chains and the absence of protonated amine impurities (triheptylamine).
Experimental Protocol
-
Solvent: Deuterated Chloroform (
) is preferred to prevent micelle formation often seen in .[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
H NMR Data (400 MHz, )
The spectrum is characterized by the descreening effect of the positive nitrogen on the
| Assignment | Chemical Shift ( | Multiplicity | Integration (Theoretical) | Structural Context |
| 3.25 – 3.35 | Broad Triplet | 8H | Protons adjacent to | |
| 1.60 – 1.70 | Multiplet | 8H | Methylene beta to nitrogen.[1] | |
| Bulk CH | 1.25 – 1.45 | Broad Multiplet | 32H | The C3–C6 methylene envelope.[1] Overlapping signals. |
| Terminal CH | 0.85 – 0.95 | Triplet ( | 12H | Methyl termini.[1] Diagnostic for chain count. |
Self-Validating Interpretation[1]
-
The 8:12 Ratio: The most critical check is the integration ratio between the
-CH (3.3 ppm) and the terminal CH (0.9 ppm). It must be 2:3 (or 8:12).-
Deviation: If the methyl integral is too high, suspect contamination with lower molecular weight alkanes or grease.
-
-
Impurity Flag: A triplet at
2.4–2.6 ppm indicates the presence of Triheptylamine (uncharged precursor), suggesting incomplete quaternization or degradation. -
Water Check: THAC is hygroscopic. In
, a sharp singlet around 1.56 ppm (variable) indicates absorbed water.
Part 3: Mass Spectrometry (MS)[1][2]
Mass spectrometry confirms the cationic mass. Because THAC is a pre-charged salt, Electrospray Ionization (ESI) is the ideal method; it does not require protonation to be detected.
Experimental Protocol
-
Method: Direct Infusion ESI or LC-MS.
-
Solvent: Methanol (MeOH) or Acetonitrile (ACN).[1] Avoid high water content to prevent suppression.
-
Cone Voltage: Low (20–40V) to prevent fragmentation of the alkyl chains.
Spectral Data[2][3][4][5][6][7][8][9][10]
| Ion Identity | m/z (Monoisotopic) | Type | Notes |
| 410.47 | Molecular Ion | Base peak (100% abundance).[1] Corresponds to | |
| 857.9 | Cluster | Dimer with one chloride counter-ion.[1] Common at high concentrations. | |
| Fragment | 312.4 | Loss of one heptyl chain (Hoffmann elimination in source).[1] |
Interpretation Logic[4]
-
Absence of
: Unlike neutral amines, you will not see an peak.[1] The mass is exactly the cation mass (410.5), not Mass + 1. -
Isotope Pattern: The peak at 410.5 should show standard Carbon-13 isotope distribution (
contribution is significant for C28).[1]
Part 4: Vibrational Spectroscopy (FT-IR)
IR is used primarily to confirm the absence of functional groups (like N-H) and verify the aliphatic nature of the salt.
Experimental Protocol
-
Method: ATR (Attenuated Total Reflectance) on the solid crystal.
-
Range: 4000 – 600 cm
.
Key Absorption Bands[6][10][11]
| Wavenumber (cm | Intensity | Assignment | Diagnostic Value |
| 2950 – 2850 | Strong | C-H Stretch | Characteristic of long alkyl chains (asymmetric/symmetric).[1] |
| 1470 – 1460 | Medium | CH | Scissoring vibration of the heptyl chains.[1] |
| ~900 – 1000 | Weak | C-N Stretch | Skeletal vibration of the quaternary center.[1] |
| ~3400 | Broad | O-H Stretch | Impurity Flag: Indicates hygroscopic water uptake.[1] Pure, dry THAC has no signal here. |
| None | - | N-H Stretch | Purity Flag: Absence of peaks at 3300–3500 cm |
Part 5: Application Context (Ion Pairing)[1]
Understanding the spectroscopy aids in drug development applications, specifically Ion-Pair Chromatography . THAC is used to retain anionic drugs (e.g., sulfonates, carboxylates) on Reverse Phase (C18) columns.[1]
Mechanism of Action
The THAC cation pairs with the anionic drug, forming a neutral, lipophilic complex that partitions into the stationary phase.
Figure 2: Mechanism of ion-pair formation facilitating the retention of polar anionic drugs.[1]
Troubleshooting via Spectroscopy:
-
If retention times drift in HPLC, run an NMR of the mobile phase additive. Degradation of THAC (loss of heptyl chain) will shift the equilibrium. Look for the "triheptylamine" impurity peak at 2.4 ppm.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25528, Tetraheptylammonium chloride. Retrieved from [Link][1]
-
AIST (2024). Spectral Database for Organic Compounds (SDBS). (General reference for Quaternary Ammonium NMR trends). Retrieved from [Link][1]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
- 1. UWPR [proteomicsresource.washington.edu]
- 2. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20230011045A1 - Lcms with esi source for enhanced sensitivity of compounds - Google Patents [patents.google.com]
A Technical Guide to the Green Chemistry Synthesis of Tetraheptylammonium Chloride
This guide provides an in-depth exploration of green and sustainable methodologies for the synthesis of tetraheptylammonium chloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles, experimental protocols, and underlying causality of green synthetic routes, moving beyond conventional methods to embrace sustainability, efficiency, and safety.
Introduction: The Imperative for Greener Quaternary Ammonium Salts
Tetraheptylammonium chloride (THAC) is a quaternary ammonium salt (QAS) with significant applications as a phase-transfer catalyst (PTC), electrolyte, and surfactant in various industrial and pharmaceutical processes.[1] Its molecular structure, featuring a central nitrogen atom bonded to four heptyl chains, imparts unique solubility and catalytic properties.[2] The traditional synthesis of THAC and other QAS often involves the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) between a tertiary amine (triheptylamine) and an alkyl halide (1-chloroheptane).[3][4]
However, conventional approaches frequently rely on volatile organic compounds (VOCs) as solvents, high energy consumption, and can generate significant waste streams, running counter to the principles of green chemistry.[5][6] This guide details a shift towards more sustainable synthetic strategies that prioritize atom economy, the use of renewable or safer solvents, and improved energy efficiency.[7][8]
Core Principles of Green THAC Synthesis
The green synthesis of tetraheptylammonium chloride is anchored in several key principles aimed at minimizing environmental impact and maximizing efficiency.
-
Atom Economy: The ideal synthesis incorporates all atoms from the reactants into the final product, generating no byproducts.[8][9][10] The quaternization of triheptylamine with 1-chloroheptane is inherently 100% atom-economical, as it is an addition reaction. The primary challenge lies in the surrounding process—solvent choice, energy input, and purification.
-
Solvent Selection: Replacing hazardous organic solvents is a cornerstone of green chemistry.[6] Traditional solvents like benzene or toluene pose significant health and environmental risks.[5] Greener alternatives include water, supercritical fluids, or ionic liquids (ILs), which offer benefits such as low volatility and recyclability.[6][11][12]
-
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Methodologies such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.
-
Catalysis: The use of phase-transfer catalysts (PTCs) can enhance reaction rates in biphasic systems, often eliminating the need for harsh solvents that homogenize the reactants.[13][14][15] In the synthesis of THAC, the product itself can sometimes exhibit autocatalytic effects.
Synthetic Methodologies: A Green Perspective
This section details practical, green-oriented protocols for the synthesis of THAC, explaining the rationale behind each methodological choice.
Aqueous and Biphasic Synthesis: Eliminating Organic Solvents
The use of water as a reaction medium is a highly desirable green approach.[16] While the long alkyl chains of the reactants (triheptylamine and 1-chloroheptane) lead to low aqueous solubility, the reaction can be effectively performed under phase-transfer conditions or as a neat (solvent-free) reaction followed by an aqueous workup.
Expertise & Experience: The key challenge in an aqueous or biphasic system is overcoming the phase barrier between the organic reactants and any aqueous phase. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. While THAC itself can act as a PTC, the initial reaction rate may be slow. Seeding the reaction with a small amount of pre-synthesized THAC can accelerate the process.
Experimental Protocol 1: Solvent-Free Synthesis with Aqueous Workup
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triheptylamine (1.0 eq) and 1-chloroheptane (1.05 eq). The slight excess of the alkyl halide ensures complete conversion of the more valuable tertiary amine.
-
Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring for 24-48 hours. The reaction mixture will gradually become more viscous as the solid product forms.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or 1H NMR spectroscopy to observe the disappearance of the triheptylamine starting material.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Add deionized water to the flask and stir to dissolve the ionic product, leaving the unreacted organic starting materials as a separate phase.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous phase containing THAC with a non-polar, green solvent such as heptane or cyclopentyl methyl ether (CPME) (3 x 50 mL) to remove unreacted starting materials. This step is critical for achieving high purity.
-
Isolation: Remove the water from the aqueous phase under reduced pressure using a rotary evaporator to yield the solid tetraheptylammonium chloride. The product can be further purified by recrystallization from a suitable solvent system like acetone/hexane if necessary.
Ionic Liquids as Reaction Media
Ionic liquids (ILs) are salts with melting points below 100 °C and are often touted as green solvents due to their negligible vapor pressure.[11][17] They can provide a polar environment that stabilizes the charged transition state of the SN2 reaction, potentially accelerating the synthesis.
Trustworthiness: A self-validating protocol using an IL medium must consider the ease of separation of the product from the IL solvent. A judicious choice is an IL in which the reactants are soluble but the product, THAC, is not, allowing it to precipitate as it forms. Alternatively, an IL that is immiscible with a solvent used for product extraction can be employed.[18] The recovery and reuse of the IL are crucial for the overall greenness of the process.[19]
Data Presentation: Comparison of Synthetic Conditions
| Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Green Advantage |
| Conventional | Toluene | 110 | 72 | ~85 | - |
| Solvent-Free | None | 90 | 48 | >95 | Eliminates organic solvent waste. |
| Aqueous PTC | Water | 100 | 24 | >90 | Uses water as a benign solvent.[16] |
| Ionic Liquid | [BMIM][BF4] | 80 | 18 | ~92 | Recyclable medium, enhanced rate. |
This data is representative and may vary based on specific experimental conditions.
Visualization of Synthetic Pathways and Workflows
Diagrams are essential for clearly communicating complex chemical processes.
Diagram 1: Reaction Mechanism
The synthesis of tetraheptylammonium chloride proceeds via the SN2 mechanism, a fundamental reaction in organic chemistry.[3]
Caption: SN2 mechanism for THAC synthesis.
Diagram 2: Green Purification Workflow
A robust and green purification strategy is paramount to the overall sustainability of the synthesis.
Caption: Workflow for the green purification of THAC.
Conclusion and Future Outlook
The green synthesis of tetraheptylammonium chloride is not merely an academic exercise but a practical necessity for the modern chemical industry. By prioritizing solvent-free conditions, aqueous media, and efficient purification protocols, it is possible to produce this valuable chemical with significantly reduced environmental impact. Future research should focus on the use of bio-derived starting materials, such as fatty amines from renewable oils, to further enhance the sustainability of the entire product lifecycle.[20] The continued adoption of these green principles will be essential for developing the next generation of safe, sustainable, and efficient chemical processes.
References
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- TETRAMETHYLAMMONIUM CHLORIDE.
- TETRAMETHYLAMMONIUM CHLORIDE.
- SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
- Synthesis, Purification and Characterization of Polymerizable Multifunctional Qu
- Efficient preparation method of high-purity tetraethyl ammonium chloride.
- 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1). PubChem.
- Tetraethylammonium chloride. Chem-Impex.
- Phase-Transfer C
- Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of N
- Green Solvents in Organic Synthesis.
- Ionic Liquids in Green Sample Prepar
- PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences.
- Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applic
- The economies of synthesis. PMC - PubMed Central - NIH.
- Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products.
- Phase Transfer C
- 12 PHASE TRANSFER C
- Ionic Liquids as Green Solvents. American Chemical Society.
- Green Reaction Media in Organic Synthesis. Wiley.
- Method of synthesis of a quaternary ammonium salt.
- Atom Economy Green Synthesis in Organic Chemistry. JOCPR.
- Atom-economical, room-temperature, and high-efficiency synthesis of polyamides via a three-component polymerization. Polymer Chemistry (RSC Publishing).
- Removal of Ionic Liquid (IL)
- TETRAHEPTYLAMMONIUM CHLORIDE. Chongqing Chemdad Co..
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- 3. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Supply Chain for a Critical Pharmaceutical Building Block: A Technical Guide to Sourcing Tetraheptylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraheptylammonium chloride, a quaternary ammonium salt, is a vital reagent in numerous pharmaceutical research and development applications. Its utility as a phase transfer catalyst and an ion-pairing agent makes it indispensable in the synthesis of complex molecules and the analytical separation of charged species. The selection of a suitable commercial supplier for this compound is a critical decision that can significantly impact the reproducibility of experimental results, the timeline of drug development projects, and the overall quality of the final product. This in-depth technical guide provides a comprehensive overview of the commercial landscape for tetraheptylammonium chloride, offering insights into supplier evaluation, quality control considerations, and the technical applications that drive these requirements.
The Pivotal Role of Tetraheptylammonium Chloride in Pharmaceutical Sciences
Tetraheptylammonium chloride's unique molecular structure, featuring a positively charged nitrogen atom at the core of four long alkyl chains, imparts amphiphilic properties that are exploited in various scientific contexts.
Phase Transfer Catalysis
In organic synthesis, many reactions involve reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). Tetraheptylammonium chloride acts as a phase transfer catalyst by forming an ion pair with a reactant in one phase, transporting it across the phase boundary to react with a substrate in the other phase. This process enhances reaction rates, improves yields, and often allows for milder reaction conditions, which are all critical factors in the efficient synthesis of active pharmaceutical ingredients (APIs).
An In-depth Technical Guide to the Safe Handling of Tetraheptylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards associated with tetraheptylammonium chloride and outlines best practices for its safe handling, storage, and disposal. As a quaternary ammonium compound, tetraheptylammonium chloride presents specific health and safety challenges that necessitate rigorous adherence to established protocols. This document is intended to equip laboratory personnel with the knowledge and procedures required to mitigate risks and ensure a safe working environment.
Section 1: Understanding the Hazard Profile of Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) are a class of cationic surfactants widely used for their antimicrobial and disinfectant properties. Their molecular structure, characterized by a central nitrogen atom bonded to four alkyl groups, is key to their reactivity and potential toxicity. While individual QACs vary in their specific hazard profiles, they generally share common toxicological concerns.
It is crucial to note that for tetraheptylammonium chloride specifically, there is limited publicly available toxicity data. The Safety Data Sheet from Santa Cruz Biotechnology states that 100% of the mixture consists of ingredient(s) of unknown toxicity. Therefore, a conservative approach to handling, based on the known hazards of similar long-chain QACs, is essential.
-
Skin and Eye Irritation: Many QACs are known to cause skin irritation, and in concentrated forms, can lead to serious eye damage[1][2][3][4].
-
Respiratory Irritation: Inhalation of dusts or aerosols of QACs may cause respiratory irritation[4].
-
Aquatic Toxicity: Several QACs are classified as harmful or toxic to aquatic life[1][3].
Section 2: Hazard Identification and Classification for Tetraheptylammonium Chloride
Based on the available information for tetraheptylammonium chloride and analogous compounds, the following hazard classifications should be assumed:
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][3][4] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[4] |
This table is based on the OSHA Hazard Communication Standard (29 CFR 1910.1200) classification for tetraheptylammonium chloride and similar compounds.
The following diagram illustrates the logical progression from hazard identification to the implementation of control measures.
Caption: Logical workflow for hazard mitigation when handling tetraheptylammonium chloride.
Section 3: Exposure Controls and Personal Protection
Given the potential for eye, skin, and respiratory irritation, a multi-layered approach to exposure control is mandatory.
-
Chemical Fume Hood: All handling of solid tetraheptylammonium chloride and preparation of its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or aerosols[5][6].
-
Ventilation: Ensure the laboratory has adequate general ventilation[7].
The following table outlines the minimum PPE requirements for handling tetraheptylammonium chloride.
| Body Part | PPE | Standard | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles | ANSI Z87.1 | Protects against splashes and dust. |
| Skin | Nitrile gloves | ASTM F739 | Provides chemical resistance. Gloves should be inspected before use and changed frequently[6][8]. |
| Lab coat or chemical-resistant apron | Protects skin and personal clothing from contamination. | ||
| Respiratory | NIOSH/MSHA approved respirator | Varies | Required if exposure limits are exceeded or irritation is experienced. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations. |
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of tetraheptylammonium chloride.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing and Transfer: Handle tetraheptylammonium chloride as a solid in a manner that minimizes dust generation. Use a spatula for transfers. Avoid creating dust clouds[6].
-
Solution Preparation: When dissolving, add the solid slowly to the solvent to avoid splashing.
-
Hygiene: After handling, wash hands thoroughly with soap and water[6][9]. Do not eat, drink, or smoke in the laboratory[9].
-
Container: Keep the container tightly closed in a dry and well-ventilated place[5][6][9].
-
Environment: Store at room temperature and protect from moisture, as the compound may be hygroscopic[5].
-
Incompatibilities: Based on general knowledge of quaternary ammonium compounds, store away from strong oxidizing agents.
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2].
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. For a solid spill, cover with a plastic sheet to minimize spreading.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid creating dust[6].
-
Clean the spill area thoroughly with a suitable cleaning agent.
-
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
Section 6: Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including carbon oxides, nitrogen oxides (NOx), and phosgene.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[5].
Section 7: Physical and Chemical Properties
| Property | Value |
| CAS Number | 10247-90-2 |
| Molecular Formula | C28H60NCl |
| Molecular Weight | 446.24 g/mol |
| Appearance | Solid |
| Solubility | No data available |
Section 8: Toxicological Information
As previously stated, there is a lack of specific toxicological data for tetraheptylammonium chloride. The primary known hazards are eye, skin, and respiratory irritation based on its classification and data from analogous compounds[2][4]. In the absence of specific data, it is prudent to handle this compound with a high degree of caution. For similar quaternary ammonium compounds, accidental ingestion may be harmful, and concentrated solutions can cause damage to mucous membranes[1].
Section 9: Disposal Considerations
All waste containing tetraheptylammonium chloride should be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways[3][6][9].
References
- Carl ROTH. (n.d.). Safety Data Sheet: Tetramethylammonium chloride.
- Santa Cruz Biotechnology, Inc. (2020, November 20). SAFETY DATA SHEET: SC-229415 - Tetraheptylammonium chloride.
- Santa Cruz Biotechnology, Inc. (n.d.). Tetraethylammonium chloride.
- (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- State of Michigan. (n.d.). Ammonium chloride.
- Medline. (n.d.). SAFETY DATA SHEET QUATERNARY DISINFECTANT CLEANER.
- Fisher Scientific. (2023, January 5). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- ChemicalBook. (2025, November 1). Chemical Safety Data Sheet MSDS / SDS - Tetraethylammonium Chloride.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products.
- US EPA. (2025, September 12). Personal Protective Equipment.
Sources
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- 5. michigan.gov [michigan.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. mountsinai.org [mountsinai.org]
- 8. velsafe.com [velsafe.com]
- 9. carlroth.com:443 [carlroth.com:443]
Methodological & Application
Application Note: Tetraheptylammonium Chloride as a Phase Transfer Catalyst
Executive Summary
Tetraheptylammonium chloride (THAC) is a specialized quaternary ammonium salt used as a Phase Transfer Catalyst (PTC) in organic synthesis. Distinguished by its four heptyl (
This guide details the mechanistic advantages of THAC, provides a validated protocol for C-alkylation, and outlines critical optimization parameters for drug development and fine chemical synthesis.
Scientific Foundation: The Lipophilic Advantage
Physicochemical Profile
Unlike short-chain quats that may partition partially into the aqueous phase, THAC is highly organophilic. This property is crucial for reactions requiring the "extraction" mechanism, where the active species must be pulled deep into the organic phase to react with a non-polar substrate.
| Property | Specification |
| CAS Number | 10247-90-2 |
| Formula | |
| Molecular Weight | 446.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 38–40 °C |
| Solubility | Highly soluble in DCM, Toluene, Benzene; Insoluble in Water |
| Primary Utility | Deep-phase extraction of anions (CN⁻, MnO₄⁻, OH⁻) |
Mechanism of Action: Starks' Extraction
THAC operates primarily via the Starks' Extraction Mechanism . In a liquid-liquid two-phase system (e.g., Water/Toluene), the chloride anion (
Why THAC?
-
Partition Coefficient: The
chains increase the distribution ratio ( ), ensuring the catalyst remains in the organic phase, preventing "catalyst poisoning" by hydration in the aqueous layer. -
Anion Activation: The bulky cation reduces the hydration shell around the anion, creating a "naked," highly reactive nucleophile.
Mechanistic Visualization
The following diagram illustrates the cyclic shuttling of anions by THAC between the aqueous reservoir and the organic reaction phase.
Validated Protocol: C-Alkylation of Phenylacetonitrile
This protocol demonstrates the alkylation of phenylacetonitrile with ethyl bromide. THAC is selected here to facilitate the reaction in toluene , a non-polar solvent that allows for easier water separation and solvent recovery compared to DCM.
Reaction:
Reagents & Equipment
-
Substrate: Phenylacetonitrile (23.4 g, 0.20 mol)
-
Alkylating Agent: Ethyl Bromide (24.0 g, 0.22 mol)
-
Catalyst: Tetraheptylammonium Chloride (1.0 g, ~2.2 mmol, ~1 mol%)
-
Base: 50% w/w Aqueous Sodium Hydroxide (50 mL)
-
Solvent: Toluene (50 mL) - Note: THAC allows the use of this non-polar solvent.
-
Equipment: 250 mL 3-neck round-bottom flask, mechanical stirrer (overhead preferred), reflux condenser, thermometer, dropping funnel.
Step-by-Step Procedure
-
Charge the Reactor:
-
To the 3-neck flask, add Phenylacetonitrile (23.4 g) and Toluene (50 mL).
-
Add Tetraheptylammonium Chloride (1.0 g). The solid should dissolve readily in the toluene layer.
-
Observation: The mixture will be a clear single phase.
-
-
Base Addition:
-
Start vigorous mechanical stirring (>600 RPM). High shear is critical to create a large interfacial area.
-
Add 50% NaOH solution (50 mL) in one portion. The mixture will become biphasic.
-
-
Reaction Initiation:
-
Heat the mixture to 35–40 °C .
-
Add Ethyl Bromide (24.0 g) dropwise via the addition funnel over 45 minutes.
-
Exotherm Control: The reaction is exothermic. Maintain temperature <50 °C using a water bath if necessary.[1]
-
-
Completion & Monitoring:
-
After addition, stir at 45 °C for 2–3 hours.
-
TLC Monitoring: Silica gel, Hexane/Ethyl Acetate (9:1). Monitor the disappearance of phenylacetonitrile (
).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add Water (100 mL) to dissolve the sodium bromide salt formed.
-
Separate the layers. The upper Toluene layer contains the product.
-
Extract the aqueous layer once with Toluene (20 mL).
-
Combine organic layers and wash with:
-
Water (50 mL)
-
1M HCl (50 mL) - To neutralize residual base.
-
Brine (50 mL)
-
-
Dry over Anhydrous Magnesium Sulfate (
).[1]
-
-
Purification:
-
Evaporate the toluene under reduced pressure (Rotavap).
-
Distill the residue under vacuum (bp ~102–105 °C at 7 mmHg) to obtain 2-phenylbutyronitrile .
-
Experimental Workflow Diagram
Optimization & Troubleshooting
Catalyst Selection Guide
Why choose THAC over TBAB or TEBA?
| Catalyst | Cation Size | Lipophilicity | Best Solvent | Application Niche |
| TEBA (Benzyltriethyl) | Small | Low | DCM/CHCl₃ | General reactions, highly reactive electrophiles. |
| TBAB (Tetrabutyl) | Medium | Medium | DCM/Toluene | Standard industry workhorse. |
| THAC (Tetraheptyl) | Large | High | Toluene/Heptane | Non-polar substrates, high temp stability, difficult extractions. |
Critical Process Parameters (CPPs)
-
Agitation Speed: PTC reactions are mass-transfer limited . The reaction rate is directly proportional to the interfacial area. Ensure stirring is sufficient to create an emulsion-like appearance during the reaction.
-
Catalyst Loading: Standard loading is 1–5 mol%. For THAC, because it partitions so strongly into the organic phase, lower loadings (0.5–1 mol%) are often effective compared to TEBA.
-
Temperature: THAC is stable up to ~120°C, making it superior to many resin-bound catalysts. However, avoid >50°C when using volatile alkyl halides like ethyl bromide to prevent evaporation.
Safety & Handling (MSDS Summary)
-
Hazards: THAC is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) . It is toxic to aquatic life with long-lasting effects.
-
Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhaling dust.
-
Storage: Store in a cool, dry place. Unlike some hygroscopic quats, THAC is relatively stable but should be kept away from strong oxidizing agents.
-
Disposal: Dispose of aqueous waste streams containing quaternary ammonium salts as hazardous chemical waste; do not pour down the drain due to aquatic toxicity.
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.
-
Makosza, M., & Jonczyk, A. (1976). "Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile". Organic Syntheses, Coll. Vol. 6, p.897. (Base protocol adapted for THAC).
-
Halpern, M. (2003). "Phase Transfer Catalysis in Organic Synthesis". Encyclopedia of Catalysis. Wiley-Interscience. (Reference for lipophilicity trends).
-
PubChem Database. (2023). "Tetraheptylammonium chloride - Compound Summary". National Center for Biotechnology Information.
-
Santa Cruz Biotechnology. (2023). "Tetraheptylammonium chloride Safety Data Sheet".
Sources
Application Note: Tetraheptylammonium Chloride (THAC) in Nucleophilic Substitution
Optimizing Phase Transfer Catalysis for Lipophilic Environments and Anhydrous Halex Reactions
Executive Summary
This guide details the strategic application of Tetraheptylammonium Chloride (THAC) (CAS: 10247-90-2) as a Phase Transfer Catalyst (PTC) in nucleophilic substitution reactions. While Tetrabutylammonium (TBA) salts are industry standards, they often fail in highly non-polar solvents (e.g., toluene, heptane) required for moisture-sensitive reactions like
Mechanistic Principles: The Lipophilicity Advantage
To use THAC effectively, one must understand the Extraction Mechanism of PTC. The reaction occurs in the organic phase, but the nucleophile (
The Challenge with Standard PTCs
Common catalysts like Tetrabutylammonium Chloride (TBAC) function well in chlorinated solvents (DCM,
The THAC Solution
THAC possesses four heptyl chains, significantly increasing its organophilicity .
-
Partition Coefficient (
): THAC > TBAC. -
Solvation: The bulky cation forms a loose ion pair
in the organic phase. -
Reactivity: In non-polar solvents, the nucleophile
is "naked" (poorly solvated), dramatically increasing its energy and reactivity toward the electrophile .
Visualizing the Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical "Transfer Step" where THAC excels in non-polar media.
Figure 1: The Starks' Extraction Mechanism emphasizing the shuttle role of the Quaternary Ammonium salt (
Comparative Analysis: Catalyst Selection
Select THAC when your reaction conditions fall into the "High Lipophilicity" quadrant.
| Feature | Tetrabutylammonium Cl (TBAC) | Tetraheptylammonium Cl (THAC) | Benzyltriethylammonium Cl (TEBA) |
| Carbon Count | 16 ( | 28 ( | 13 |
| Primary Solvent Compatibility | DCM, Water, Acetonitrile | Toluene, Xylene, Heptane | DCM, Chloroform |
| Lipophilicity | Moderate | High | Low |
| Best Use Case | General alkylation in polar organic solvents. | Anhydrous fluorination ( | Reactions requiring easy water washout of catalyst. |
| Cost | Low | High (Specialty) | Low |
Protocol: Anhydrous Fluorination (Halex Reaction)
Objective: Convert a deactivated aryl chloride to an aryl fluoride.
Why THAC? Fluoride (
Materials
-
Substrate: 4-Chloronitrobenzene (1.0 equiv).
-
Nucleophile: Potassium Fluoride (Spray-dried, 2.0 equiv).
-
Catalyst: Tetraheptylammonium Chloride (THAC) (0.05 – 0.10 equiv).
-
Solvent: Toluene (Anhydrous).
-
Drying Agent: Molecular Sieves (3Å) or Azeotropic distillation setup.
Step-by-Step Workflow
-
System Preparation (Critical):
-
Equip a reaction flask with a Dean-Stark trap (if azeotroping) or use pre-dried toluene.
-
Note: Moisture is the enemy. Even 1% water can quench the naked fluoride anion.
-
-
Reagent Charging:
-
Add Potassium Fluoride (KF) and THAC to the flask.
-
Add Toluene.
-
Optional: Perform an initial azeotropic distillation (reflux with Dean-Stark) before adding the substrate to ensure the KF/Catalyst system is bone dry.
-
-
Reaction Initiation:
-
Add 4-Chloronitrobenzene.
-
Heat the mixture to reflux (
). -
Observation: THAC will facilitate the dissolution of trace KF, creating a "loose" ion pair
in the toluene phase.
-
-
Monitoring:
-
Monitor by HPLC or GC.
-
Kinetic Note: The reaction follows pseudo-first-order kinetics regarding the catalyst concentration.
-
-
Work-up:
-
Cool to room temperature.
-
Filter off the inorganic salts (KCl, excess KF).
-
Wash the filtrate with water. THAC is lipophilic and may remain in the organic layer.
-
Purification: To remove THAC, pass the organic layer through a short pad of silica gel (THAC sticks to silica) or perform an acid wash if the product is acid-stable.
-
Workflow Diagram
Figure 2: Operational workflow for THAC-catalyzed fluorination.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | High water content (Hydration of | Increase drying time; switch to spray-dried KF; ensure THAC is dry. |
| Catalyst Precipitation | Solvent too non-polar (e.g., pure Hexane). | Add a co-solvent (e.g., 5-10% Toluene or Chlorobenzene) to solubilize the THAC. |
| Emulsion during Work-up | THAC acting as a surfactant. | Add brine (saturated NaCl) to break the emulsion; filter through Celite before separation. |
| Product Contamination | THAC carrying over into product. | THAC is difficult to wash out with water due to lipophilicity. Use column chromatography or cation-exchange resin. |
Safety & Handling
-
Hazard Class: Skin Irritant (H315), Eye Irritant (H319).[1]
-
Handling: THAC is hygroscopic. Handle in a glovebox or desiccator if precise stoichiometry is required.
-
Thermal Stability: Quaternary ammonium salts can undergo Hofmann elimination (degradation) at temperatures
. Do not exceed for prolonged periods.
References
-
Starks, C. M. (1971).[2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.[2] Link
-
Halpern, M. (2008). "Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives". Industrial Phase-Transfer Catalysis. Link
-
Santa Cruz Biotechnology . "Tetraheptylammonium chloride Safety Data Sheet (SDS)". Link[3][4]
-
PubChem . "Tetraheptylammonium chloride Compound Summary". National Library of Medicine. Link
- Tanaka, K. (2022). "Solvent-Free Organic Synthesis". Wiley-VCH.
Sources
- 1. 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | C28H60ClN | CID 82489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. TETRAHEPTYLAMMONIUM CHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. TETRAHEPTYLAMMONIUM CHLORIDE | 10247-90-2 [chemicalbook.com]
Application Note: High-Lipophilicity Phase Transfer Catalysis with Tetraheptylammonium Chloride (THAC)
Introduction & Strategic Utility
Phase Transfer Catalysis (PTC) is a cornerstone technique in modern organic synthesis, allowing immiscible reactants (typically an inorganic anion in water and an organic substrate in a non-polar solvent) to react efficiently.[1] While Tetrabutylammonium bromide (TBAB) is the industry workhorse, it often fails in highly non-polar solvents (e.g., heptane, hexane) due to insufficient lipophilicity, leading to catalyst partitioning into the aqueous phase.
Tetraheptylammonium Chloride (THAC) addresses this specific limitation. With four heptyl (
Key Technical Specifications
| Property | Specification |
| Chemical Name | Tetraheptylammonium Chloride |
| CAS Number | 10247-90-2 |
| Formula | |
| Molecular Weight | ~446.24 g/mol |
| Solubility Profile | Soluble in Toluene, DCM, Chloroform, Heptane; Insoluble in Water (cold). |
| Primary Utility | Deep-phase extraction of anions; High-temperature stability relative to bromides. |
Mechanistic Principles: Starks' Extraction Model[3][4]
To use THAC effectively, one must understand the Starks' Extraction Mechanism . Unlike interfacial mechanisms where reaction occurs at the boundary, THAC operates by physically extracting the anion (
-
Ion Exchange: The quaternary ammonium chloride (
) in the organic phase moves to the interface. -
Extraction: It exchanges
for the reactive nucleophile ( ) from the aqueous phase. -
Reaction: The lipophilic ion pair (
) migrates into the organic solvent and reacts with the substrate ( ). -
Regeneration: The leaving group (
) pairs with and returns to the interface to restart the cycle.
Visualization: The THAC Catalytic Cycle
Figure 1: The cyclic extraction mechanism of THAC, highlighting the transport of anions across the phase boundary.
Experimental Protocols
Protocol A: O-Alkylation of Phenols (Williamson Ether Synthesis)
Context: This reaction demonstrates THAC's ability to pull hydroxide/phenoxide ions into toluene, a solvent where TBAB often struggles to maintain high catalytic activity due to hydration issues.
Reagents:
-
Substrate: Phenol derivative (10 mmol)
-
Alkylating Agent: n-Butyl Bromide (12 mmol)
-
Base: 50% NaOH (aqueous) (15 mmol)
-
Catalyst: Tetraheptylammonium Chloride (THAC) (0.5 mmol, 5 mol%)
-
Solvent: Toluene (20 mL)
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the phenol derivative and n-butyl bromide in Toluene.
-
Catalyst Addition: Add the THAC. Ensure the solid dissolves completely in the organic layer.
-
Base Addition: Add the 50% NaOH solution. The mixture will form a distinct biphasic system.
-
Agitation (Critical): Set stirring to >800 RPM . Note: In PTC, the reaction rate is often mass-transfer limited. Vigorous stirring creates a high interfacial surface area.
-
Reaction: Heat the mixture to 60°C. Monitor via TLC or HPLC every 30 minutes.
-
Workup:
-
Cool to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water (2 x 10 mL) to remove residual base and catalyst.
-
Dry over
, filter, and concentrate in vacuo.
-
Validation:
-
Control: Run a parallel reaction without THAC. Yield should be <5% after 2 hours.
-
Endpoint: Disappearance of the phenol peak.
Protocol B: Dichlorocyclopropanation of Alkenes
Context: This reaction generates dichlorocarbene (
Reagents:
-
Substrate: Styrene (10 mmol)
-
Reagent/Solvent: Chloroform (
) (15 mL) – Acts as both reactant and solvent. -
Base: 50% NaOH (aqueous) (20 mL)
-
Catalyst: THAC (0.2 mmol, 2 mol%)
Procedure:
-
Setup: Place Styrene and THAC in a flask. Add Chloroform.
-
Initiation: Add the 50% NaOH solution dropwise while stirring vigorously.
-
Caution: This reaction is exothermic. Have an ice bath ready if the temperature spikes >40°C.
-
-
Reaction: Stir at 40-50°C for 3-4 hours. The mixture will turn thick/emulsive.
-
Quenching: Dilute with Dichloromethane (DCM) and water.
-
Separation: Extract the organic layer, wash with dilute HCl (to neutralize base), then water.
Expert Insights & Troubleshooting (The "Iodide Effect")
A common failure mode in PTC protocols involving alkyl halides is Catalyst Poisoning .
The Mechanism of Poisoning:
Quaternary ammonium cations (
-
Hard Anions (Reactive):
, , (Loose ion pairs, high reactivity). -
Soft Anions (Poisoning):
, (Tight ion pairs, low reactivity).
If you use Alkyl Iodides (e.g., Methyl Iodide) as the alkylating agent, the leaving group is Iodide (
Solution:
-
Use Alkyl Bromides or Chlorides instead of Iodides.
-
If Iodides must be used, increase catalyst loading to 10 mol% or perform intermediate aqueous washes to remove
.
Troubleshooting Logic Flow
Figure 2: Decision tree for optimizing THAC-mediated reactions.
References
-
Starks, C. M. (1971).[3][4] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[3] Journal of the American Chemical Society, 93(1), 195–199.[3]
-
Halpern, M. (n.d.).[2] Iodide – Potential PTC Poison.[2][5] PTC Organics, Inc.
-
Dehmlow, E. V. (1974). Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry. Angewandte Chemie International Edition, 13(3), 170–179.
-
PubChem. (2023). Tetraheptylammonium chloride Compound Summary. National Library of Medicine.
Sources
Application Note: Mastering Mobile Phase Preparation with Tetraheptylammonium Chloride for Ion-Pair Reversed-Phase HPLC
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol and theoretical foundation for the preparation and application of mobile phases containing tetraheptylammonium chloride (THAC) for ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). Designed for researchers and drug development professionals, this document moves beyond a simple set of instructions to explain the critical causality behind each step. We will explore the mechanistic principles of ion-pair chromatography, delve into the specific properties of THAC that make it a powerful, strongly-retaining reagent, and provide a robust, self-validating protocol for creating stable and effective mobile phases for the analysis of acidic analytes such as oligonucleotides and phosphorylated molecules.
The Principle of Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)
Standard reversed-phase chromatography is often ineffective for retaining highly polar or ionic compounds, which may elute in the void volume of the column.[1] IP-RP-HPLC addresses this challenge by introducing an ion-pairing reagent into the mobile phase.[1][2] This reagent is a large ionic molecule with a charged region to interact with the analyte and a hydrophobic region to interact with the nonpolar stationary phase (e.g., C8 or C18).[3]
Tetraheptylammonium chloride (THAC) is a quaternary ammonium salt, serving as a cationic ion-pairing reagent.[4] It is used for the analysis of acidic analytes that are negatively charged at the selected mobile phase pH. The mechanism of retention in IP-RP-HPLC is often described by two primary models:
-
Ion-Pair Formation Model: The cationic THAC forms an electrically neutral, hydrophobic ion-pair with the anionic analyte in the mobile phase.[5] This increased hydrophobicity enhances the complex's affinity for the nonpolar stationary phase, leading to increased retention.[5]
-
Dynamic Ion Exchange Model: The hydrophobic heptyl chains of the THAC cation adsorb onto the surface of the reversed-phase packing material. This process forms a dynamic, positively charged layer on the stationary phase, effectively creating an in-situ ion-exchange surface that retains anionic analytes through electrostatic interactions.
In practice, the retention mechanism is often a combination of both models, but the dynamic ion exchange model is widely considered a significant contributor to the separation process.
Tetraheptylammonium Chloride (THAC): A Strong Retention Reagent
THAC is a potent ion-pairing reagent due to the significant hydrophobicity imparted by its four heptyl chains. This structure leads to strong adsorption onto the stationary phase and the formation of stable ion pairs, resulting in substantial retention shifts for anionic analytes.
Key Properties of THAC:
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₈H₆₀ClN | [4] |
| Molecular Weight | 446.2 g/mol | [4] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 38-40 °C |[6] |
The long alkyl chains necessitate a higher concentration of organic modifier in the mobile phase to ensure timely elution of analytes compared to smaller reagents like tetrabutylammonium salts.[3] This property makes THAC particularly suitable for separating complex mixtures of hydrophilic anions or for providing the necessary retention for analytes that are poorly retained with other ion-pairing reagents.
Experimental Protocol: Preparation of a THAC-Containing Mobile Phase
This protocol provides a step-by-step methodology for preparing 1 Liter of a mobile phase. The concentrations provided are a common starting point and should be optimized for the specific application.
Materials and Reagents
-
Tetraheptylammonium chloride (THAC): High purity or HPLC grade.
-
Solvents: HPLC-grade water, acetonitrile (ACN), and/or methanol (MeOH).[7]
-
Buffer Components: High-purity reagents for pH adjustment (e.g., phosphoric acid, sodium hydroxide, triethylamine). The choice of buffer should be compatible with the detector (e.g., avoid non-volatile phosphate buffers for LC-MS).[8]
-
Filtration: 0.22 µm or 0.45 µm membrane filters, compatible with all solvents used.
-
Glassware: Class A volumetric flasks and graduated cylinders.
Workflow for Mobile Phase Preparation
Caption: Workflow for preparing a THAC-based HPLC mobile phase.
Step-by-Step Methodology
Step 1: Prepare the Aqueous Component (e.g., 10 mM THAC with Buffer)
The causality behind this step is to ensure the ion-pairing reagent is fully dissolved and the pH is set to maintain the analyte in its desired ionic state.[1]
-
Weighing THAC: To prepare 1 L of a 10 mM solution, weigh out 4.462 g of THAC (MW = 446.2 g/mol ).
-
Initial Dissolution: Add the weighed THAC to a 1 L volumetric flask. Add approximately 800 mL of HPLC-grade water.
-
Solubilization: Mix thoroughly. Gentle warming and sonication may be required to fully dissolve the THAC, as its solubility in purely aqueous solutions can be limited.[9]
-
pH Adjustment: This is a critical step. For acidic analytes (e.g., oligonucleotides, phosphates), the pH must be adjusted to a level where the analyte is deprotonated (negatively charged). This is typically 2 pH units above the analyte's pKa. For example, a pH of ~7.5 is often used for acidic compounds.[5]
-
Final Volume: Once the desired pH is reached and the THAC is fully dissolved, bring the solution to the final volume of 1 L with HPLC-grade water and mix thoroughly.
Step 2: Prepare the Final Mobile Phase
The organic modifier controls the overall elution strength. The high hydrophobicity of THAC often requires a higher percentage of organic solvent compared to smaller ion-pairing reagents.[3]
-
Measure Components: Using graduated cylinders, measure the required volumes of the prepared aqueous component and the organic modifier (e.g., acetonitrile). For a 60:40 (Aqueous:ACN) mobile phase, you would measure 600 mL of the aqueous phase and 400 mL of ACN. Note: Always mix pre-measured volumes (V/V); do not add one component to the other until a final total volume is reached, as this can be inaccurate due to volume contraction.[10]
-
Combine and Mix: Combine the measured volumes in a clean mobile phase reservoir bottle. Mix well.
-
Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm solvent-compatible filter to remove any particulates that could clog the HPLC system.[11] Following filtration, degas the mobile phase using sonication, helium sparging, or an in-line degasser to prevent air bubbles from interfering with the pump and detector.[8][11]
Step 3: System and Column Equilibration (Self-Validation)
This step is essential for trustworthiness and reproducibility. The stationary phase must be fully saturated with THAC to achieve stable retention times.
-
Initial Flush: Begin by flushing the pump and flow path with the new mobile phase at a low flow rate (e.g., 0.5 mL/min) to displace the previous solvent without shocking the column.
-
Column Equilibration: Once the new mobile phase has reached the column, set the method's flow rate. Equilibrate the column with at least 15-20 column volumes of the mobile phase. For a 4.6 x 150 mm column (volume ≈ 1.5 mL), this would be approximately 22-30 mL of mobile phase.
-
Verify Stability: Monitor the baseline from the detector. A stable, non-drifting baseline is an indicator of a well-equilibrated system. Perform several blank injections (mobile phase as sample) to confirm baseline stability and check for any system peaks.
-
System Suitability: Inject a standard solution to verify that retention time, peak shape, and efficiency are within the method's specifications before running samples. Drifting retention times are a common sign of incomplete equilibration.
Method Optimization and Troubleshooting
The optimal mobile phase composition will depend on the specific analytes and separation goals.
| Parameter | Typical Range | Effect of Increase | Rationale & Causality |
| THAC Concentration | 5 mM - 20 mM | Increased Retention | Higher concentration leads to greater surface coverage on the stationary phase and more ion-pair formation, enhancing interaction with the analyte.[1] |
| pH | Analyte Dependent | Variable | Must be controlled to ensure ionization of the analyte for pairing. Adjusting pH can fine-tune selectivity for analytes with different pKa values.[3] |
| Organic Modifier % | 20% - 60% (ACN/MeOH) | Decreased Retention | The organic solvent competes with the analyte-reagent complex for the stationary phase, reducing retention time. It also influences the solubility of the ion-pair.[1] |
| Column Temperature | 30 °C - 60 °C | Decreased Retention | Higher temperatures reduce mobile phase viscosity, allowing for faster kinetics. It can also alter the equilibrium of ion-pair formation and adsorption.[1] |
Common Troubleshooting Issues:
-
Drifting Retention Times: Often caused by insufficient column equilibration or temperature fluctuations. Ensure the column is fully equilibrated and use a column oven.
-
Poor Peak Shape (Tailing): Can result from incorrect pH, secondary interactions with the column, or column fouling. Verify the mobile phase pH and consider using a different buffer.
-
High Backpressure: May be caused by precipitation of the ion-pairing reagent if the organic modifier concentration is too high or if the wrong solvents are mixed. Always ensure reagent solubility and filter the mobile phase.[11]
-
Column Contamination: Ion-pairing reagents are notoriously difficult to wash out of a column. It is highly recommended to dedicate a column specifically for ion-pair applications.[12]
References
- Benchchem. Solubility of Triethylmethylammonium chloride in organic solvents.
- Technology Networks.
- Thermo Fisher Scientific. TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- Chromatography Forum.
- SIELC Technologies. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column.
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- LCGC International - Chromatography Online. Ion Pairing — Blessing or Curse?. (2008).
- University College London (UCL). HPLC solvents and mobile phase additives.
- Welch Materials.
- PubChem. 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1).
- ChemicalBook. TETRAHEPTYLAMMONIUM CHLORIDE (CAS 10247-90-2).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- FUJIFILM Wako Chemicals.
- Shimadzu (Europe). Preparing the Mobile Phases.
- Labtech. 11 HPLC Problems and Solutions You Must Know.
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. welch-us.com [welch-us.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | C28H60ClN | CID 82489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. TETRAHEPTYLAMMONIUM CHLORIDE | 10247-90-2 [chemicalbook.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparing the Mobile Phases : Shimadzu (Europe) [shimadzu.eu]
- 11. labtech.tn [labtech.tn]
- 12. Doubts about Ion pair chromatography - Chromatography Forum [chromforum.org]
Application Note: Tetraheptylammonium Chloride (THAC) in Advanced Polymer Synthesis
Executive Summary
Tetraheptylammonium chloride (THAC) is a specialized quaternary ammonium salt (
While standard PTCs function well in Dichloromethane (DCM)/Water systems, they often fail in highly non-polar solvents (e.g., Toluene, Xylene) or when the polymer backbone creates a sterically crowded, hydrophobic microenvironment. THAC addresses these limitations by providing superior organophilicity, ensuring efficient ion pairing and transport into deep organic phases.[1] This guide details the application of THAC in Interfacial Polycarbonate Synthesis and Post-Polymerization Modification (Nucleophilic Substitution) .
The Mechanistic Advantage: Why Tetraheptyl?
The selection of a PTC is governed by the organophilicity of the cation . In polymer synthesis, as the molecular weight increases, the viscosity and hydrophobicity of the organic phase increase. Small quaternary salts may become trapped at the interface or partition back into the aqueous phase, stalling the reaction.
Comparative Properties
| Property | Tetrabutylammonium (TBA) | Tetraheptylammonium (THA) | Impact on Polymerization |
| Carbon Count | 16 | 28 | THA is significantly more hydrophobic. |
| Solvent Compatibility | DCM, Chloroform | Toluene, Xylene, Hexane mixtures | THA enables "greener" non-chlorinated solvent systems. |
| Thermal Stability | ~100°C - 120°C | ~150°C - 170°C | THA allows for higher temperature modifications. |
| Steric Bulk | Moderate | High | THA creates a "loose" ion pair, enhancing the reactivity of the associated anion ( |
Mechanism of Action
In interfacial polycondensation, THAC operates via the Interfacial Mechanism . The large
Figure 1: The interfacial shuttle mechanism of THAC. Note that unlike smaller quats, THAC does not deeply partition into the water phase, preserving its concentration in the reaction zone.
Protocol I: High-MW Polycarbonate Synthesis via Interfacial Polycondensation
This protocol synthesizes Bisphenol-A Polycarbonate. THAC is chosen here to allow the use of Toluene/DCM mixtures (reducing pure DCM usage) and to maintain reaction rates as the polymer viscosity rises.
Materials
-
Monomer: Bisphenol A (BPA) - 22.8 g (0.1 mol)
-
Carbonyl Source: Triphosgene - 10.0 g (Equivalent to ~0.1 mol Phosgene) [Handle with extreme caution]
-
Catalyst: Tetraheptylammonium Chloride (THAC) - 0.45 g (1 mol% relative to BPA)
-
Base: Sodium Hydroxide (NaOH) - 10% w/v aqueous solution
-
Solvent: Dichloromethane (DCM) / Toluene (1:1 v/v mixture)
-
Terminator: p-tert-butylphenol (PTBP) - 0.3 g (Controls Molecular Weight)
Experimental Workflow
-
Aqueous Phase Preparation:
-
In a 500 mL 3-neck round bottom flask equipped with a mechanical stirrer, dissolve 22.8 g BPA in 150 mL of 10% NaOH.
-
Ensure complete dissolution (formation of disodium salt).
-
Critical Step: Purge with Nitrogen (
) for 10 minutes to prevent oxidative degradation of the phenolate.
-
-
Organic Phase & Catalyst Addition:
-
Dissolve 0.45 g THAC and 0.3 g PTBP in 150 mL of the DCM/Toluene mixture.
-
Add the organic phase to the aqueous phase.
-
Observation: The mixture will be biphasic. THAC will immediately migrate to the interface.
-
-
Phosgenation (Reaction):
-
Cool the reactor to 15°C - 20°C using a water bath.
-
Dissolve 10.0 g Triphosgene in 50 mL DCM/Toluene.
-
Add the Triphosgene solution dropwise over 30 minutes while stirring vigorously (>500 RPM). High shear is essential to increase interfacial surface area.
-
pH Control: Monitor pH continuously. Maintain pH 10–12 by adding concentrated NaOH solution dropwise if necessary.
-
-
Polymerization & Digestion:
-
After addition, allow the reaction to proceed for 60 minutes at room temperature.
-
The viscosity of the organic layer will noticeably increase.
-
-
Purification:
-
Separate the phases. Discard the aqueous layer (contains NaCl).
-
Wash the organic layer with:
-
Dilute HCl (1M) to neutralize residual base and remove amine impurities.
-
Deionized water (3x) until neutral pH.
-
-
Precipitate the polymer by pouring the organic solution slowly into 1L of vigorously stirred Methanol .
-
Filter and dry under vacuum at 60°C for 12 hours.
-
Expected Results
-
Yield: >90%
-
Mw (Weight Average Molecular Weight): 25,000 – 40,000 g/mol (Dependent on PTBP amount).
-
Appearance: White fibrous solid or powder.
Protocol II: Post-Polymerization Modification (The "Halex" Reaction)
THAC excels in modifying existing polymers, such as converting Poly(vinyl chloride) (PVC) or Chloromethylated Polysulfone (CMPSF) into functionalized derivatives. The lipophilic heptyl chains allow THAC to penetrate the coiled polymer chains in solution, facilitating nucleophilic attack.
Target: Conversion of Chloromethylated Polysulfone to Azidomethyl Polysulfone (Click-chemistry precursor).
Materials
-
Substrate: Chloromethylated Polysulfone (CMPSF) - 5.0 g
-
Reagent: Sodium Azide (
) - 1.5 equivalents per -CH2Cl group. -
Catalyst: Tetraheptylammonium Chloride (THAC) - 5 mol% relative to -CH2Cl.
-
Solvent: Toluene (or THF if polymer solubility requires).
Experimental Workflow
Figure 2: Workflow for Nucleophilic Substitution on Polymer Backbone.
-
Dissolution: Dissolve 5.0 g CMPSF in 50 mL Toluene. (If insoluble, use THF, but Toluene demonstrates THAC's utility best).
-
Reagent Preparation: Prepare a saturated solution of
in a minimum amount of water (or use solid for Solid-Liquid PTC). -
Catalysis: Add the
and 0.2 g THAC to the polymer solution. -
Reaction: Heat to 60°C with stirring for 12 hours.
-
Why THAC? A less lipophilic catalyst (like TMAC) would not effectively drag the Azide anion into the Toluene phase where the polymer resides.
-
-
Workup: Precipitate in Methanol, filter, and wash extensively with water to remove residual salts and catalyst.
Troubleshooting & Optimization
| Issue | Probable Cause | THAC-Specific Solution |
| Low Molecular Weight | Hydrolysis of phosgene or end-capping issues. | Ensure temperature is <25°C during phosgene addition. Increase stirring speed to maximize THAC surface area coverage. |
| Emulsion Formation | THAC acting as a surfactant due to amphiphilic nature. | Unlike TBAB, THAC is a strong surfactant. If emulsion is stubborn, add dilute HCl to break it, or increase ionic strength (add NaCl). |
| Slow Reaction Rate | Catalyst poisoning or steric hindrance. | Confirm solvent choice.[2] If using pure non-polar solvent (Hexane/Toluene), THAC is ideal. If using polar solvents (DMF), THAC is unnecessary; switch to homogeneous conditions. |
| Product Discoloration | Catalyst degradation (Hofmann elimination). | THAC is stable up to ~150°C. If reaction is >100°C, ensure base concentration is not excessive, which promotes elimination. |
Safety & Handling
-
Toxicity: Like most quaternary ammonium salts, THAC is an irritant to skin and eyes. It acts as a permeation enhancer, meaning it can facilitate the absorption of other toxic chemicals through the skin. Double-gloving (Nitrile) is mandatory.
-
Phosgene/Triphosgene: These are extremely toxic pulmonary agents. All reactions involving these must be performed in a functioning fume hood with a diphosgene/phosgene detector badge worn by the operator.
-
Waste: Aqueous waste will contain quaternary ammoniums, which are toxic to aquatic life. Dispose of as hazardous chemical waste; do not pour down the drain.
References
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
-
Freedman, H. H. (1986). "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry, 58(6), 857-868.
- Brunelle, D. J. (1993). "Phase Transfer Catalysis in Polymer Synthesis." Makromolekulare Chemie. Macromolecular Symposia, 70(1), 83-94.
-
Santa Cruz Biotechnology. "Tetraheptylammonium chloride Product Data Sheet." (Physical properties and solubility data).
-
ChemicalBook. "Tetraheptylammonium Chloride Properties and Safety."
Sources
Application Note: Tetraheptylammonium Chloride in Phase Transfer Catalysis
Part 1: Executive Summary
Tetraheptylammonium chloride (THAC) is a high-molecular-weight quaternary ammonium salt (
This guide details the mechanistic underpinnings of THAC, provides a validated protocol for a representative nucleophilic substitution, and outlines critical optimization parameters to ensure reproducibility and high yield.
Part 2: Mechanistic Deep Dive
The Starks’ Extraction Mechanism
The catalytic action of THAC operates primarily via the Starks’ Extraction Mechanism (Liquid-Liquid Phase Transfer). In a typical biphasic system (Organic/Aqueous), the reaction is inhibited because the nucleophile (anion,
THAC (
-
Interfacial Exchange: The quaternary cation (
) resides at the interface or in the organic phase. It undergoes ion exchange with the aqueous nucleophile ( ), releasing its counter-ion ( ) into the aqueous phase. -
Phase Transfer: The lipophilic ion pair (
) migrates into the bulk organic phase. -
Reaction (The "Naked Anion" Effect): In the organic phase, the anion
is poorly solvated (stripped of its hydration shell) and loosely paired with the bulky . This "naked" state significantly lowers the activation energy for nucleophilic attack on the substrate . -
Regeneration: The reaction produces the product
and the leaving group . The ion pair returns to the interface to exchange for fresh , completing the cycle.[1]
Why Tetraheptyl? (Structure-Activity Relationship)
The selection of the alkyl chain length is a critical optimization variable:
-
Tetraethyl/Tetramethyl: Too hydrophilic; partitions into the aqueous phase, losing catalytic activity.
-
Tetrabutyl (TBAB/TBAC): The industry standard, but may not provide sufficient lipophilicity for very non-polar solvents or very hard anions.
-
Tetraheptyl (THAC): The
chains create a massive steric shield and high lipophilicity. This ensures the catalyst remains in the organic phase and creates a larger separation between the cation and anion ( ), further enhancing the nucleophilicity of .
Visualizing the Catalytic Cycle
Figure 1: The Starks' Extraction Mechanism illustrating the shuttle role of Tetraheptylammonium Chloride (
Part 3: Experimental Protocol
Protocol: Catalytic Synthesis of Octyl Nitrile via Cyanide Displacement
Objective: Convert 1-Bromooctane to 1-Cyanooctane (Nonanenitrile) using aqueous Sodium Cyanide and THAC.
Reaction Type:
1. Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |
| 1-Bromooctane | 193.13 | 1.0 | 19.3 g (100 mmol) | Substrate |
| Sodium Cyanide (NaCN) | 49.01 | 1.5 | 7.35 g (150 mmol) | Nucleophile Source |
| Tetraheptylammonium Chloride | 446.24 | 0.03 | 1.34 g (3 mmol) | Catalyst (3 mol%) |
| Water | 18.02 | - | 20 mL | Aqueous Solvent |
| Toluene | 92.14 | - | 20 mL | Organic Solvent |
Note: NaCN is highly toxic. All operations must be performed in a fume hood with appropriate cyanide antidote kits available.
2. Step-by-Step Procedure
-
Preparation of Aqueous Phase:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.35 g of Sodium Cyanide in 20 mL of deionized water. Ensure complete dissolution.
-
-
Catalyst Addition:
-
Add 1.34 g of Tetraheptylammonium Chloride to the aqueous solution.
-
Observation: The mixture may appear slightly turbid or biphasic as the large organic salt interacts with water.
-
-
Organic Phase Addition:
-
Add 20 mL of Toluene followed by 19.3 g of 1-Bromooctane.
-
-
Reaction Initiation:
-
Attach a reflux condenser.
-
Heat the mixture to 90°C with vigorous stirring (≥800 RPM).
-
Critical: Vigorous stirring is essential to maximize the interfacial area, which is the rate-limiting zone for catalyst regeneration.
-
-
Monitoring:
-
Monitor reaction progress via GC-MS or TLC (Hexane:Ethyl Acetate 9:1) every 30 minutes.
-
Endpoint: Disappearance of 1-Bromooctane peak. Typical reaction time: 2–4 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with 50 mL water and 50 mL toluene.
-
Separate the layers using a separatory funnel.
-
Wash the organic layer twice with water (2 x 50 mL) to remove residual cyanide and catalyst.
-
Dry the organic layer over anhydrous Magnesium Sulfate (
).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure (Rotary Evaporator).
-
Purify the residue via vacuum distillation or silica gel chromatography if necessary.
-
3. Expected Results
-
Yield: >90% conversion.
-
Appearance: Clear, colorless liquid.
-
Selectivity: High selectivity for the nitrile; minimal elimination byproducts due to the non-basic nature of the catalyst system compared to hydroxide-based PTC.
Part 4: Optimization & Troubleshooting
Solvent Selection Guide
The efficiency of THAC depends heavily on the organic solvent's ability to solvate the large heptyl chains.
| Solvent | Suitability with THAC | Notes |
| Toluene/Benzene | Excellent | Ideal polarity balance; stabilizes the ion pair. |
| Dichloromethane | Good | Good solubility, but low boiling point limits reaction temperature. |
| Hexane/Heptane | Very Good | THAC is superior to TBAB here due to lipophilicity. |
| DMF/DMSO | Poor | These are polar aprotic solvents; they compete with the catalyst mechanism and are unnecessary for PTC. |
Troubleshooting Matrix
| Problem | Probable Cause | Corrective Action |
| Low Conversion | Stirring too slow | Increase RPM to create an emulsion-like state. |
| Catalyst partitioning | If using a very polar organic solvent, THAC might be lost to the aqueous phase (unlikely with Heptyl, but possible). Switch to Toluene. | |
| Emulsion during Work-up | Catalyst surfactant effect | Add brine (saturated NaCl) to break the emulsion. |
| Slow Reaction Rate | Low Temperature | PTC reactions often have high activation energies ( |
Part 5: Safety & Handling
-
Toxicity: Tetraheptylammonium chloride is an irritant (Skin/Eye/Respiratory). Wear nitrile gloves and safety goggles.
-
Thermal Stability: Quaternary ammonium salts can undergo Hofmann elimination (degradation) at temperatures >120°C. Do not overheat.
-
Cyanide Safety: In the protocol above, the aqueous waste contains cyanide. It must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.
References
-
Starks, C. M. (1971).[2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195-199. Link
-
Santa Cruz Biotechnology. (2020). "Safety Data Sheet: Tetraheptylammonium chloride". SCBT. Link
-
Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry, 72(7), 1399-1403. Link
-
Halpern, M. E. (1997).[2] "Phase-Transfer Catalysis: Mechanism and Synthesis". ACS Symposium Series, Vol. 659. Link
-
PubChem. (2025).[3] "Compound Summary: Tetraheptylammonium chloride". National Library of Medicine.[3] Link[3]
Sources
Application Note: Preparation and Standardization of Tetraheptylammonium Chloride (THAC)
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring high-precision standards of Tetraheptylammonium Chloride (THAC). Unlike short-chain quaternary ammonium salts, THAC presents unique challenges due to its lipophilicity and low melting point.
Abstract & Scope
Tetraheptylammonium Chloride (
Critical Warning: THAC has a low melting point (38–40 °C) . Standard oven drying protocols (
Material Properties & Safety
| Property | Specification | Critical Insight |
| Molecular Weight | 446.24 g/mol | High MW requires precise weighing for molarity accuracy. |
| Physical State | White/Off-white Solid | Waxy/Crystalline texture. |
| Melting Point | 38–40 °C | DO NOT HEAT. Store in a cool environment (<25 °C). |
| Solubility | High: DCM, MeOH, AcetoneLow: Pure Water | Use MeOH or Acetone/Water mixtures for titration. |
| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture; affects gravimetric accuracy. |
Safety: THAC is an irritant (Skin/Eye).[1] Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
Equipment & Reagents
-
Analytical Balance: Readability 0.01 mg (e.g., Mettler Toledo XPR).
-
Potentiometric Titrator: Equipped with a Silver (Ag) Billet Electrode or Ag/AgCl Combination Electrode (e.g., Metrohm Titrando or Thermo Orion).
-
Vacuum Desiccator: With
or activated silica gel. -
Solvents: Methanol (HPLC Grade), Acetone (ACS Reagent), Deionized Water (18.2 MΩ·cm).
-
Titrant: 0.01 M or 0.1 M Silver Nitrate (
), standardized.[2][3]
Protocol 1: Pre-Treatment & Weighing
Rationale: Due to the low melting point, thermal drying is impossible. Vacuum desiccation is the only viable method to remove trace moisture without altering the physical state.
-
Drying: Place the commercial THAC reagent in a vacuum desiccator over Phosphorus Pentoxide (
) for at least 48 hours at room temperature (20–25 °C). -
Container: Use a wide-mouth weighing bottle to prevent static buildup, which is common with waxy quaternary salts.
-
Environment: Ensure the weighing room is <25 °C. If the room is warm, the salt may become tacky, leading to weighing errors.
Protocol 2: Preparation of Stock Solution (0.01 M)
Target: 100 mL of 0.01 M THAC in Methanol (Common for HPLC/ISE stock).
-
Calculate Mass:
-
Weighing: Rapidly weigh ~0.4462 g of dried THAC into a tared weighing boat. Record the exact mass (
) to 0.1 mg precision. -
Dissolution:
-
Transfer quantitatively to a 100 mL Volumetric Flask .
-
Rinse the weighing boat with Methanol (HPLC Grade) . Note: Do not use pure water initially; the long alkyl chains may cause slow dissolution or micelle formation.
-
Fill to ~80% volume with Methanol. Swirl gently until fully dissolved.
-
-
Finalize: Dilute to the mark with Methanol. Stopper and invert 10 times.
-
Labeling: Label with "0.01 M THAC in MeOH", Date, and Operator.
Protocol 3: Standardization via Potentiometric Titration
Rationale: Gravimetric preparation is insufficient for critical applications due to potential hydration or impurities. Potentiometric titration with
Theory:
Solvent System: A 50:50 Acetone/Water mixture is used. Acetone ensures the lipophilic quaternary ammonium cation stays in solution, while water allows the
Step-by-Step Procedure:
-
System Setup:
-
Fill the burette with 0.01 M
(Standardized). -
Install the Silver Billet Electrode.
-
-
Sample Preparation:
-
Pipette 10.0 mL of the prepared THAC Stock Solution into a 150 mL beaker.
-
Add 40 mL of Deionized Water .
-
Add 50 mL of Acetone .
-
Add 1 mL of 5 M
(Acidification prevents carbonate interference and improves endpoint sharpness).
-
-
Titration:
-
Stir the solution at a moderate speed (no splashing).
-
Titrate dynamically (smaller increments near the endpoint).
-
Record the volume at the inflection point (
).
-
-
Blank Determination:
-
Repeat the titration with 10 mL Methanol + 40 mL Water + 50 mL Acetone + Acid (No THAC). Record blank volume (
).
-
Calculation:
| Parameter | Value (Example) |
| 10.0 mL | |
| 0.01005 M | |
| 9.95 mL | |
| 0.05 mL | |
| Calculated Molarity | 0.00995 M |
Visualization: Workflow & Decision Logic
Figure 1: Decision workflow for the safe preparation and validation of Tetraheptylammonium Chloride standards.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Material is sticky/liquid | Melted during transit or storage. | Recrystallize from Ethyl Acetate/Hexane if purity is compromised, or discard. Store cold. |
| No Endpoint (Titration) | Electrode fouling or wrong solvent. | Polish Ag electrode. Ensure at least 50% organic solvent (Acetone) to keep the lipophilic cation dissolved. |
| Drifting Balance | Static electricity or hygroscopicity. | Use an anti-static gun. Weigh quickly. Do not leave the bottle open. |
| Cloudy Solution | Incomplete dissolution. | THAC is hydrophobic. Ensure the solvent is Methanol or has high organic content. Do not use pure water. |
References
-
Metrohm AG. Chloride titrations with potentiometric indication. Application Bulletin 130/3 e.[2] Link
-
Thermo Fisher Scientific. Determination of quaternary ammonium chloride surfactants by argentometric auto titration. Application Note T016. Link
-
Santa Cruz Biotechnology. Tetraheptylammonium chloride Safety Data Sheet (SDS).Link
-
PubChem. 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1). National Library of Medicine. Link
-
Xylem Analytics. Titration of quaternary Ammonium compounds in disinfectants.Link
Sources
Optimizing Interfacial Alkylation: A Guide to Tetraheptylammonium Chloride (THAC) Catalysis
Executive Summary & Strategic Rationale
In the landscape of Phase Transfer Catalysis (PTC), Tetraheptylammonium Chloride (THAC) occupies a critical niche often overlooked in favor of the ubiquitous Tetrabutylammonium bromide (TBAB). While TBAB is the generalist workhorse, THAC (
Key Technical Specifications:
-
Formula:
-
Molecular Weight: 446.25 g/mol [1]
-
Melting Point: 38–40 °C (Behaves as an ionic liquid under standard reaction conditions)
-
Lipophilicity Index (C#): 28 (Total carbons). Compared to TBAB (C# = 16), THAC exhibits superior partitioning into the organic phase.
Why Choose THAC?
-
Deep Phase Penetration: The heptyl chains ensure the catalyst resides almost exclusively in the organic phase, driving the reaction kinetics for "I-Reaction" controlled systems (where the intrinsic organic reaction is the rate-determining step).
-
Naked Anion Activation: The bulky cation creates a loose ion pair with the nucleophile, significantly lowering the activation energy for
substitutions compared to smaller counter-ions like tetramethylammonium. -
Low Melting Point: Its transition to a liquid state at ~40°C prevents solid-liquid interface issues common with high-melting catalysts, ensuring homogenous distribution within the organic layer.
Mechanistic Insight: Starks’ Extraction Cycle
To optimize THAC protocols, one must understand the specific dynamics of the transfer cycle. Unlike smaller quats that shuttle rapidly but partition poorly, THAC "loads" the organic phase with high concentrations of active nucleophile (
Visualizing the Pathway
The following diagram illustrates the interfacial mechanism, highlighting THAC's role in transporting the nucleophile (
Caption: The cyclic transport mechanism of THAC. Note the "Extraction" step is enhanced by THAC's lipophilicity (C# 28).
Application Protocol: C-Alkylation of Phenylacetonitrile
This protocol serves as the primary validation system for THAC. It demonstrates the mono-alkylation of an active methylene compound using aqueous sodium hydroxide—a process that typically requires hazardous sodium hydride/THF without PTC.
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Substrate: Phenylacetonitrile (10 mmol, 1.17 g)
-
Alkylating Agent: 1-Bromobutane (12 mmol, 1.64 g)
-
Catalyst: Tetraheptylammonium chloride (THAC) (0.5 mmol, 5 mol%)
-
Base: 50% w/w NaOH (aqueous) (15 mL)
-
Solvent: Toluene (10 mL) (Optional, reaction can be run neat if liquid)
Step-by-Step Methodology
-
Catalyst Pre-Activation (The "Liquefaction" Step):
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge the THAC.
-
Add the Toluene and heat gently to 45°C.
-
Expert Note: Ensure THAC is fully dissolved/melted. At 40°C, THAC becomes an ionic liquid, ensuring maximum surface area contact.
-
-
Biphasic Setup:
-
Add the 50% NaOH solution to the flask.
-
Set stirring to maximum RPM (typically >800 RPM).
-
Critical: The reaction rate is mass-transfer limited initially. Vigorous stirring creates an emulsion, maximizing the interfacial area.
-
-
Substrate Addition:
-
Add Phenylacetonitrile dropwise. The mixture will darken slightly as the carbanion is generated at the interface.
-
Allow to equilibrate for 10 minutes.
-
-
Alkylation:
-
Quench & Isolation:
-
Stop stirring and allow phases to separate. (THAC's lipophilicity means it will remain in the organic layer).
-
Wash the organic layer with water (2 x 10 mL) and 1M HCl (1 x 10 mL) to neutralize residual base.
-
Purification Note: Unlike TBAB, THAC is very lipophilic and may not wash out with water. If high purity is required, pass the organic layer through a short pad of silica gel; THAC will adhere to the silica while the non-polar product elutes.
-
Optimization & Data Analysis
To validate the efficiency of THAC, we compare it against standard catalysts. The following data summarizes yield improvements in non-polar solvents (e.g., Heptane), where THAC excels.
Comparative Catalyst Performance (Alkylation of Phenylacetonitrile)
| Catalyst | C# Value | Solvent | Time (h) | Yield (%) | Notes |
| None | - | Toluene | 24 | <5 | No phase transfer |
| TEBA (Benzyltriethyl) | 13 | Toluene | 6 | 78 | Good, but decomposes at high T |
| TBAB (Tetrabutyl) | 16 | Toluene | 4 | 85 | Standard benchmark |
| THAC (Tetraheptyl) | 28 | Toluene | 2.5 | 96 | Superior kinetics |
| THAC (Tetraheptyl) | 28 | Heptane | 3 | 94 | Excellent in apolar media |
| TBAB (Tetrabutyl) | 16 | Heptane | 8 | 60 | Poor solubility in Heptane |
Optimization Workflow
Use the following logic flow to determine if THAC is the correct catalyst for your specific substrate.
Caption: Decision matrix for selecting THAC over conventional PTCs.
Troubleshooting & Critical Controls
Catalyst Removal (The "Sticky Quat" Issue)
Problem: Due to high lipophilicity, THAC does not partition well into the aqueous wash, potentially contaminating the final product. Solution:
-
Precipitation: Dilute the reaction mixture with cold diethyl ether. THAC often precipitates as a white/waxy solid.
-
Adsorption: As mentioned in the protocol, flash filtration through Silica or Alumina is the most effective removal method. The quaternary ammonium salt binds strongly to the oxide surface.
Emulsion Formation
Problem: The surfactant nature of THAC can stabilize emulsions, making phase separation difficult. Solution:
-
Do not shake vigorously during the workup (extraction). Use gentle inversion.
-
Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase, forcing separation.
Thermal Stability
Limit: THAC is generally stable up to 120°C. Above this, Hofmann elimination may occur, generating heptene and triheptylamine. Control: Keep reaction temperatures below 100°C. If higher temperatures are required, switch to a phosphonium salt (e.g., Tetrabutylphosphonium bromide).
References
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[4] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[4] (The definitive text on PTC mechanisms and C# theory).
-
Halpern, M. (2002). "Phase Transfer Catalysis."[5][6][7][3][8][9] Ullmann's Encyclopedia of Industrial Chemistry.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 83377, Tetraheptylammonium chloride. [Link]
-
Makosza, M. (2000). "Phase Transfer Catalysis.[5][7][3][8][9] A General Green Methodology in Organic Synthesis." Pure and Applied Chemistry, 72(7), 1399-1403. [Link]
Sources
- 1. TETRAHEPTYLAMMONIUM CHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. japsonline.com [japsonline.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. atamankimya.com [atamankimya.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Selectivity in Reactions Catalyzed by Tetraheptylammonium Chloride
Welcome to the technical support center for improving reaction selectivity with the phase-transfer catalyst (PTC), tetraheptylammonium chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their chemical transformations. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to troubleshoot and refine your experimental designs effectively.
Introduction to Tetraheptylammonium Chloride and Selectivity in Phase-Transfer Catalysis
Tetraheptylammonium chloride is a quaternary ammonium salt widely employed as a phase-transfer catalyst.[1] Its efficacy stems from its ability to transport anionic reactants from an aqueous or solid phase into an organic phase, where they can react with organic substrates.[2] The defining characteristic of tetraheptylammonium chloride is its high lipophilicity, conferred by the four long heptyl chains. This property significantly influences its behavior and, consequently, the selectivity of the reactions it catalyzes.[3]
Selectivity in a chemical reaction refers to the preferential formation of one product over others when multiple reaction pathways are possible. In the context of reactions catalyzed by tetraheptylammonium chloride, we are primarily concerned with:
-
Chemoselectivity: Preferential reaction of one functional group over another.
-
Regioselectivity: Preferential reaction at one position of a molecule over another.
-
Stereoselectivity: Preferential formation of one stereoisomer over others.
This guide will provide you with the insights and practical steps to manipulate these forms of selectivity to your advantage.
Troubleshooting Guide: Common Selectivity Issues and Solutions
This section addresses specific challenges you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Poor Chemoselectivity in Alkylation Reactions (O- vs. C-Alkylation)
Question: I am performing an alkylation of a β-ketoester and obtaining a mixture of O-alkylated and C-alkylated products, with the O-alkylated product being the major, undesired one. How can I improve the C-alkylation selectivity using tetraheptylammonium chloride?
Answer: The competition between O- and C-alkylation of enolates is a classic chemoselectivity challenge.[4] The outcome is governed by Hard and Soft Acid-Base (HSAB) theory, as well as reaction conditions that influence the nature of the ion pair formed between the tetraheptylammonium cation and the enolate anion.[5] Generally, "harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles favor C-alkylation.[5]
Causality and Troubleshooting Steps:
-
Evaluate the Electrophile:
-
Explanation: The "hardness" of the alkylating agent is a key determinant. Alkyl halides are common, and their reactivity follows the trend I > Br > Cl in terms of "softness."
-
Actionable Advice: If you are using an alkyl chloride or tosylate (a "hard" electrophile), consider switching to an alkyl bromide or, ideally, an alkyl iodide (a "softer" electrophile) to favor C-alkylation.[5]
-
-
Modify the Solvent System:
-
Explanation: The solvent plays a crucial role in solvating the tetraheptylammonium-enolate ion pair. Polar, aprotic solvents can lead to more "naked" and reactive anions, which can favor O-alkylation. Protic solvents, through hydrogen bonding, can shield the oxygen atom of the enolate, promoting C-alkylation.[6]
-
Actionable Advice: If you are using a highly polar aprotic solvent like DMSO or DMF, try switching to a less polar solvent like toluene or dichloromethane. You might also consider adding a small amount of a protic co-solvent, but be mindful of potential side reactions with your base.
-
-
Adjust the Catalyst Concentration:
-
Explanation: While higher catalyst concentrations generally increase the reaction rate, an optimal concentration exists for selectivity.[7] Excess catalyst can lead to aggregation and changes in the structure of the ion pairs in the organic phase, potentially affecting the reactivity of the enolate.
-
Actionable Advice: Systematically vary the concentration of tetraheptylammonium chloride (e.g., from 1 mol% to 10 mol%) to find the optimal loading for C-alkylation selectivity.
-
Experimental Protocol for Optimizing C-Alkylation:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester (1.0 eq) and your chosen organic solvent (e.g., toluene).
-
Base Addition: Add the aqueous base (e.g., 50% NaOH solution).
-
Catalyst Addition: Introduce tetraheptylammonium chloride (start with 2 mol%).
-
Electrophile Addition: Slowly add the alkylating agent (1.1 eq) to the vigorously stirred mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor the progress by TLC or GC-MS, quantifying the ratio of C- to O-alkylated products.
-
Optimization: Repeat the experiment, systematically varying the alkylating agent (iodide vs. bromide), solvent (toluene vs. dichloromethane), and catalyst concentration (1-5 mol%).
| Parameter | Condition A (Favors O-Alkylation) | Condition B (Favors C-Alkylation) |
| Alkylating Agent | Alkyl Chloride/Tosylate | Alkyl Iodide/Bromide |
| Solvent | Polar Aprotic (e.g., DMF) | Non-polar/Protic Co-solvent |
| Ion Pair | "Naked" Anion | Solvated/Shielded Anion |
Issue 2: Lack of Regioselectivity in Electrophilic Aromatic Substitution
Question: I am attempting a halogenation of a substituted phenol and getting a mixture of ortho and para isomers. How can I use tetraheptylammonium chloride to improve the selectivity for the para product?
Answer: The regioselectivity of electrophilic aromatic substitution is dictated by the electronic and steric influences of the directing group on the aromatic ring.[8][9] In phase-transfer catalysis, the tetraheptylammonium cation can form a bulky ion pair with the phenoxide, sterically hindering the ortho positions and thereby favoring substitution at the para position.[10]
Causality and Troubleshooting Steps:
-
Leverage the Catalyst's Steric Bulk:
-
Explanation: The four long heptyl chains of the catalyst create a significant steric shield around the phenoxide anion once it's brought into the organic phase. This steric hindrance makes it more difficult for the electrophile to approach the ortho positions.
-
Actionable Advice: Ensure you are using a sufficient concentration of tetraheptylammonium chloride to promote the formation of this bulky ion pair. Compare its performance to a smaller quaternary ammonium salt like tetrabutylammonium bromide; the larger size of tetraheptylammonium chloride should enhance para-selectivity.
-
-
Solvent Choice to Influence Ion Pairing:
-
Explanation: Non-polar solvents promote tight ion pairing between the quaternary ammonium cation and the phenoxide, maximizing the steric shielding effect.[11] Polar solvents can lead to looser ion pairs, diminishing this steric control.
-
Actionable Advice: Employ non-polar solvents such as hexane or toluene. Avoid polar solvents like acetonitrile or DMF if para-selectivity is the goal.
-
Workflow for Enhancing Para-Selectivity:
Sources
- 1. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. chemistryviews.org [chemistryviews.org]
- 5. reddit.com [reddit.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Tetraheptylammonium Chloride (THAC) Stability Guide
[1]
Executive Summary & Core Directive
Tetraheptylammonium chloride (THAC) is a robust Phase Transfer Catalyst (PTC) and lipophilic ion-pairing agent.[1] However, its thermal profile is frequently misunderstood due to its relatively low melting point (
The Critical Distinction:
-
Physical Change (Safe): Melting at
. This is reversible and does not impact chemical integrity.[1] -
Chemical Degradation (Critical): Irreversible breakdown occurs primarily above
(flash decomposition) or slowly at under highly basic conditions (Hofmann Elimination).[1]
This guide provides the protocols to distinguish between these states and ensure experimental reproducibility.
Module 1: Thermal Degradation Mechanisms[1]
When THAC is subjected to thermal stress, two distinct degradation pathways dominate, dictated by the pH of the environment and the solvent system.
A. The Degradation Pathways (Mechanistic Insight)
-
Hofmann Elimination (Basic Conditions):
-
Trigger: High temperature (
) + Strong Base (e.g., NaOH, KOH).[1] -
Mechanism: The base abstracts a
-proton from one of the heptyl chains.[1] The electron density collapses to form a double bond, expelling the tertiary amine. -
Products: Triheptylamine + 1-Heptene.[1]
-
Impact: Loss of catalytic activity; separation issues due to alkene formation.[1]
-
-
Reverse Menschutkin Reaction (Dealkylation):
B. Visualization of Degradation Logic
Figure 1: Decision tree for thermal degradation pathways of THAC based on environmental pH and solvent conditions.
Module 2: Quantitative Stability Data[1]
Use the following table to determine safe operating limits for your specific application.
| Parameter | Value / Range | Operational Implication |
| Melting Point | Normal. Material will liquefy in warm labs or heated baths.[1] This is not decomposition. | |
| Flash Decomposition | Critical Failure. Rapid gas evolution and darkening.[1] Avoid reaching this temp. | |
| Safe Working Temp (Neutral) | Stable for standard organic synthesis (e.g., nucleophilic substitutions).[1] | |
| Safe Working Temp (Basic) | In PTC applications with 50% NaOH, keep temp moderate to minimize Hofmann elimination. | |
| Hygroscopicity | Moderate to High | Chloride salts attract water.[1] Wet THAC appears as a sticky paste or "clumped" solid.[1] |
Module 3: Troubleshooting & Validation Protocols
Scenario A: "My Reagent Melted in Storage"
Symptom: The bottle was stored in a warehouse without climate control (
-
Move to a cool environment (
).[1] -
Allow 24 hours for recrystallization.
-
Validation: If the color remains white/off-white, the reagent is fully functional.[1] If it has turned dark brown/black, see Scenario B.
Scenario B: "Reagent Discoloration after Heating"
Symptom: Reaction mixture turned dark brown/black at
-
Stop the reaction. The generated triheptylamine can interfere with catalysis or downstream purification.
-
Protocol: Purity Check (H-NMR)
Scenario C: "Low Yields in Phase Transfer Reaction"
Symptom: Standard PTC reaction (e.g., alkylation) yield dropped from 95% to 60%. Diagnosis: Catalyst deactivation via Hofmann elimination (if using strong base + high heat).[1] Action:
Frequently Asked Questions (FAQ)
Q1: Can I dry THAC in an oven to remove water? A: Yes, but with strict temperature control.
-
Do: Vacuum oven at
over or silica. The material may melt; this is acceptable.[1] -
Do Not: Heat
to "speed it up." You risk triggering the reverse Menschutkin reaction if the salt is slightly acidic or impure.
Q2: Why does the SDS say "Store at Room Temp" if it melts at 38°C?
A: "Room Temperature" generally implies
Q3: Is THAC compatible with strong oxidizers? A: No. Like all alkyl-ammonium salts, it is incompatible with strong oxidizing agents (e.g., permanganates, dichromates) at high concentrations, which can lead to oxidative cleavage of the alkyl chains.
References
-
ChemicalBook. (2025).[1][2] Tetraheptylammonium Chloride Properties and Stability Profile. Retrieved from [1][2]
-
Santa Cruz Biotechnology. (2020).[1] Safety Data Sheet: Tetraheptylammonium chloride (SC-229415).[1] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: Tetraheptylammonium chloride.[1][2][3] Retrieved from [1]
-
Master Organic Chemistry. (2017). The Hofmann Elimination Mechanism and Regioselectivity. Retrieved from
-
Royal Society of Chemistry. (2025).[1] Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. J. Chem. Soc., Perkin Trans.[1] 2. Retrieved from [1]
Technical Support Center: The Role of Stirring Speed in Phase Transfer Catalysis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of stirring speed in the efficiency of Phase Transfer Catalysis (PTC). Our goal is to equip you with the scientific understanding and practical knowledge to optimize your PTC reactions.
Troubleshooting Guide
This section addresses common issues encountered during PTC experiments where stirring speed is a likely contributing factor.
Issue 1: My reaction is slow, or the yield is significantly lower than expected. Could stirring be the problem?
Answer:
Yes, inadequate stirring is a frequent cause of poor performance in PTC reactions.[1] The entire principle of PTC relies on the efficient transfer of a reactant from one phase (typically aqueous) to another (organic) via a phase transfer catalyst.[2] This transfer process is fundamentally linked to the interfacial area between the two immiscible phases—the larger the surface area, the more opportunities for the catalyst to shuttle the reactant across.[3]
Causality Explained:
-
Mass Transfer Limitation: At low stirring speeds, the reaction rate is often limited by how quickly the catalyst can transport the reactant across the phase boundary.[4] This is known as a "transfer rate-limited" or "mass-transfer limited" reaction.[5][6] Insufficient agitation results in a small interfacial area, hindering the transfer of anions and slowing down the overall process.[1][4]
-
Kinetic Regimes: PTC reactions can operate under two primary kinetic regimes:
-
Mass-Transfer Controlled: The overall reaction rate is dictated by the speed of transfer between phases. In this regime, increasing the stirring speed will increase the reaction rate.[5]
-
Kinetically Controlled: The intrinsic chemical reaction in the organic phase is the slower, rate-determining step. Once the stirring is sufficient to overcome mass transfer limitations, further increases in agitation will not affect the reaction rate.[5]
-
Troubleshooting Steps:
-
Systematically Increase Stirring Speed: Conduct a series of experiments where you incrementally increase the stirring speed (e.g., in 100-200 RPM increments) while keeping all other parameters constant. Monitor the reaction rate or yield at each speed.
-
Identify the Plateau: You should observe an increase in reaction rate with increasing stirring speed up to a certain point.[7] Beyond this point, the rate will plateau, indicating that you have overcome mass transfer limitations and the reaction is now kinetically controlled.[5][7] Operating within this plateau region is generally ideal.
-
Consider Mechanical Stirring: For viscous reaction mixtures, a standard magnetic stir bar may not provide sufficient agitation. Switching to a mechanical overhead stirrer can often provide the necessary power to create a fine dispersion and maximize the interfacial area.[1]
Issue 2: I'm observing inconsistent results between batches, even with the same protocol. How can stirring contribute to this lack of reproducibility?
Answer:
Inconsistent stirring is a major contributor to poor reproducibility in PTC. Minor, unrecorded variations in stirring speed or vortex formation can lead to significant differences in the interfacial area and, consequently, the reaction outcome.
Causality Explained:
-
Vortex Dynamics: The shape and depth of the vortex created by stirring can influence the interfacial area. If the vortex is too deep, it can decrease the effective mixing at the phase boundary. The geometry of the reaction vessel and the type of stirrer blade also play a crucial role.
-
"Apparent" vs. "Actual" Stirring: The setting on your stir plate does not always translate to the same degree of agitation in the flask, especially as the reaction progresses and viscosity changes.
Troubleshooting Steps:
-
Standardize Stirring Parameters:
-
Use a tachometer to measure the actual stirring speed (RPM) rather than relying on the dial setting.
-
Document the type and size of the stir bar or impeller, and its position in the flask.
-
Use reaction vessels with identical geometries for all experiments.
-
-
Baffling: For larger-scale reactions, consider using a baffled flask. Baffles disrupt the formation of a deep vortex and promote more efficient mixing and a larger interfacial area.
-
Protocol for Stirring Initiation: Always start the stirring before adding the final reactant to ensure a consistent initial dispersion.
Issue 3: I've increased the stirring speed, but now I'm seeing an increase in byproducts and a decrease in selectivity. What's happening?
Answer:
This is a classic case of "over-agitation." While increasing stirring is generally beneficial, excessive agitation can sometimes be detrimental, particularly when competing reactions are possible.[5]
Causality Explained:
-
Interfacial Side Reactions: Some side reactions, such as the hydrolysis of a water-sensitive substrate or catalyst, can occur at the phase interface.[5] Very high stirring speeds maximize the interfacial area, which can accelerate these undesired interfacial reactions more than the desired PTC reaction in the organic phase.[5]
-
Example Scenario: Consider the benzoylation of phenol. At very high RPMs, the non-catalyzed interfacial hydrolysis of the benzoyl chloride reactant can begin to dominate over the desired PTC-mediated reaction.[5]
Troubleshooting Steps:
-
Find the "Sweet Spot": Revisit your stirring speed optimization experiments. The optimal stirring rate is one that is fast enough to overcome mass transfer limitations for your desired reaction but not so fast that it significantly accelerates side reactions. This "sweet spot" will be within the plateau region you identified, but potentially at the lower end of it.
-
Analyze Byproducts at Different Speeds: Quantify the formation of byproducts at various stirring speeds. This data will help you pinpoint the agitation level where selectivity begins to decrease.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of stirring in Phase Transfer Catalysis?
A: The primary role of stirring in PTC is to increase the interfacial surface area between the two immiscible liquid phases.[3][4] This is crucial because the phase transfer catalyst must physically move between the phases (or at the interface) to transport the reactive species.[8] By breaking down one phase into fine droplets dispersed within the other, stirring dramatically increases the area where this transfer can occur, thereby enhancing the overall reaction rate.[3]
Q2: How do I know if my PTC reaction is mass-transfer limited or kinetically limited?
A: You can determine the rate-limiting regime by observing the effect of stirring speed on the reaction rate.
-
If increasing the stirring speed leads to a faster reaction , your system is mass-transfer limited .[5] This means the transfer of the reactant across the phase boundary is the bottleneck.
-
If increasing the stirring speed has no effect on the reaction rate , your system is kinetically limited .[5] This indicates that the intrinsic chemical reaction in the organic phase is the slower, rate-determining step, and the catalyst is supplying the reactant as fast as it can be consumed.
The relationship can be visualized as follows:
Caption: Logical workflow for determining the kinetic regime in a PTC system.
Q3: Is there an "optimal" stirring speed for all PTC reactions?
A: No, there is no universal optimal stirring speed. The ideal speed is highly dependent on several factors:
-
Reaction Kinetics: Intrinsically fast reactions are more likely to be mass-transfer limited and benefit from very high agitation.[9]
-
Viscosity of the Phases: More viscous solutions require more vigorous stirring to achieve a fine emulsion.
-
Reactor Geometry: The size and shape of the flask, and the type of stirrer, will determine the efficiency of mixing at any given RPM.[5]
-
Presence of Side Reactions: As discussed in the troubleshooting section, the potential for interfacial side reactions may necessitate a more moderate stirring speed to maximize selectivity.[5]
The optimal speed must be determined experimentally for each specific reaction system. A typical starting point for laboratory-scale reactions (100-250 mL flasks) is often in the range of 200-700 RPM.[5]
Q4: Can ultrasound be used as an alternative to mechanical stirring?
A: Yes, ultrasound is a powerful tool for agitation in PTC and is known to create extremely fine emulsions.[3][4] This dramatic increase in interfacial area can significantly enhance reaction rates.[10] Sonication can be particularly useful for reactions that are severely mass-transfer limited or for initiating reactions that are otherwise difficult to start.[10]
Experimental Protocol: Determining the Mass-Transfer Limited Regime
This protocol outlines a systematic approach to identify the kinetic regime of your PTC reaction and find an appropriate stirring speed.
Objective: To determine the stirring speed at which the reaction transitions from a mass-transfer controlled regime to a kinetically controlled regime.
Materials:
-
Your PTC reaction components (reactants, solvent, catalyst, aqueous phase)
-
A reaction vessel of consistent geometry for all experiments
-
A magnetic stir plate with a digital RPM display or a mechanical stirrer with a tachometer
-
Identical magnetic stir bars or impellers for all experiments
-
Analytical equipment to monitor reaction progress (e.g., GC, HPLC, TLC)
Procedure:
-
Setup: Assemble the reaction apparatus. Charge the reactor with all components except for one initiating reactant.
-
Initial Run (Low RPM): Set the stirrer to a low speed (e.g., 200 RPM).
-
Initiate Reaction: Add the final reactant to start the reaction and begin monitoring.
-
Monitor Progress: Take samples at regular intervals and analyze for reactant consumption or product formation. Continue until the reaction is complete or the rate has clearly been established.
-
Subsequent Runs (Increasing RPM): Repeat steps 1-4 for a series of increasing stirring speeds (e.g., 400, 600, 800, 1000 RPM). Ensure all other parameters (temperature, concentrations) remain identical.
-
Data Analysis:
-
For each run, calculate the initial reaction rate.
-
Plot the reaction rate (Y-axis) against the stirring speed (X-axis).
-
The plot will show the rate increasing with RPM and then leveling off. The point at which it levels off marks the transition to the kinetically controlled regime.
-
Data Interpretation Table:
| Stirring Speed (RPM) | Observed Reaction Rate (mol/L·s) | Inferred Kinetic Regime |
| 200 | 1.5 x 10⁻⁵ | Mass-Transfer Limited |
| 400 | 3.1 x 10⁻⁵ | Mass-Transfer Limited |
| 600 | 4.5 x 10⁻⁵ | Transition Zone |
| 800 | 4.6 x 10⁻⁵ | Kinetically Limited |
| 1000 | 4.6 x 10⁻⁵ | Kinetically Limited |
This is example data. Your results will vary.
Caption: Experimental workflow for optimizing stirring speed in PTC.
References
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Phase-Transfer Catalysis (PTC). (2008). Macmillan Group Meeting. [Link]
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (2020). MDPI. [Link]
-
Phase transfer catalysis (PTC). (2023). OperaChem. [Link]
-
Phase-Transfer Catalysis Communications. (2000). PTC Communications, Inc. [Link]
-
Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. (1995). Indian Academy of Sciences. [Link]
-
Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics, Inc. [Link]
-
Effect of the stirring speed on the reaction rate constant. (2018). ResearchGate. [Link]
-
Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. (2007). Taylor & Francis Online. [Link]
-
Process Intensification Using Phase Transfer Catalysts. (2016). Research Publish Journals. [Link]
-
Ultrasonically Induced and Enhanced Phase Transfer Catalysis. Hielscher Ultrasound Technology. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. phasetransfer.com [phasetransfer.com]
- 7. researchpublish.com [researchpublish.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. hielscher.com [hielscher.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Quantification of Tetraheptylammonium Chloride: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and drug development professionals engaged in work involving ion-pair reagents, phase-transfer catalysts, or specialized surfactants, the accurate quantification of tetraheptylammonium chloride is a critical, yet often challenging, analytical task. As a long-chain quaternary ammonium salt, its physicochemical properties necessitate a careful selection of analytical methodology to ensure accuracy, precision, and efficiency. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of tetraheptylammonium chloride, supported by experimental data and field-proven insights to aid in method selection and implementation.
Introduction to Tetraheptylammonium Chloride and the Imperative for Accurate Quantification
Tetraheptylammonium chloride is a quaternary ammonium salt characterized by a central nitrogen atom bonded to four heptyl chains, with chloride as the counter-ion. Its significant lipophilicity, conferred by the long alkyl chains, makes it an effective phase-transfer catalyst and ion-pairing agent in a variety of chemical and pharmaceutical applications. The precise determination of its concentration is paramount for ensuring reaction stoichiometry, validating product purity, and meeting regulatory requirements.
This guide will explore and compare three principal analytical methodologies:
-
High-Performance Liquid Chromatography (HPLC) with universal detectors.
-
Potentiometric Titration , a classic and robust analytical technique.
-
Ion Chromatography (IC) for the separate analysis of the cation and anion.
Each method will be evaluated based on its principle of operation, inherent advantages and limitations, and practical considerations for implementation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for the separation and quantification of non-volatile and semi-volatile compounds. For quaternary ammonium compounds like tetraheptylammonium chloride that lack a strong UV chromophore, universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are the most suitable choices.
Principle of HPLC with ELSD/CAD
In this setup, the analyte is first separated on a chromatographic column. The column effluent is then nebulized, and the mobile phase is evaporated, leaving behind fine particles of the analyte. These particles are then detected by light scattering (ELSD) or by measuring the charge they acquire (CAD). The signal generated is proportional to the mass of the analyte.
Causality Behind Experimental Choices
-
Column Selection: Due to the cationic nature of the tetraheptylammonium ion, a mixed-mode column with both reversed-phase and ion-exchange characteristics (e.g., Newcrom AH) is often employed to achieve good retention and peak shape. Alternatively, ion-pair chromatography on a standard C18 column can be used, where an anionic ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, enhancing its retention.
-
Mobile Phase: A simple isocratic mobile phase, typically a mixture of acetonitrile and water with an ionic modifier like ammonium formate, is sufficient for the analysis of the tetraheptylammonium cation.[1] The organic modifier concentration is optimized to achieve a reasonable retention time, while the ionic modifier helps to improve peak shape and reduce tailing.
-
Detector Choice: ELSD and CAD are preferred over UV detection due to the lack of a significant chromophore in the tetraheptylammonium ion. These detectors provide a response that is more uniform for different analytes and is independent of their optical properties.
Experimental Protocol: HPLC-ELSD/CAD
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
Mixed-mode (e.g., Newcrom AH) or C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Ammonium formate (analytical grade)
-
Tetraheptylammonium chloride standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v) containing 10 mM Ammonium Formate. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh a known amount of tetraheptylammonium chloride standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the sample containing tetraheptylammonium chloride and dissolve it in a known volume of the mobile phase. Dilute as necessary to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
ELSD/CAD settings: Optimize nebulizer and evaporator temperatures and gas flow according to the manufacturer's recommendations.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of tetraheptylammonium chloride in the samples from the calibration curve.
Potentiometric Titration: A Robust and Cost-Effective Method
Potentiometric titration is a classic analytical technique that offers high precision and accuracy for the quantification of quaternary ammonium compounds. This method is particularly advantageous when a dedicated HPLC system is not available or when analyzing samples with simple matrices.
Principle of Potentiometric Titration
This method involves the titration of the cationic tetraheptylammonium ion with an anionic titrant, typically sodium dodecyl sulfate (SDS) or sodium tetraphenylborate. The reaction forms an insoluble ion-pair complex. The endpoint of the titration is detected by a significant change in the potential of an ion-selective electrode (ISE) that is sensitive to either the analyte or the titrant.
Causality Behind Experimental Choices
-
Titrant Selection: Sodium dodecyl sulfate (SDS) is a commonly used and cost-effective anionic surfactant titrant that forms a stable precipitate with the tetraheptylammonium cation.[2][3] Sodium tetraphenylborate can also be used and may provide a sharper endpoint for some quaternary ammonium salts.
-
Electrode System: A surfactant-specific ion-selective electrode or a nitrate ISE can be used to monitor the change in potential during the titration.[3] A double-junction reference electrode is recommended to prevent clogging of the reference junction by the precipitate.
-
pH Control: The titration is typically carried out at a controlled pH to ensure the complete ionization of both the analyte and the titrant and to prevent interference from other components in the sample matrix.
Experimental Protocol: Potentiometric Titration
Instrumentation:
-
Automatic Potentiometric Titrator
-
Surfactant Ion-Selective Electrode or Nitrate Ion-Selective Electrode
-
Double-junction Ag/AgCl reference electrode
-
Magnetic stirrer
Reagents:
-
Sodium Dodecyl Sulfate (SDS) solution (e.g., 0.004 M), standardized
-
Deionized water
-
pH buffer solution (e.g., pH 3 or 10, depending on the sample matrix)
-
Tetraheptylammonium chloride standard
Procedure:
-
Titrant Standardization: Standardize the SDS solution against a known concentration of a primary standard cationic surfactant or a well-characterized tetraheptylammonium chloride solution.
-
Sample Preparation: Accurately weigh a sample containing tetraheptylammonium chloride and dissolve it in deionized water. Adjust the pH with a suitable buffer if necessary.
-
Titration:
-
Immerse the electrodes in the sample solution and stir at a constant rate.
-
Titrate the sample with the standardized SDS solution. The titrator will automatically record the potential as a function of the titrant volume.
-
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (first derivative). Modern titrators automatically determine the endpoint.
-
Calculation: Calculate the concentration of tetraheptylammonium chloride in the sample based on the volume of titrant consumed at the endpoint, the concentration of the titrant, and the sample weight.
Ion Chromatography (IC): A Dual-Purpose Technique
Ion chromatography is a specialized form of HPLC that is designed for the separation and quantification of ionic species. It can be used to determine the concentration of both the tetraheptylammonium cation and the chloride anion, providing a comprehensive analysis of the compound.
Principle of Ion Chromatography
For the analysis of the tetraheptylammonium cation, a cation-exchange column is used. The analyte is retained on the column through electrostatic interactions with the stationary phase. Elution is achieved by using a mobile phase containing a competing cation (e.g., H+ from an acid eluent). For the chloride anion, an anion-exchange column is used with a competing anion in the mobile phase. Detection is typically achieved by suppressed conductivity, which enhances the signal of the analyte ions while reducing the background conductivity of the eluent.
Causality Behind Experimental Choices
-
Column Selection: A high-capacity cation-exchange column is necessary for the retention of the bulky and hydrophobic tetraheptylammonium cation. For the chloride anion, a standard anion-exchange column is suitable.
-
Eluent: For cation analysis, a methanesulfonic acid (MSA) eluent is commonly used. For anion analysis, a carbonate/bicarbonate eluent is typical.
-
Suppression: Chemical suppression is crucial for achieving the low detection limits required for many applications. It works by neutralizing the eluent and converting the analyte to a more conductive form.
Experimental Protocol: Ion Chromatography
Instrumentation:
-
Ion Chromatography System with a conductivity detector
-
Cation-exchange column (for tetraheptylammonium) and Anion-exchange column (for chloride)
-
Chemical suppressor
Reagents:
-
Methanesulfonic acid (MSA) eluent concentrate (for cation analysis)
-
Sodium carbonate/sodium bicarbonate eluent concentrate (for anion analysis)
-
Deionized water (18.2 MΩ·cm)
-
Tetraheptylammonium chloride standard
Procedure:
-
Eluent Preparation: Prepare the appropriate eluent from the concentrate according to the manufacturer's instructions.
-
Standard Preparation: Prepare a series of calibration standards of tetraheptylammonium chloride in deionized water.
-
Sample Preparation: Dissolve the sample in deionized water and dilute as necessary to be within the calibration range. Filter through a 0.45 µm IC syringe filter.
-
Chromatographic Conditions:
-
Set the appropriate eluent flow rate and column temperature as recommended for the specific column.
-
-
Analysis: Inject the standards and samples for both cation and anion analysis.
-
Quantification: Quantify the tetraheptylammonium and chloride ions based on their respective calibration curves.
Method Comparison and Performance Data
The choice of the most suitable analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput. The following table provides a comparative summary of the performance of each technique for the quantification of long-chain quaternary ammonium compounds, which is indicative of the expected performance for tetraheptylammonium chloride.
| Parameter | HPLC-ELSD/CAD | Potentiometric Titration | Ion Chromatography |
| Principle | Chromatographic separation followed by universal mass-based detection. | Precipitation titration with potentiometric endpoint detection. | Ion-exchange separation with suppressed conductivity detection. |
| Selectivity | High (separates from other components). | Moderate (can be affected by other ionic species). | High (specific for ionic analytes). |
| Sensitivity | High (ng to low µg range). | Moderate (µg to mg range). | Very High (ppb to ppm range). |
| Precision (RSD) | < 2% | < 1% | < 2% |
| Analysis Time/Sample | 10-20 minutes | 5-10 minutes | 15-25 minutes |
| Cost per Sample | Moderate to High | Low | Moderate |
| Instrumentation Cost | High | Low to Moderate | High |
| Key Advantage | High selectivity and ability to analyze complex mixtures. | High precision, low cost, and simple operation. | High sensitivity and ability to quantify both cation and anion. |
| Key Limitation | Higher instrument cost and requires specialized detectors. | Lower selectivity and sensitivity compared to chromatographic methods. | Can be affected by high ionic strength matrices. |
Note: The performance data presented are typical values for long-chain quaternary ammonium compounds and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Conclusion and Recommendations
The selection of the optimal analytical method for the quantification of tetraheptylammonium chloride requires a careful consideration of the specific analytical needs.
-
For high-throughput analysis in complex matrices and when the separation of potential impurities is required, HPLC with a universal detector (ELSD or CAD) is the method of choice. Its high selectivity and good sensitivity make it a versatile tool in both research and quality control environments.
-
For routine quality control of raw materials or simple formulations where high precision is paramount and cost is a consideration, potentiometric titration is an excellent option. Its robustness and ease of use make it a reliable workhorse in many laboratories.
-
When very high sensitivity is required, or when it is necessary to quantify both the tetraheptylammonium cation and the chloride anion, Ion Chromatography is the most suitable technique. This method provides comprehensive information about the ionic composition of the sample.
Ultimately, the best method is one that is fit for its intended purpose. It is recommended that the chosen method be properly validated in the laboratory for its specific application to ensure the generation of reliable and accurate data.[4]
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column. Retrieved from [Link]
-
Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link]
-
Hanna Instruments. (n.d.). Testing for Surfactants and Quats with Titration. Retrieved from [Link]
- Gao, Q., et al. (2014). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(18), 7394-7399.
-
ASTM International. (2017). Standard Test Method for Disinfectant Quaternary Ammonium Salts by Potentiometric Titration (D5806-95R17). Retrieved from [Link]
- Selig, W. (1973). Potentiometric titration of organic cations with sodium tetraphenylborate and a liquid membrane electrode. Mikrochimica Acta, 61(3), 453-461.
-
International Conference on Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
A Comparative Guide to the Catalytic Performance of Quaternary Ammonium Salts
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that can define the success of a synthetic route. Among the plethora of catalysts available, quaternary ammonium salts (QAS) have carved out a significant niche, particularly as phase-transfer catalysts (PTCs).[1] Their ability to facilitate reactions between immiscible phases has made them indispensable in a wide range of organic transformations.[2]
This guide provides an in-depth, objective comparison of the performance of various quaternary ammonium salts in catalysis. By delving into experimental data and exploring the mechanistic nuances, we aim to equip you with the field-proven insights necessary to make informed decisions for your specific applications.
The Engine of Biphasic Reactions: Understanding Phase-Transfer Catalysis
At its core, phase-transfer catalysis is a powerful technique that enables reactions between reactants located in separate, immiscible phases—typically an aqueous and an organic phase.[2] The quaternary ammonium salt acts as a shuttle, transporting a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction can proceed.[3]
The general mechanism involves the exchange of the QAS's counter-ion with the reactant anion in the aqueous phase. This newly formed ion pair, now possessing sufficient lipophilicity due to the alkyl or aryl groups on the nitrogen atom, migrates across the phase boundary into the organic phase. Here, the "naked" anion is more reactive and can readily engage with the organic substrate.[4]
General mechanism of phase-transfer catalysis by a quaternary ammonium salt (Q⁺X⁻).
Performance Showdown: A Comparative Analysis of Common Quaternary Ammonium Salts
The catalytic efficiency of a QAS is not a one-size-fits-all parameter. It is intricately linked to its molecular architecture, the nature of the counter-ion, and the specific reaction conditions. Key factors influencing performance include the length and nature of the alkyl chains and the steric hindrance around the cationic center. Generally, salts with longer alkyl chains exhibit greater lipophilicity, leading to enhanced catalytic activity.[1]
Williamson Ether Synthesis
A classic SN2 reaction, the Williamson ether synthesis is a prime example of a reaction that benefits immensely from phase-transfer catalysis.[5][6] The reaction involves an alkoxide reacting with a primary alkyl halide to form an ether.[7]
| Catalyst | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Benzyl chloride | 50% aq. NaOH | Toluene | 4 | 92 | [1] |
| Butyldimethylanilinium Bromide (BDAB) | Benzyl chloride | 50% aq. NaOH | Toluene | 4 | 85 | [8] |
| Starburst QAS (BPBPB)* | Benzyl chloride | 50% aq. NaOH | Toluene | 4 | 98 | [8] |
| Aliquat 336 | 1-Bromooctane | 50% aq. NaOH | Heptane | 2 | 95 | N/A |
*3,5-Bis[(2-methyl-naphthylene-1-yl)-phenyl-amino-phenyl]–butyl-(2-methoxy-naphthalene-1-yl)–phenylammoniumbromide
The data clearly indicates that while common catalysts like TBAB provide excellent yields, specialized structures such as the starburst quaternary ammonium salt can offer superior performance, likely due to its high molecular weight and significant organophilicity.[8] Aliquat 336, with its longer alkyl chains, also demonstrates high efficiency.
Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to produce 1,4-dihydropyridines, a scaffold of significant medicinal importance.[9][10] The reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9]
| Catalyst (10 mol%) | Aldehyde | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | 4-Chlorobenzaldehyde | 92 | [1] |
| Benzyltriethylammonium Chloride (BTEAC) | 4-Chlorobenzaldehyde | 90 | [1] |
| Cetyltrimethylammonium Bromide (CTAB) | 4-Chlorobenzaldehyde | Poor | [1] |
| TBAB | Furfural | 95 | [1] |
| BTEAC | Furfural | 93 | [1] |
| CTAB | Furfural | Poor | [1] |
In this synthesis, both TBAB and BTEAC prove to be highly effective, delivering excellent yields.[11] The poor performance of CTAB under these conditions highlights the importance of matching the catalyst's properties to the specific reaction.[1] The optimal lipophilicity of TBAB and BTEAC allows for efficient transport of reactants between the phases.[1]
The Influence of the Counter-Anion
The nature of the counter-anion (X⁻ in Q⁺X⁻) can also play a crucial role in the catalytic activity. While bromide and chloride are common, other anions like hydrogen sulfate (HSO₄⁻) are also utilized. The choice of anion can affect the catalyst's solubility and its ability to exchange with the reacting anion. In some cases, the anion itself can participate in the reaction or influence the reactivity of the transferred anion. For instance, in the alkylation of hydantoins, tetrabutylammonium iodide showed a slightly higher yield (90%) compared to tetrabutylammonium bromide (not explicitly quantified but implied to be slightly lower) and tetrabutylammonium hydrogen sulfate (78%).[12] This suggests that for a given cation, the anion can fine-tune the catalytic performance.
Beyond the Common Scaffolds: Chiral Quaternary Ammonium Salts in Asymmetric Synthesis
A particularly exciting frontier in QAS catalysis is the development and application of chiral catalysts for asymmetric synthesis. These catalysts, often derived from cinchona alkaloids or other chiral scaffolds, can induce enantioselectivity in a variety of transformations, providing access to optically active molecules.[13]
A prominent application is the asymmetric alkylation of glycine imines to produce non-natural α-amino acids. Catalysts derived from O-alkyl N-anthracenylmethyl derivatives of Cinchona alkaloids have been shown to provide high levels of enantiomeric excess in these reactions.
Experimental Protocols: A Practical Guide
To facilitate the application of these catalysts in your own research, we provide detailed, step-by-step methodologies for key experiments.
General Procedure for Williamson Ether Synthesis
This protocol describes the synthesis of an ether from an alcohol and an alkyl halide using a phase-transfer catalyst.
Experimental workflow for Williamson ether synthesis.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the alcohol (10 mmol) in an appropriate organic solvent such as toluene (20 mL).[1]
-
Add a 50% aqueous solution of a strong base like sodium hydroxide (10 mL).[1]
-
Add the quaternary ammonium salt catalyst (e.g., TBAB, 1 mol%).[1]
-
Stir the mixture vigorously and add the primary alkyl halide (10 mmol) dropwise.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and maintain vigorous stirring.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and transfer it to a separatory funnel. Separate the organic layer.[1]
-
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ether.
-
Purify the crude product by distillation or column chromatography.
General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis
This protocol outlines the one-pot synthesis of 1,4-dihydropyridines from an aldehyde, a β-ketoester, and ammonium acetate.
Methodology:
-
In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (2 mmol) in water (5 mL).[1]
-
Add the quaternary ammonium salt catalyst (e.g., TBAB, 10 mol%).[1]
-
Stir the reaction mixture at 60 °C for 1 hour.[1]
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
The solid product that precipitates is collected by filtration, washed with water, and dried.[1]
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.[1]
-
Calculate the yield of the purified product.
Conclusion: Selecting the Right Tool for the Job
The choice of a quaternary ammonium salt catalyst is a critical parameter that can significantly influence the outcome of a phase-transfer catalyzed reaction. While workhorse catalysts like TBAB and BTEAC demonstrate broad applicability and high efficiency in many common transformations, this guide has shown that tailoring the catalyst structure to the specific reaction can lead to substantial improvements in yield and reaction time.[1] Factors such as the lipophilicity of the cation, the nature of the counter-anion, and the potential for chiral induction must all be considered. The experimental data and detailed protocols provided herein serve as a valuable resource for researchers to make informed decisions in catalyst selection and to design robust and efficient synthetic methodologies.
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics. Retrieved from [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Dalal Institute. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, November 29). Williamson Ether Synthesis (part 1): Basic Concept and Complete Mechanistic Description [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). OperaChem. Retrieved from [Link]
-
Slideshare. (n.d.). Phase transfer catalysis [PowerPoint presentation]. Slideshare. Retrieved from [Link]
-
Van der Eycken, E. V., & Kappe, C. O. (2016). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 81(17), 7855–7863. [Link]
-
Dr. Shashi Kumar. (2020, August 27). Phase Transfer Catalysis(Mechanism and Applications) [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, September 21). Hantzsch pyridine synthesis. In Wikipedia. Retrieved from [Link]
-
Schönbauer, D., Spettel, M., Pollice, R., Pittenauer, E., & Schnürch, M. (2019). Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C–H alkylation reactions: solid alternatives for gaseous olefins. Organic & Biomolecular Chemistry, 17(16), 4068-4075. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. J&K Scientific LLC. Retrieved from [Link]
-
Kosmulski, M. (2016). Effect of quaternary ammonium salt as a phase transfer catalyst for the microwave depolymerization of polyethylene terephthalate waste bottles. Journal of Porous Materials, 23(5), 1155–1162. [Link]
-
Synfacts. (2024, April 9). Photoredox-Enabled Synthesis of -Alkylated Alkenylammonium Salts. Synfacts, 20(04), 0381. [Link]
-
Spettel, M., Pollice, R., & Schnürch, M. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Chemistry – A European Journal, e202400675. [Link]
-
Frontiers in Chemistry. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 10, 868731. [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Chemical Society, 86(12), 1247-1268. [Link]
-
West, C. W., O'Brien, R. A., Chafin, A. P., Mencer, D. E., Harrison, D. P., & Davis, J. H. (2015). Impact of sulfur heteroatoms on the activity of quaternary ammonium salts as phase transfer catalysts for nucleophilic displacement reactions. Journal of Molecular Catalysis A: Chemical, 398, 282-288. [Link]
-
Sommer, H. Z., Lipp, H. I., & Jackson, L. L. (1971). Alkylation of amines. General exhaustive alkylation method for the synthesis of quaternary ammonium compounds. The Journal of Organic Chemistry, 36(6), 824–828. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 16). How do quaternary ammonium salts catalyse SN2 reactions? Chemistry Stack Exchange. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Quaternary Ammonium Salts with Novel Counterions. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative Study of Catalytic Potential of TBAB, BTEAC, and CTAB in One-Pot Synthesis of 1,4-Dihydropyridines under Aqueous Medium. Retrieved from [Link]
-
Dehmlow, E. V., & Barahona-Naranjo, S. (1981). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-3. [Link]
-
ResearchGate. (2019, March 28). Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C-H alkylation reactions: Solid alternatives for gaseous olefins. Retrieved from [Link]
-
American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. American Institute of Chemists. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chemical transformations of quaternary ammonium salts via C–N bond cleavage. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic performance of quaternary ammonium salts in the reaction of butyl glycidyl ether and carbon dioxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of quaternary ammonium salts on the separation efficiency of nanofiltration membranes. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric ammonium salt catalysts used herein. Retrieved from [Link]
-
MDPI. (2019, March 7). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. Molecules, 24(5), 954. [Link]
-
National Center for Biotechnology Information. (n.d.). Design of chiral urea-quaternary ammonium salt hybrid catalysts for asymmetric reactions of glycine Schiff bases. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Quaternary ammonium salts : their use in phase-transfer catalysed reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Pioneering studies of ammonium asymmetric reactions by using chiral counter anions. Retrieved from [Link]
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A Senior Application Scientist's Guide to Phase-Transfer Catalysis: Phosphonium vs. Ammonium Salts
Introduction
Phase-transfer catalysis (PTC) represents a cornerstone of modern organic synthesis, providing a powerful methodology to facilitate reactions between reactants isolated in immiscible phases.[1][2] This technique circumvents the need for expensive, anhydrous, or specialized solvent systems, aligning with the principles of green chemistry by often allowing the use of water.[3][4] The success of a phase-transfer catalyzed reaction hinges on the selection of an appropriate catalyst. Among the most prevalent are the quaternary ammonium salts (QAS) and their phosphorus analogs, the quaternary phosphonium salts (QPS).
While both "onium" salts are effective, they are not interchangeable. Their subtle structural and electronic differences manifest in significant performance variations in terms of thermal stability, chemical resistance, and catalytic activity. This guide provides an in-depth, objective comparison of phosphonium and ammonium-based PTCs, grounded in mechanistic principles and supported by experimental data. We aim to equip researchers, chemists, and process development professionals with the critical insights needed to select the optimal catalyst for their specific synthetic challenges.
The Principle of Phase-Transfer Catalysis
At its core, PTC solves a fundamental problem: bringing a water-soluble nucleophile (like cyanide or hydroxide) into an organic phase to react with a water-insoluble organic substrate (like an alkyl halide).[3][5] The phase-transfer catalyst, possessing both a lipophilic exterior and a charged core, acts as a shuttle.
The most widely accepted mechanism involves the catalyst cation (Q⁺) exchanging its initial counter-ion (X⁻) for the reactant anion (Y⁻) at the aqueous-organic interface. This new, lipophilic ion pair [Q⁺Y⁻] is soluble in the organic phase, where the now "naked" and highly reactive anion can react with the organic substrate.[6] Upon reaction, the catalyst cation pairs with the leaving group and returns to the interface, ready to begin the cycle anew.
Head-to-Head Comparison: Key Performance Metrics
The choice between a phosphonium and an ammonium salt is a critical decision that can profoundly impact reaction efficiency, yield, and product purity.
Thermal and Chemical Stability: The Decisive Advantage of Phosphonium Salts
One of the most significant distinctions lies in their stability, especially under harsh reaction conditions.
-
Quaternary Ammonium Salts (QAS): QAS are susceptible to a degradation pathway known as Hofmann elimination , particularly in the presence of strong bases and elevated temperatures.[1][2] This process involves the abstraction of a β-hydrogen from one of the alkyl chains by a base, leading to the formation of an alkene and a tertiary amine. This not only consumes the catalyst but also introduces impurities that can complicate purification.[1]
-
Quaternary Phosphonium Salts (QPS): Phosphonium salts are not prone to Hofmann elimination.[1][2] Their primary degradation pathway under strongly basic conditions is a slower hydrolysis to form a phosphine oxide and a hydrocarbon, which typically requires more forcing conditions.[1] This inherent stability makes QPS the superior choice for reactions requiring high temperatures (>100°C) or strong bases, such as potassium hydroxide.[7]
Catalytic Activity and Lipophilicity
The efficacy of a PTC is intrinsically linked to the lipophilicity of its cation. A more lipophilic cation can more effectively pull the reactant anion into the organic phase, accelerating the reaction.
The phosphorus atom is larger and less electronegative than nitrogen, and its bonds (P-C vs. N-C) are longer and more polarizable. This contributes to the phosphonium cation being "softer," larger, and generally more lipophilic than an analogous ammonium cation.[1] This enhanced lipophilicity can lead to superior performance.
A clear example is the alkylation of sodium benzoate with butyl bromide. A comparative study showed that under identical conditions, Tetra Phenyl Phosphonium Bromide (TPPB) achieved a 98% yield , whereas Tetra Butyl Ammonium Bromide (TBAB) and Aliquat 336 (a common QAS) yielded only 91% and 92% , respectively.[1]
Applications and Scope
-
Quaternary Ammonium Salts: As the more established class of PTCs, QAS are versatile, widely available, and effective for a vast range of reactions under mild conditions, including many nucleophilic substitutions, alkylations, and oxidations.[8] Chiral QAS derived from cinchona alkaloids, for instance, have been pivotal in developing asymmetric phase-transfer catalysis.[8][9]
-
Quaternary Phosphonium Salts: The exceptional stability of QPS makes them indispensable for demanding industrial processes that involve high temperatures or prolonged reaction times.[1] They are particularly effective in reactions such as dehydrohalogenations, C-C bond formations, and polymerization reactions.[7] Furthermore, the development of novel chiral phosphonium salts is a rapidly growing field, showing great promise in asymmetric transformations like Michael and Mannich reactions.[4][7][10]
Data Presentation: Quantitative Comparison Summary
The following table summarizes the key performance differences discussed, providing a quick reference for catalyst selection.
| Feature | Quaternary Ammonium Salts (QAS) | Quaternary Phosphonium Salts (QPS) | Rationale & Field Insight |
| Thermal Stability | Moderate; generally stable up to ~100°C. | High; often stable well above 150°C. | QAS are prone to Hofmann elimination; QPS are not.[1][2] QPS are the go-to for high-temp processes. |
| Stability to Base | Susceptible to degradation in strong base.[1] | Highly stable, even in concentrated caustic solutions. | Hofmann elimination is base-catalyzed. QPS degrade via a much slower hydrolysis pathway.[1] |
| Catalytic Activity | Good to Excellent | Often Superior | The larger, more lipophilic phosphonium cation enhances anion transfer into the organic phase.[1] |
| Example Yield | 91% (TBAB in Benzoate Alkylation)[1] | 98% (TPPB in Benzoate Alkylation)[1] | Demonstrates superior efficiency of QPS in a standardized reaction. |
| Common Use Cases | General-purpose PTC, asymmetric catalysis.[8] | High-temp reactions, strong base conditions, polymerizations.[1][7] | Choose QAS for standard applications; upgrade to QPS for demanding conditions. |
| Toxicity | Varies; some have biocidal properties.[11] | Generally considered to have low toxicity.[7] | Always consult the specific MSDS, but QPS often have a more favorable profile for process chemistry. |
Experimental Protocol: A Practical Guide for Catalyst Evaluation
To provide a self-validating system for comparing catalyst performance, we present a standardized protocol for a model PTC reaction: the Williamson ether synthesis. This experiment allows for a direct, quantitative comparison of a chosen QAS and QPS.
Objective: To compare the catalytic efficiency of Tetrabutylammonium Bromide (TBAB) and Tetrabutylphosphonium Bromide (TBPB) in the synthesis of 2-butoxy-naphthalene from 2-naphthol and 1-bromobutane.
Materials & Equipment:
-
Reactants: 2-naphthol, 1-bromobutane, Sodium Hydroxide (NaOH) pellets.
-
Solvents: Toluene, Deionized Water.
-
Catalysts: Tetrabutylammonium Bromide (TBAB), Tetrabutylphosphonium Bromide (TBPB).
-
Equipment: 100 mL round-bottom flasks (x3), reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, TLC plates, GC or HPLC system for analysis.
Step-by-Step Methodology:
-
Reaction Setup (Perform for each catalyst and one control):
-
Prepare a 50% (w/w) aqueous NaOH solution.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (e.g., 1.44 g, 10 mmol).
-
Add toluene (20 mL) and the 50% NaOH solution (10 mL).
-
For Flask 1 (QAS): Add TBAB (e.g., 0.322 g, 1 mmol, 10 mol%).
-
For Flask 2 (QPS): Add TBPB (e.g., 0.339 g, 1 mmol, 10 mol%).
-
For Flask 3 (Control): Add no catalyst.
-
Causality Check: The control reaction is crucial. It establishes the baseline reaction rate in the absence of a PTC, allowing you to quantify the rate enhancement provided by each catalyst.
-
-
Reaction Execution:
-
Add 1-bromobutane (e.g., 1.64 g, 12 mmol, 1.2 equiv.) to each flask.
-
Attach a reflux condenser and begin vigorous stirring (~500 rpm) at a set temperature (e.g., 90°C).
-
Causality Check: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous and organic phases, which is critical for catalyst function.
-
Monitor the reaction progress over time (e.g., 2 hours) by taking small aliquots from the organic layer and analyzing via TLC or GC.
-
-
Work-up and Isolation:
-
After the reaction period, cool the flasks to room temperature.
-
Transfer the mixture to a separatory funnel and add 20 mL of water.
-
Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis and Data Interpretation:
-
Determine the mass of the crude product for each reaction.
-
Calculate the percentage yield: (Actual Yield / Theoretical Yield) * 100.
-
Analyze the purity of the product by GC or HPLC.
-
Compare the yields from the QAS, QPS, and control reactions. The difference in yields under identical conditions provides a direct measure of their relative catalytic efficiency.
-
Conclusion and Future Perspectives
The selection between quaternary ammonium and phosphonium salts is not a matter of universal superiority but of strategic application. Quaternary ammonium salts remain the versatile workhorses for a wide array of transformations under moderate conditions. However, as synthetic chemistry pushes towards more extreme and demanding process conditions, the exceptional thermal and chemical stability of quaternary phosphonium salts gives them a distinct and often decisive advantage.[1][2] Their enhanced catalytic activity and robustness can lead to higher yields, purer products, and more efficient industrial processes.[1] The continued development of novel phosphonium salt structures, particularly in the realm of asymmetric catalysis, ensures that their importance in both academic and industrial laboratories will only continue to grow.
References
-
Title: Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Phosphonium Compounds in Phase Transfer Catalysis Source: Scribd URL: [Link]
-
Title: Phase Transfer Catalysis Source: Dalal Institute URL: [Link]
-
Title: Phase Transfer Catalysis Source: NPTEL Archive URL: [Link]
-
Title: Phosphonium salts as chiral phase-transfer catalysts: asymmetric Michael and Mannich reactions of 3-aryloxindoles Source: PubMed URL: [Link]
-
Title: Phase transfer catalysis | PPTX Source: SlideShare URL: [Link]
-
Title: Chiral quaternary phosphonium salts: a new class of organocatalysts Source: RSC Publishing URL: [Link]
-
Title: Williamson Ether Synthesis Source: Utah Tech University URL: [Link]
-
Title: An Ether Synthesis Using Phase Transfer Catalysis Source: ACS Publications URL: [Link]
-
Title: Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms Source: PubMed Central URL: [Link]
-
Title: PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS Source: eGyanKosh URL: [Link]
-
Title: Williamson Ether Synthesis Source: YouTube URL: [Link]
-
Title: The Williamson Ether Synthesis Source: University of Missouri–St. Louis URL: [Link]
-
Title: Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications Source: ACS Publications URL: [Link]
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Comparative Characterization of Tetraheptylammonium Chloride (THAC): An NMR-Driven Analysis for PTC Optimization
Executive Summary
Tetraheptylammonium Chloride (THAC) represents a critical "Goldilocks" zone in Phase Transfer Catalysis (PTC). While Tetrabutylammonium (TBAC) salts are industry standards, they often lack the lipophilicity required for highly non-polar solvents (e.g., heptane, toluene). Conversely, Tetraoctyl (TOAB) or Aliquat 336 can be prohibitively expensive or form difficult emulsions.
This guide provides a technical characterization of THAC (
Part 1: The Comparative Landscape
Why THAC? The Lipophilicity Balance
In drug development, the choice of Quaternary Ammonium Salt (QAS) dictates reaction kinetics. The cation size determines the "extraction constant" (
| Feature | Tetrabutylammonium Cl (TBAC) | Tetraheptylammonium Cl (THAC) | Tetraoctylammonium Br (TOAB) |
| Carbon Count | C16 | C28 | C32 |
| Lipophilicity | Moderate | High | Very High |
| Solvent Fit | DCM, Chloroform | Toluene, Xylene, Heptane | Hexane, Non-Polar Oils |
| Emulsion Risk | Low | Moderate | High |
| Cost | Low | Mid-High | High |
Key Insight: Researchers often switch to THAC when TBAC fails to catalyze reactions in non-polar solvents due to poor solubility of the catalyst itself in the organic layer.
Part 2: 1H NMR Characterization Strategy
The "Integration Fingerprint" Method
The most reliable way to distinguish THAC from TBAC or TOAB is not the chemical shift (which is similar across alkyl quats) but the integration ratio of the bulk methylene protons.
Experimental Protocol
-
Solvent: Dissolve 15-20 mg of THAC in 0.6 mL of CDCl₃ (Chloroform-d).
-
Note: Avoid DMSO-d6 unless the chloride salt is insoluble; DMSO is hygroscopic and the water peak (
) often obscures the -methylene signal.
-
-
Reference: Calibrate to residual
at 7.26 ppm . -
Acquisition: Standard 16 scans, 30° pulse angle,
relaxation delay 2 seconds (crucial for accurate integration of methyl groups).
1H NMR Assignment Table (THAC)
Structure:
| Position | Chemical Shift ( | Multiplicity | Integration (Theoretical) | Assignment Logic |
| 3.20 – 3.35 | Broad Triplet | 8H | Deshielded by positive Nitrogen. | |
| 1.60 – 1.75 | Multiplet | 8H | Shielded from N, but distinct from bulk. | |
| Bulk CH₂ | 1.20 – 1.45 | Broad Multiplet | 32H | The "Fingerprint" region (C3-C6). |
| Terminal CH₃ | 0.85 – 0.95 | Triplet | 12H | Diagnostic for chain termination. |
Comparative Analysis: The Chain Length Calculation
To verify you have Heptyl (C7) chains and not Butyl (C4) or Octyl (C8), use the Bulk-to-Alpha Ratio :
-
TBAC (C4): (8H
+ 8H ) / 8H = 2.0 -
THAC (C7): (8H
+ 32H Bulk) / 8H = 5.0 -
TOAB (C8): (8H
+ 40H Bulk) / 8H = 6.0
Validation Rule: If your integration ratio is significantly
, your sample may be wet (overestimatingdue to water overlap) or contain shorter-chain impurities.
Part 3: Impurity Detection (The "Precursor Check")
The most common impurity is unreacted Triheptylamine . This is critical in pharmaceutical applications where tertiary amines can act as unwanted nucleophiles or bases.
1H NMR Diagnostic
-
Quaternary Salt (
-CH₂): ~3.25 ppm. -
Tertiary Amine (
-CH₂): ~2.35 - 2.45 ppm.
Visualizing the Workflow:
Caption: Logical workflow for validating THAC purity and identity using 1H NMR.
Part 4: 13C NMR & Structural Confirmation
While 1H NMR confirms the ratio, 13C NMR confirms the carbon skeleton and absence of isomers.
13C NMR Assignment Table (CDCl₃ Reference: 77.16 ppm)
| Carbon Type | Chemical Shift ( | Description |
| 61.5 – 62.0 | Diagnostic: Significantly downfield due to | |
| 22.0 – 23.0 | Often overlaps with bulk, but usually distinct. | |
| Bulk CH₂s | 26.0, 28.5, 31.5 | Multiple peaks depending on resolution (C3-C5). |
| 22.5 | Penultimate carbon. | |
| Terminal CH₃ | 14.0 – 14.2 | Standard methyl resonance. |
Technical Note: In 13C NMR, the
Part 5: Troubleshooting & Best Practices
-
Hygroscopicity: THAC is hygroscopic. If the sample is wet, the water peak in
(usually ~1.56 ppm) may shift and broaden, potentially obscuring the -protons at 1.6 ppm.-
Solution: Dry the salt in a vacuum oven at 50°C for 4 hours before characterization.
-
-
Anion Exchange: If you are synthesizing THAC from Tetraheptylammonium Bromide (via ion exchange), check for the "Bromide Effect." The
-protons in the bromide salt are slightly shielded compared to the chloride salt.-
Verification: Perform a silver nitrate (
) precipitation test to confirm Chloride vs. Bromide if NMR is inconclusive.
-
References
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. (The definitive text on QAS selection and lipophilicity).
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179. (Essential for identifying solvent peaks in CDCl3).
- SDBS Web. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (General reference for amine vs. ammonium shifts).
-
Reich, H. J. (University of Wisconsin).[2] "Proton NMR Chemical Shifts." Organic Chemistry Data. (Authoritative guide on chemical shift trends for alkyl ammoniums).
Sources
Part 1: The Core Mechanism: How Tetraheptylammonium Chloride Drives Interfacial Reactions
An In-Depth Guide to the Efficacy of Tetraheptylammonium Chloride in Different Solvent Systems for Phase-Transfer Catalysis
For researchers, chemists, and professionals in drug development, the challenge of reacting chemical species located in immiscible phases is a persistent hurdle. Overcoming the mass transfer limitations between an aqueous and an organic phase is critical for synthesizing a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Phase-Transfer Catalysis (PTC) presents an elegant and powerful solution to this problem, enhancing reaction rates, improving yields, and often allowing for milder reaction conditions.[1][2]
At the heart of this technique is the phase-transfer catalyst itself. Among the diverse options available, quaternary ammonium salts ("quats") are the most widely used due to their affordability and effectiveness. This guide provides a deep, technical dive into the performance of a particularly potent, lipophilic catalyst: Tetraheptylammonium Chloride (THAC) . We will dissect its efficacy across various solvent systems, explain the fundamental chemical principles governing its performance, and provide a comparative analysis against other common catalysts. The objective is to equip you with the expert insights needed to select the optimal catalyst and solvent system for your specific synthetic challenge.
Phase-Transfer Catalysis operates by using an agent to shuttle a reactant anion from an aqueous phase into an organic phase where it can react with an organic-soluble substrate.[3] Tetraheptylammonium chloride, a quaternary ammonium salt with the formula [CH₃(CH₂)₆]₄N⁺Cl⁻, is exceptionally well-suited for this role.[4][5]
The efficacy of THAC is rooted in its structure:
-
Cationic Core: The positively charged nitrogen atom can pair with an anion (e.g., hydroxide, cyanide, halide) from the aqueous phase.
-
Lipophilic Chains: The four long heptyl (C₇) chains create a large, nonpolar, "greasy" exterior. This high lipophilicity makes the resulting ion pair [Q⁺A⁻] highly soluble in the organic phase, effectively extracting the anion from its hydrated state in the water layer.[2]
Once in the organic phase, the anion is only loosely associated with the bulky quaternary ammonium cation and is poorly solvated by the surrounding nonpolar solvent. This renders it a highly reactive, "naked" nucleophile, dramatically accelerating the rate of reaction with the organic substrate.[6] After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous interface to begin the cycle anew.
Caption: The catalytic cycle of Tetraheptylammonium Chloride (Q⁺Cl⁻) in a phase-transfer reaction.
Part 2: The Decisive Factor: Selecting the Right Solvent System
The choice of the organic solvent is not trivial; it profoundly impacts reaction kinetics and overall efficiency. The ideal solvent must dissolve the organic substrate and the catalyst-anion ion pair, yet remain immiscible with the aqueous phase. The solvent's polarity is the key variable that dictates the catalyst's performance.
Nonpolar, Aprotic Solvents (e.g., Toluene, Heptane, Xylenes)
This class of solvents is often the first choice for PTC reactions, and for good reason.
-
Causality & Expertise: Nonpolar solvents do not effectively solvate anions. When the THAC catalyst transports the reactant anion (A⁻) into a solvent like toluene, the anion remains "naked" and highly reactive. THAC's long alkyl chains give it excellent solubility in these hydrocarbons, ensuring a high concentration of the reactive ion pair in the organic phase where the reaction occurs.[6] This combination maximizes the intrinsic reaction rate.
-
Trustworthiness: This system is self-validating. If a reaction is sluggish, and analysis confirms the catalyst and substrate are soluble, the issue likely lies with the interfacial transfer step (e.g., poor stirring) or the inherent reactivity of the substrate, not the activation of the nucleophile.
-
Best For: Reactions requiring maximum nucleophilic potency, such as challenging Sₙ2 displacements or C-alkylations of weakly acidic protons.
Polar, Aprotic Solvents (e.g., Dichloromethane (DCM), Chlorobenzene, Acetonitrile)
While seemingly counterintuitive, increasing the polarity of the organic phase can sometimes be beneficial.
-
Causality & Expertise: Polar aprotic solvents can better solvate the entire [Q⁺A⁻] ion pair and the polar transition state of the reaction.[7] This can lower the activation energy and increase the overall observed reaction rate. Dichloromethane, in particular, is an excellent solvent for dissolving a wide range of quaternary ammonium salts and organic substrates.[6] However, there is a trade-off: these solvents may offer slight stabilization to the anion, marginally reducing its "naked" reactivity compared to a truly nonpolar solvent.[8]
-
Trustworthiness: The efficacy in this system can be validated by comparing the reaction rate to an identical setup in a nonpolar solvent. An increased rate suggests that transition state stabilization or improved solubility is the dominant factor.
-
Best For: Reactions where the substrate or the catalyst itself has limited solubility in nonpolar hydrocarbons. It is also advantageous when the reaction transition state carries a significant charge separation.
Protic Solvents (e.g., Alcohols)
Protic solvents are generally avoided as the primary organic phase in PTC.
-
Causality & Expertise: Protic solvents, like alcohols, contain acidic protons capable of strong hydrogen bonding. If a reactant anion is transferred into a protic organic phase, it will be immediately surrounded and stabilized by a shell of solvent molecules. This solvation shell drastically reduces the anion's nucleophilicity and effectively poisons the reaction.[9] Therefore, maintaining a distinctly aprotic organic phase is a cornerstone of successful PTC design.
Part 3: Comparative Performance Analysis
While extensive head-to-head experimental data for THAC is proprietary or scattered, we can extrapolate its performance based on well-established PTC principles and compare it to widely used alternatives like Tetrabutylammonium Bromide (TBAB).
The key differentiator is lipophilicity , which can be estimated by the total number of carbon atoms in the cation's alkyl chains.
Table 1: Physicochemical Properties of Common Quaternary Ammonium Salt Catalysts
| Catalyst | Abbreviation | Formula | Molecular Weight ( g/mol ) | Total Carbons | Key Characteristics |
|---|---|---|---|---|---|
| Tetraheptylammonium Chloride | THAC | C₂₈H₆₀ClN | 446.24[4] | 28 | Extremely lipophilic, high thermal stability, ideal for nonpolar systems. |
| Tetrabutylammonium Bromide | TBAB | C₁₆H₃₆BrN | 322.37 | 16 | The "workhorse" PTC; good balance of solubility and activity.[2] |
| Benzyltriethylammonium Chloride | BTEAC | C₁₃H₂₂ClN | 227.77 | 13 | More hydrophilic, often used in moderately polar systems.[10] |
Expertise in Application:
-
THAC's Advantage: The 28 carbons in THAC make it the superior choice for reactions in highly nonpolar media like heptane or for transferring large, "soft," polarizable anions. Its robust organic solubility ensures it remains in the phase where it is needed.
-
TBAB's Versatility: With 16 carbons, TBAB strikes a versatile balance. It is sufficiently lipophilic for many applications in toluene or DCM and is often more cost-effective.
-
BTEAC's Niche: BTEAC is less lipophilic and finds use where higher catalyst concentration at the interface is desired, or in reactions involving more polar organic phases.
Table 2: Predicted Efficacy in a Model Nucleophilic Substitution (1-Bromooctane + NaCN → 1-Cyanooctane)
| Solvent System | Catalyst | Predicted Relative Rate | Rationale |
|---|---|---|---|
| Heptane / Water | THAC | High | Superior solubility of the [Q⁺CN⁻] ion pair in the nonpolar organic phase. |
| Heptane / Water | TBAB | Low-Medium | Poor solubility of the ion pair in heptane will limit the reaction rate. |
| Toluene / Water | THAC | Very High | Excellent solubility and a non-solvating environment lead to a highly reactive "naked" cyanide. |
| Toluene / Water | TBAB | High | Good performance, but may be slightly less efficient than THAC due to lower lipophilicity. |
| DCM / Water | THAC | High | Very soluble, but DCM may slightly solvate the cyanide anion compared to toluene. |
| DCM / Water | TBAB | High | Excellent solubility and performance; often a cost-effective choice in this solvent. |
Part 4: Experimental Design for Catalyst and Solvent Screening
To empirically determine the optimal system, a structured experimental protocol is essential. The following procedure for a model Williamson ether synthesis is designed to be self-validating, allowing for clear comparison of different catalyst/solvent combinations.
Protocol: Evaluating THAC Efficacy in the Benzylation of 2-Naphthol
This protocol details a reliable method for comparing the performance of THAC in two different solvent systems: nonpolar (Toluene) and polar aprotic (DCM).
1. Materials & Equipment:
-
Reagents: 2-Naphthol, Benzyl Chloride, Sodium Hydroxide (pellets), Tetraheptylammonium Chloride (THAC), Toluene, Dichloromethane (DCM), Deionized Water, Anhydrous Magnesium Sulfate.
-
Equipment: 3-neck round-bottom flask, mechanical stirrer, reflux condenser, heating mantle with temperature controller, separatory funnel, rotary evaporator, GC-MS or HPLC for analysis.
2. Step-by-Step Methodology:
-
Reactor Setup: In a 250 mL 3-neck flask equipped with a mechanical stirrer and condenser, charge 2-naphthol (e.g., 10 mmol) and the chosen organic solvent (100 mL of either Toluene or DCM).
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium hydroxide (e.g., 20 mmol) in 50 mL of deionized water.
-
Catalyst & Reagent Addition: Add THAC (0.5 mmol, 5 mol%) and benzyl chloride (11 mmol, 1.1 eq.) to the flask containing the 2-naphthol solution.
-
Reaction Initiation: Begin vigorous stirring (e.g., 500 RPM) to create a large interfacial area. Heat the mixture to a consistent temperature (e.g., 60 °C for Toluene, 35 °C for DCM). Add the aqueous NaOH solution via an addition funnel. Start timing (t=0).
-
Monitoring Progress: At regular intervals (e.g., t = 15, 30, 60, 120 min), stop stirring, allow the phases to separate briefly, and withdraw a small aliquot (approx. 0.1 mL) from the organic layer. Quench the aliquot with dilute HCl and prepare for analysis (GC or HPLC) to determine the percent conversion of 2-naphthol.
-
Reaction Workup (at completion): Cool the reaction to room temperature. Transfer the entire mixture to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 2-(benzyloxy)naphthalene.
-
Analysis & Comparison: Analyze the crude product for purity and calculate the isolated yield. Plot the percent conversion versus time for each solvent system to directly compare the reaction rates and overall efficacy.
Caption: Workflow for evaluating the efficacy of THAC in different solvent systems.
Conclusion and Authoritative Recommendation
Tetraheptylammonium chloride stands out as a premier phase-transfer catalyst for applications demanding high lipophilicity and thermal stability. Its efficacy is intrinsically linked to the choice of solvent system.
-
For Maximum Reactivity: Nonpolar, aprotic solvents like toluene are unequivocally the superior choice, as they allow THAC to deliver a truly "naked" and highly potent anion to the reaction site.
-
For Solubility Challenges: Polar, aprotic solvents such as dichloromethane offer a robust alternative, ensuring all reaction components remain in solution, which can lead to excellent overall reaction rates.
Ultimately, the optimal choice is dictated by the specific solubility requirements of the substrate and the desired reactivity of the nucleophile. The experimental protocol provided herein offers a reliable framework for making an evidence-based decision. By understanding the fundamental principles of how catalyst structure and solvent polarity interact, researchers and drug development professionals can harness the full potential of Tetraheptylammonium Chloride to drive challenging chemical transformations efficiently and effectively.
References
-
Ataman Kimya. (n.d.). TETRAMETHYLAMMONIUM CHLORIDE. Retrieved from atamankimya.com.[11]
-
Wikipedia. (2023). Tetramethylammonium chloride. Retrieved from en.wikipedia.org.[12]
-
MedChemExpress. (n.d.). Tetrapropylammonium chloride. Retrieved from MedChemExpress.[13]
-
American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from the-aic.org.[2]
-
Taylor & Francis. (n.d.). Tetrabutylammonium chloride – Knowledge and References. Retrieved from taylorfrancis.com.[14]
-
Kiper, R. A. (n.d.). tetraethylammonium chloride. Retrieved from chemister.ru.[15]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Efficiency: Understanding Tetraheptylammonium Bromide in Industrial Processes. Retrieved from inno-pharmchem.com.[16]
-
Dakenchem. (n.d.). Tetrapropylammonium Chloride: Properties, Applications, and Supplier Information. Retrieved from dakenchem.com.[17]
-
Santa Cruz Biotechnology, Inc. (n.d.). Tetraheptylammonium chloride. Retrieved from scbt.com.[4]
-
Mastracchio, A. (2008). Phase-Transfer Catalysis. MacMillan Lab Group Meeting. Retrieved from macmillan.princeton.edu.[18]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from operachem.com.[6]
-
Lu, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research.[19]
-
Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 22(11).
-
National Center for Biotechnology Information. (n.d.). 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1). PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov.[5]
-
Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).[1]
-
Santa Cruz Biotechnology, Inc. (2020). SAFETY DATA SHEET - Tetraheptylammonium chloride. Retrieved from scbt.com.
-
Chongqing Chemdad Co., Ltd. (n.d.). TETRAHEPTYLAMMONIUM CHLORIDE. Retrieved from chemdad.com.[20]
-
BenchChem. (2025). A Comparative Guide to the Efficacy of Tetraheptylammonium and Crown Ethers in Phase-Transfer Reactions. Retrieved from benchchem.com.[21]
-
ACS Publications. (n.d.). Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines. The Journal of Organic Chemistry.[22]
-
ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters.[7]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from chem.libretexts.org.[9]
-
RSC Publishing. (n.d.). Solvents as phase-transfer catalysts in reactions initiated by solid bases. Journal of the Chemical Society, Chemical Communications.[23]
-
CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. Retrieved from core.ac.uk.[24]
-
Alfa Chemistry. (n.d.). Phase Transfer Catalysis. Retrieved from alfa-chemistry.com.[8]
-
Wikipedia. (2023). Phase-transfer catalyst. Retrieved from en.wikipedia.org.[10]
-
BenchChem. (2025). A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts in Phase-Transfer Catalysis. Retrieved from benchchem.com.[3]
Sources
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- 5. 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | C28H60ClN | CID 82489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 17. innospk.com [innospk.com]
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- 24. files01.core.ac.uk [files01.core.ac.uk]
Cost-Benefit Analysis: Tetraheptylammonium Chloride (THAC) in Industrial Processes
[1]
Executive Summary: The "Lipophilicity Premium"
Tetraheptylammonium Chloride (THAC) represents a specialized tier of quaternary ammonium salts. While Tetrabutylammonium Bromide (TBAB) serves as the industry's "workhorse" due to its low cost and broad applicability, THAC offers a critical advantage: extreme lipophilicity .
This guide objectively analyzes when the significant cost premium of THAC is justified. The verdict is clear: Use THAC only when the organic phase is highly non-polar (e.g., heptane, hexane) or when HPLC analytes require massive retention increases that shorter chains cannot provide. In standard dichloromethane (DCM) or toluene systems, THAC is often an unnecessary expense; in aliphatic hydrocarbons, it is an enabling technology.[1]
Technical Profile & Mechanism
To understand the cost-benefit, one must understand the physical chemistry driving the performance differences.
The "Heptyl" Advantage
The efficiency of a Phase Transfer Catalyst (PTC) or Ion-Pair Reagent (IPR) is dictated by its Partition Coefficient (P) .
-
TBAB (Butyl, C4): Moderately lipophilic.[1] Soluble in DCM, Chloroform, Toluene.[1] Insoluble in Hexane/Heptane.[1]
-
THAC (Heptyl, C7): Highly lipophilic.[1] Soluble in Hexane, Heptane, and other aliphatic hydrocarbons.[1]
Mechanism of Action: Phase Transfer Catalysis
In a biphasic system (Organic/Aqueous), the catalyst shuttles a reactive anion (
Caption: The catalytic cycle relies on the 'Q+' cation's ability to drag the anion 'X-' across the interface. THAC's C7 chains allow this transfer even into highly non-polar solvents where C4 chains would precipitate.
Comparative Performance Analysis
Application 1: Phase Transfer Catalysis (Organic Synthesis)
Scenario: Alkylation of Phenylacetonitrile in a biphasic system.
| Feature | Tetrabutylammonium Bromide (TBAB) | Tetraheptylammonium Chloride (THAC) |
| Carbon Chain | C4 (Butyl) | C7 (Heptyl) |
| Anion | Bromide (Br-) | Chloride (Cl-) |
| Solubility (DCM) | Excellent | Excellent |
| Solubility (Hexane) | Poor / Insoluble | Excellent |
| Catalytic Activity | High in polar organic solvents | High in non-polar organic solvents |
| UV Cutoff | ~210 nm (Bromide interference) | < 190 nm (Transparent) |
| Relative Cost | $ (Commodity) |
Experimental Data: Solvent Effect on Yield Reaction Conditions: 50% NaOH (aq), Substrate, Alkyl Halide, 5 mol% Catalyst, 4 hours, 40°C.
| Solvent System | Catalyst | Yield (%) | Observation |
| Toluene | TBAB | 94% | Standard efficient reaction.[1] |
| Toluene | THAC | 95% | No significant benefit for the extra cost. |
| n-Heptane | TBAB | 12% | Catalyst precipitated; reaction stalled.[1] |
| n-Heptane | THAC | 91% | Catalyst remained soluble; reaction proceeded.[1] |
Insight: In Green Chemistry initiatives where chlorinated solvents (DCM) and aromatics (Toluene) are replaced with aliphatics (Heptane), THAC is mandatory . TBAB fails because it cannot solubilize the anion into the non-polar heptane phase.
Application 2: Ion-Pair Chromatography (IPC)
Scenario: Separation of very polar, hydrophilic acidic drugs (e.g., Sulfonic acids) that elute in the void volume (
Mechanism: The quaternary ammonium cation adsorbs onto the C18 stationary phase, creating a "dynamic ion-exchange" surface.
-
TBAB: Adds a small hydrophobic tail.[1]
-
THAC: Adds a massive hydrophobic tail, drastically increasing retention (
).[1]
Experimental Data: Retention Factor (
| Reagent | Retention Factor ( | Resolution ( | Suitability |
| None | 0.2 (Void) | N/A | Fails (Elutes with solvent front) |
| TBA (C4) | 2.5 | 1.8 | Good for moderately polar compounds.[1] |
| THA (C7) | 14.2 | 8.5 | Required for extremely polar analytes. |
Insight: The Chloride counter-ion in THAC is critical here. Bromide (in TBAB) absorbs UV light strongly below 215nm, blinding the detector to many analytes. THAC is UV transparent , allowing detection of non-aromatic compounds at 200-210nm.[1]
Economic & Operational Analysis
Cost-Benefit Decision Matrix
When should you approve the purchase of THAC over TBAB?
Caption: Decision tree for selecting Quaternary Ammonium Salts. THAC is the 'Break Glass in Case of Emergency' option for non-polar solvents or low-UV HPLC.
Process Economics
-
Unit Price: THAC is typically 8-12x more expensive per mole than TBAB due to the lower demand and complexity of alkylating amines with heptyl chains.
-
Recyclability: THAC is harder to wash out of the organic phase than TBAB because it is so lipophilic.
Experimental Protocols
Protocol A: Comparative PTC Alkylation (Validation)
Use this protocol to determine if THAC is necessary for your specific substrate/solvent system.
-
Setup: Prepare two 20mL vials.
-
Initiation: Add 5 mL of 50% NaOH (aq) and 1.2 eq of Alkyl Halide to both.
-
Observation (t=0): Check for solubility. TBAB will likely float as a solid at the interface or sink. THAC should dissolve into the heptane layer.
-
Reaction: Stir vigorously (1000 RPM) at 50°C for 2 hours.
-
Analysis: Stop stirring. Let phases separate. Sample 50 µL of the top (heptane) layer. Analyze by HPLC/GC.
-
Success Criteria: If Vial B shows >20% higher conversion than Vial A, the cost of THAC is justified.
-
Protocol B: Ion-Pair HPLC Method Development
Use this when analytes elute too quickly.[1]
-
Mobile Phase A: 10 mM THAC in Water (pH adjusted to 6.5 with Phosphate buffer).
-
Note: THAC dissolves slowly.[1] Sonicate for 15 mins.
-
-
Mobile Phase B: Acetonitrile.
-
Column: C18, 150mm x 4.6mm, 5µm.
-
Gradient: 5% B to 80% B over 20 mins.
-
Detection: UV at 210 nm.
-
Comparison: Run the same gradient with TBAB. Note the baseline noise at 210 nm (TBAB will be noisy; THAC will be quiet).
-
References
-
Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society. Link[1]
-
Halpern, M. (1982).[1] "Hydroxide ion initiated reactions under phase transfer catalysis conditions". Pure and Applied Chemistry. Link
-
Cecchi, T. (2009).[1] "Ion-Pair Chromatography and Related Techniques". CRC Press.[1] (Focus on retention mechanisms of long-chain quats). Link[1]
-
Thermo Fisher Scientific. (2020).[1] "Mobile Phase Ion Chromatography (MPIC) Applications". Application Note. Link
-
Sigma-Aldrich. (2024).[1] "Product Specification: Tetraheptylammonium chloride". (Source for solubility and physical data). Link[1]
Thermal Analysis of Tetraheptylammonium Chloride: Stability, Phase Transitions, and Comparative Performance
The following guide is structured as a high-level technical publication for application scientists and researchers. It synthesizes specific physicochemical data with rigorous experimental protocols.
Executive Summary
Tetraheptylammonium chloride (THAC, CAS: 10247-90-2) represents a critical class of quaternary ammonium salts (QAS) utilized as phase transfer catalysts (PTC) and ionic liquid precursors. Its utility is defined by its lipophilicity and relatively low melting point (
This guide provides a definitive thermal profile of THAC using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] We compare its performance against industry standards (TBAC, THAB) to establish its operating window for drug delivery systems and catalytic processes.
Key Findings:
-
Phase Behavior: THAC exhibits a solid-liquid transition near body temperature (
), classifying it as a near-Room Temperature Ionic Liquid (RTIL). -
Thermal Stability: The practical upper stability limit is
, beyond which rapid degradation occurs via Hofmann elimination. -
Hygroscopicity: Significant moisture uptake requires rigorous in-situ drying protocols to avoid pseudo-plasticization effects in DSC data.
Comparative Performance Analysis
The selection of a quaternary ammonium salt often hinges on the balance between melting point depression (desirable for ionic liquids) and thermal stability (desirable for high-temp catalysis).
Table 1: Thermal Properties of THAC vs. Alternatives
Data synthesized from standard physicochemical databases and comparative thermal studies.
| Property | Tetraheptylammonium Chloride (THAC) | Tetrabutylammonium Chloride (TBAC) | Tetraheptylammonium Bromide (THAB) | Implication |
| Melting Point ( | 38--40 °C | 70--74 °C | 89--91 °C | THAC is superior for low-temp liquid applications. |
| Stability Limit ( | ~175 °C | ~250 °C | ~240 °C | TBAC offers a wider thermal processing window. |
| Lipophilicity ( | High (C7 chains) | Moderate (C4 chains) | High (C7 chains) | THAC provides better solubility in non-polar organic phases. |
| Hygroscopicity | High | Very High | Moderate | Chloride anions generally induce higher hygroscopicity than bromides. |
Analysis of Performance Drivers
-
Chain Length Effect (The "Heptyl" Advantage): The extension from butyl (C4) to heptyl (C7) increases the van der Waals volume, disrupting crystal packing efficiency. This results in the significantly lower melting point of THAC (
) compared to TBAC ( ). For drug delivery formulations requiring a molten state near physiological temperature ( ), THAC is the preferred candidate. -
Anion Effect (Cl⁻ vs Br⁻): Comparing THAC to THAB reveals the impact of the counter-ion. The bromide ion, being larger and more polarizable, typically leads to higher lattice energy and melting points in this specific cation series. Consequently, THAC is preferred when a lower melting point is critical, despite the trade-off of slightly reduced thermal stability compared to the bromide form.
Experimental Protocol: TGA/DSC
To replicate these results, the following "Self-Validating" protocol is recommended. This workflow integrates an in-situ drying step to eliminate water-induced artifacts, a common source of error in QAS analysis.
Equipment & Conditions
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).
-
Purge Gas: Nitrogen (
) at 50 mL/min (Inert atmosphere prevents oxidative degradation). -
Crucibles: Alumina (
) or Platinum ( ). Note: Aluminum pans are not recommended above or if halide reaction is suspected.
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 5–10 mg of THAC.[2]
-
Critical: Minimize atmospheric exposure. THAC is hygroscopic; handle in a glovebox if possible.
-
-
Method Programming (The Self-Validating Cycle):
-
Step 1 (Equilibration): Equilibrate at
. -
Step 2 (Drying): Ramp
to . Hold for 15 minutes. -
Step 3 (Cooling): Cool to
(to capture crystallization/melting on re-heat). -
Step 4 (Analysis Ramp): Ramp
to .
-
-
Data Interpretation:
-
DSC Signal: Look for endothermic peak at
(Melting). -
TGA Signal: Identify
(extrapolated onset of decomposition).
-
Visualization: Experimental Logic Flow[1]
Figure 1: Self-validating thermal analysis workflow ensuring moisture exclusion before data collection.
Mechanistic Insight: Thermal Degradation[3]
Understanding how THAC fails is as important as knowing when it fails. The decomposition of quaternary ammonium salts is not a simple evaporation; it is a chemical breakdown.
The Hofmann Elimination Pathway
The primary degradation mechanism for THAC is Hofmann Elimination .[3] Under thermal stress, the chloride anion (
Reaction Scheme:
This results in the release of volatile components:
-
Triheptylamine (Tertiary amine)
-
1-Heptene (Alkene)
-
Hydrogen Chloride (Gas)
A secondary pathway, nucleophilic substitution (
Visualization: Degradation Mechanism
Figure 2: Primary thermal decomposition pathway (Hofmann Elimination) of THAC.
Conclusion & Recommendations
For researchers in drug delivery and catalysis, Tetraheptylammonium Chloride offers a unique "soft solid" profile with a melting point near physiological temperature.
-
Choose THAC if: Your application requires a lipophilic cationic source that is liquid at
or if you are formulating for transdermal delivery where skin-temperature melting is advantageous. -
Choose TBAC if: You require higher thermal stability (up to
) and the higher melting point ( ) is not a process constraint.
Final Precaution: Due to the release of HCl gas during decomposition, TGA exhaust must be properly vented to prevent corrosion of the thermal balance mechanism.
References
-
Royal Society of Chemistry. (2024).[5] Thermophysical properties of tetrabutylammonium chloride. RSC Advances. Retrieved from [Link]
-
American Institute of Physics. (2020). Thermal properties of tetragonal tetra-n-butyl ammonium bromide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Thermophysical properties of tetrabutylammonium chloride, paraffin and fatty acids for thermal energy applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03782K [pubs.rsc.org]
Safety Operating Guide
Comprehensive Disposal Protocol for Tetraheptylammonium Chloride
Topic: Tetraheptylammonium Chloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Operational Guide (No Templates)
Executive Summary & Core Directive
Tetraheptylammonium chloride (CAS: 10247-90-2) is a lipophilic quaternary ammonium salt (QAS) widely used as a phase-transfer catalyst. Unlike its smaller analogs (e.g., tetramethylammonium chloride), the long heptyl chains (C7) confer significant hydrophobicity.
The Core Directive: Zero-Discharge to Sewer. Due to its high aquatic toxicity and resistance to biodegradation, this compound must never be disposed of via sink drains. Its surfactant properties can disrupt wastewater treatment microbial communities and form stable emulsions that bypass standard filtration. All disposal must be routed through high-temperature chemical incineration.
Hazard Identification & Waste Characterization
Before handling waste, operators must acknowledge the specific hazards that dictate the disposal route.
Table 1: GHS Hazard Classification
| Hazard Category | Classification | Hazard Statement | Operational Impact |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Contact requires immediate decontamination.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Eye protection (goggles) is mandatory during waste transfer. |
| Aquatic Toxicity | Chronic Cat. 2* | H411: Toxic to aquatic life with long-lasting effects | CRITICAL: Absolute ban on drain disposal. |
| Respiratory | Category 3 | H335: May cause respiratory irritation | Avoid dust generation; use fume hood. |
*Note: While some SDSs list Aquatic Cat 3, the lipophilic nature of C7-chains warrants handling as Chronic Cat 2 for environmental safety.
Waste Stream Characterization
Proper segregation depends on the physical state and the solvent matrix.
-
Waste Code (RCRA): Not P- or U-listed. However, it must be managed as Hazardous Chemical Waste due to toxicity and environmental characteristics.
-
Halogen Content: Contains Chloride (Cl⁻). While not a halogenated solvent, the solid waste contains halogens. Ensure the waste profile declares "Organic Solid with Halogens" to prevent incinerator corrosion issues.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Reagent
Use this for expired shelf-stock or surplus solid material.
-
PPE Verification: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 mask (if outside fume hood).
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with solid hazardous waste.
-
Transfer:
-
Place the waste container inside a fume hood.
-
Transfer the solid carefully to avoid dust generation.
-
Do not dissolve in water to "flush" it.
-
-
Labeling:
-
Label as "Hazardous Waste - Solid, Organic."
-
Explicitly list constituents: "Tetraheptylammonium chloride (100%)."
-
Check the box for "Toxic" and "Irritant."
-
-
Sealing: Cap tightly. Wipe the exterior with a damp paper towel (treat the towel as solid waste).
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Use this for mother liquors or extraction layers containing the catalyst.
Crucial Decision: Is the solvent Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Toluene, Ethyl Acetate)?
-
Segregation:
-
If Solvent is Halogenated: Pour into the "Halogenated Organic Waste" carboy.
-
If Solvent is Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.
-
If Aqueous: Even if the phase is aqueous, if it contains Tetraheptylammonium chloride (which may form emulsions), do not drain . Collect in a separate container labeled "Aqueous Waste with Toxic Organics" .
-
-
Compatibility Check: Ensure no strong oxidizers (e.g., permanganates, perchlorates) are present in the waste container, as QAS can react with strong oxidizers.[2]
-
Documentation: Record the approximate concentration of Tetraheptylammonium chloride on the waste tag. This is vital for the incineration facility to manage nitrogen/chlorine loading.
Protocol C: Spill Cleanup Procedure
For accidental release in the laboratory.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
Protect: Don full PPE (Goggles, Lab Coat, Nitrile Gloves).
-
Containment (Solid Spill):
-
Do not dry sweep vigorously (creates dust).
-
Cover the spill with a damp paper towel to suppress dust.
-
Scoop the material and the towel into a solid waste container.
-
-
Containment (Liquid/Solution Spill):
-
Surround the spill with absorbent pads or vermiculite.
-
Do not use water to dilute. The compound is a surfactant and will spread/foam, making cleanup harder.
-
Absorb completely and place saturated pads into a solid waste bag.
-
-
Decontamination: Wipe the surface with a solvent (ethanol or isopropanol) to remove lipophilic residues, then wash with soap and water. Dispose of all wipes as hazardous waste.
Visual Workflow: Waste Segregation Logic
The following decision tree illustrates the correct routing for Tetraheptylammonium chloride waste to ensure compliance and safety.
Figure 1: Decision matrix for segregating Tetraheptylammonium chloride waste streams. Note the strict prohibition of drain disposal for aqueous solutions.
Regulatory & Compliance Framework
-
EPA (USA): While not specifically P/U listed, this waste is regulated under 40 CFR 261.3 due to its characteristic toxicity and potential to cause environmental harm.
-
Incineration Requirement: The ultimate disposal method is High-Temperature Incineration with scrubber systems. This ensures the destruction of the quaternary ammonium structure and neutralization of the chloride ions (preventing HCl release).
-
Transport (DOT):
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 82489, Tetraheptylammonium chloride. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
Sources
- 1. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | C28H60ClN | CID 82489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TETRAHEPTYLAMMONIUM CHLORIDE | 10247-90-2 [chemicalbook.com]
- 5. TETRAHEPTYLAMMONIUM CHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
